molecular formula C8H8O4 B043213 2-Hydroxy-3-methoxybenzoic acid CAS No. 877-22-5

2-Hydroxy-3-methoxybenzoic acid

Cat. No.: B043213
CAS No.: 877-22-5
M. Wt: 168.15 g/mol
InChI Key: AUZQQIPZESHNMG-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxybenzoic acid is a versatile benzoic acid derivative that serves as a critical synthetic intermediate and a key structural motif in medicinal chemistry. Its ortho-substituted phenolic and carboxylic acid functional groups make it a valuable scaffold for the synthesis of more complex molecules, including potential pharmaceutical agents and ligands for metal-organic frameworks. In research, this compound is frequently explored as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules, leveraging its ability to engage in hydrogen bonding and chelation. Its mechanism of action in biological studies is often related to its antioxidant and potential enzyme inhibitory properties, interacting with biological targets through its phenolic hydroxyl group. Researchers also utilize this compound in the study of natural product synthesis, as it is a functionalized fragment found in various plant metabolites, allowing for investigations into biosynthetic pathways and the development of novel analogs with enhanced biological activity.

Properties

IUPAC Name

2-hydroxy-3-methoxybenzoic acid
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InChI

InChI=1S/C8H8O4/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9H,1H3,(H,10,11)
Source PubChem
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InChI Key

AUZQQIPZESHNMG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=CC=CC(=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8O4
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DSSTOX Substance ID

DTXSID20236566
Record name 2-Hydroxy-3-methoxybenzoic acid
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Molecular Weight

168.15 g/mol
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Physical Description

Solid
Record name 3-Methoxysalicylic acid
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CAS No.

877-22-5
Record name 3-Methoxysalicylic acid
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Record name 2-Hydroxy-3-methoxybenzoic acid
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Record name 3-Methoxysalicylic acid
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Record name 2-HYDROXY-3-METHOXYBENZOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2-Hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification protocols for 2-Hydroxy-3-methoxybenzoic acid, also known as 3-methoxysalicylic acid. This important organic intermediate finds applications in the synthesis of pharmaceuticals and other fine chemicals. This document outlines a common synthetic pathway, details the experimental procedures, and presents relevant data in a structured format.

Synthetic Pathway Overview

A prevalent and efficient method for the synthesis of this compound involves a two-step process starting from guaiacol (B22219). The initial step is the regioselective formylation of guaiacol to produce the intermediate, 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin). This is followed by the oxidation of the aldehyde group to a carboxylic acid, yielding the final product.

Synthesis_Pathway Guaiacol Guaiacol oVanillin 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) Guaiacol->oVanillin Formylation Target This compound oVanillin->Target Oxidation

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) from Guaiacol

This procedure is adapted from established methods for the formylation of phenols. One common method is the Duff reaction or similar ortho-formylation techniques.

Materials:

  • Guaiacol

  • Hexamethylenetetramine (HMTA)

  • Glycerol (B35011) or trifluoroacetic acid (solvent/catalyst)

  • Hydrochloric acid (HCl) for hydrolysis

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

Procedure:

  • A mixture of guaiacol and hexamethylenetetramine in glycerol or trifluoroacetic acid is heated. The reaction temperature and time are critical for achieving good yield and selectivity. Typically, the reaction is conducted at temperatures ranging from 80°C to 150°C for several hours.[1]

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and then hydrolyzed by the addition of an aqueous acid solution, such as hydrochloric acid, and heated to reflux.[1]

  • After cooling, the product is extracted into an organic solvent like diethyl ether.

  • The organic layers are combined, washed with brine, and dried over an anhydrous drying agent.

  • The solvent is removed under reduced pressure to yield crude 2-hydroxy-3-methoxybenzaldehyde.

Step 2: Oxidation of 2-Hydroxy-3-methoxybenzaldehyde to this compound

The aldehyde intermediate can be oxidized to the corresponding carboxylic acid using various oxidizing agents. A common and effective method involves the use of an oxidant like potassium permanganate (B83412) or silver oxide.

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • Potassium permanganate (KMnO₄) or Silver(I) oxide (Ag₂O)

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification

  • Sodium bisulfite (NaHSO₃) for quenching excess oxidant (if using KMnO₄)

Procedure:

  • Dissolve the 2-hydroxy-3-methoxybenzaldehyde in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., potassium permanganate in water) while maintaining a low temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete, which can be monitored by the disappearance of the starting material on TLC.

  • If potassium permanganate is used, the manganese dioxide byproduct is removed by filtration. Any excess permanganate can be quenched by the addition of sodium bisulfite.

  • The filtrate is then acidified with a mineral acid like HCl or H₂SO₄ to precipitate the crude this compound.

  • The solid product is collected by filtration, washed with cold water, and dried.

Purification Protocol

The primary method for the purification of crude this compound is recrystallization.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., hot water, ethanol/water mixture, or toluene)

Procedure:

  • Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

  • The purity of the final product can be assessed by its melting point and spectroscopic methods such as NMR and IR spectroscopy.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediate. Please note that yields can vary based on reaction scale and specific conditions.

StepProductStarting MaterialTypical Yield (%)Melting Point (°C)Analytical Data
1. Formylation2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)Guaiacol40-6041-43[1]¹H NMR, ¹³C NMR, IR
2. OxidationThis compoundo-Vanillin70-90149-152¹H NMR, ¹³C NMR, IR, Mass Spectrometry
3. Purification (Recrystallization)Purified this compoundCrude product>90151-153Elemental Analysis, High Purity confirmed by HPLC

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow from starting material to the purified product.

Workflow cluster_synthesis Synthesis cluster_oxidation Oxidation cluster_purification Purification start Start: Guaiacol formylation Formylation Reaction start->formylation hydrolysis Acid Hydrolysis formylation->hydrolysis extraction1 Solvent Extraction hydrolysis->extraction1 drying1 Drying & Solvent Removal extraction1->drying1 intermediate Crude o-Vanillin drying1->intermediate oxidation_step Oxidation Reaction intermediate->oxidation_step acidification Acidification & Precipitation oxidation_step->acidification filtration1 Filtration & Washing acidification->filtration1 crude_product Crude this compound filtration1->crude_product recrystallization Recrystallization crude_product->recrystallization filtration2 Filtration & Washing recrystallization->filtration2 drying2 Drying filtration2->drying2 final_product Pure this compound drying2->final_product

Caption: Experimental workflow for the synthesis and purification.

References

Spectroscopic Data Interpretation of o-Vanillic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for o-vanillic acid (2-hydroxy-3-methoxybenzoic acid), a key organic compound with applications in various scientific fields. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual aids to facilitate a comprehensive understanding.

Introduction

o-Vanillic acid, systematically named this compound, is an isomer of the more common vanillic acid. Its unique substitution pattern on the benzene (B151609) ring gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of this data is crucial for its identification, purity assessment, and understanding its chemical behavior in various applications, including drug development and materials science.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of o-vanillic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for o-Vanillic Acid

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~11.0 - 13.0Singlet (broad)1HCarboxylic acid (-COOH)
~9.0 - 10.0Singlet (broad)1HPhenolic hydroxyl (-OH)
~7.6Doublet of doublets1HH-6
~7.2Doublet of doublets1HH-4
~6.9Triplet1HH-5
3.9Singlet3HMethoxy (-OCH₃)

Table 2: ¹³C NMR Spectroscopic Data for o-Vanillic Acid

Chemical Shift (δ) (ppm)Assignment
~170Carboxylic acid (-C=O)
~150C-2 (C-OH)
~148C-3 (C-OCH₃)
~125C-6
~120C-4
~118C-5
~115C-1
~56Methoxy (-OCH₃)
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for o-Vanillic Acid

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (carboxylic acid dimer)
~3200BroadO-H stretch (phenolic)
~1680StrongC=O stretch (carboxylic acid)
~1600, ~1470Medium-StrongC=C stretch (aromatic ring)
~1250StrongC-O stretch (aryl ether)
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for o-Vanillic Acid

m/zRelative IntensityAssignment
168High[M]⁺ (Molecular Ion)
151Medium[M - OH]⁺
123High[M - COOH]⁺
95Medium[M - COOH - CO]⁺

Experimental Protocols

NMR Spectroscopy

A sample of o-vanillic acid (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm). The spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

FT-IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered o-vanillic acid is placed directly on the ATR crystal. The spectrum is then recorded by co-adding multiple scans (e.g., 16 or 32) over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral analysis is typically performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of o-vanillic acid in a volatile organic solvent (e.g., methanol (B129727) or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. The EI source bombards the molecules with electrons (typically at 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Spectroscopic Interpretation Workflow & Key Structural Features

The following diagrams illustrate the logical workflow for interpreting the spectroscopic data of an organic compound like o-vanillic acid and highlight the correlation between its structural features and expected spectroscopic signals.

Spectroscopic_Interpretation_Workflow cluster_input Input Data cluster_analysis Data Analysis & Interpretation cluster_output Output MS_Data Mass Spectrometry (MS) - Molecular Weight - Fragmentation Determine_MF Determine Molecular Formula (from MS and Elemental Analysis) MS_Data->Determine_MF Provides m/z of molecular ion IR_Data Infrared (IR) Spectroscopy - Functional Groups Identify_Func_Groups Identify Functional Groups (from IR) IR_Data->Identify_Func_Groups Characteristic absorptions NMR_Data Nuclear Magnetic Resonance (NMR) - Carbon-Hydrogen Framework - Connectivity Propose_Fragments Propose Structural Fragments (from NMR & MS) NMR_Data->Propose_Fragments Chemical shifts & coupling Determine_MF->Propose_Fragments Constrains possibilities Identify_Func_Groups->Propose_Fragments Confirms functional groups Assemble_Structure Assemble Full Structure (Integrate all data) Propose_Fragments->Assemble_Structure Final_Structure Final Chemical Structure Assemble_Structure->Final_Structure Verified Structure

Caption: Logical workflow for spectroscopic data interpretation.

o_Vanillic_Acid_Structure_Spectra cluster_structure o-Vanillic Acid Structure cluster_spectra Expected Spectroscopic Signals o_vanillic_acid NMR_H ¹H NMR: - Ar-H: ~6.9-7.6 ppm - COOH: ~11-13 ppm - OH: ~9-10 ppm - OCH₃: ~3.9 ppm NMR_C ¹³C NMR: - C=O: ~170 ppm - Ar-C: ~115-150 ppm - OCH₃: ~56 ppm IR IR: - O-H (acid): 3300-2500 cm⁻¹ - O-H (phenol): ~3200 cm⁻¹ - C=O: ~1680 cm⁻¹ - C-O: ~1250 cm⁻¹ MS MS: - [M]⁺: m/z 168 - Fragments: m/z 151, 123

Caption: Key functional groups and their expected spectroscopic signals.

A Technical Guide to the Solubility of 3-Methoxysalicylic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-methoxysalicylic acid in a range of common laboratory solvents. Due to the limited availability of direct experimental data for 3-methoxysalicylic acid, this document also includes data for structurally similar compounds, such as salicylic (B10762653) acid and 3-methoxybenzoic acid, to provide valuable context and predictive insights for researchers.

Introduction to 3-Methoxysalicylic Acid

3-Methoxysalicylic acid (IUPAC name: 2-Hydroxy-3-methoxybenzoic acid) is an organic compound that is a derivative of salicylic acid.[1] It features both a hydroxyl and a methoxy (B1213986) group on the benzene (B151609) ring, which influence its physicochemical properties, including solubility. Understanding its solubility is critical for a variety of applications, including reaction chemistry, formulation development, and analytical method development. This compound is generally described as a white to off-white crystalline solid.[2]

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for 3-methoxysalicylic acid is not widely available in published literature. The table below summarizes the available qualitative and predicted data for 3-methoxysalicylic acid, alongside experimental data for the parent compound, salicylic acid, and a related isomer, 3-methoxybenzoic acid, to allow for informed comparisons.

Solvent3-Methoxysalicylic AcidSalicylic Acid3-Methoxybenzoic Acid
Water 3.86 g/L (Predicted)[3]; Slightly Soluble[2]2.24 g/L (25 °C)2 mg/mL (25 °C)[4]
Methanol Slightly Soluble[1][5]396 g/L (25 °C)Soluble
Ethanol Data Not Available278 g/L (25 °C)50 mg/mL (in 95% ethanol)[4][6]
Acetone Data Not Available394 g/L (25 °C)Soluble
Ethyl Acetate Data Not Available211 g/L (25 °C)Soluble
Dichloromethane Data Not Available3.9 g/L (25 °C)Data Not Available
Chloroform Data Not Available18.3 g/L (25 °C)Soluble
Dimethyl Sulfoxide (DMSO) Slightly Soluble[1][5]586 g/L (25 °C)≥ 100 mg/mL[7]
Dimethylformamide (DMF) Data Not Available708 g/L (25 °C)Data Not Available

Note: The data for salicylic acid and 3-methoxybenzoic acid are provided for comparative purposes to estimate the solubility behavior of 3-methoxysalicylic acid. "Soluble" indicates a significant degree of solubility, though precise quantitative values were not specified in the sources.

Experimental Protocol for Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[8] This protocol provides a reliable and reproducible approach for researchers to determine the solubility of 3-methoxysalicylic acid in various solvents.

Materials and Equipment
  • 3-Methoxysalicylic acid (solid)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Preparation: Prepare the desired solvents.

  • Addition of Solute: Add an excess amount of solid 3-methoxysalicylic acid to a glass vial. An excess is necessary to ensure that a saturated solution is achieved.

  • Addition of Solvent: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours).[9]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. For finer separation, centrifuge the vials at a high speed.[8]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid material.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.[8]

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that is within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 3-methoxysalicylic acid.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as g/L or mg/mL.

Visualizing Experimental and Conceptual Frameworks

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

G A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Equilibrate on Shaker (Constant Temperature) B->C D Centrifuge for Phase Separation C->D E Filter Supernatant D->E F Dilute Sample E->F G Analyze by HPLC or UV-Vis F->G H Calculate Solubility G->H

Caption: A flowchart of the shake-flask method for solubility determination.

Factors Influencing Solubility

The solubility of an organic acid like 3-methoxysalicylic acid is governed by a balance of intermolecular forces between the solute and the solvent.

G Solubility Solubility Solute Solute Properties (3-Methoxysalicylic Acid) Solubility->Solute Solvent Solvent Properties Solubility->Solvent System System Conditions Solubility->System Polarity Polarity Solute->Polarity H_Bonding Hydrogen Bonding Solute->H_Bonding Mol_Size Molecular Size Solute->Mol_Size Solvent->Polarity Solvent->H_Bonding Temp Temperature System->Temp pH pH (for aqueous) System->pH

Caption: Key factors influencing the solubility of 3-methoxysalicylic acid.

References

A Technical Guide to the Crystal Structure of 2-Hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the single-crystal X-ray diffraction studies of 2-Hydroxy-3-methoxybenzoic acid (also known as o-vanillic acid). The ability of this molecule to act as both a hydrogen-bond donor and acceptor makes it a subject of significant interest in supramolecular chemistry and materials science. The crystallization solvent plays a crucial role in determining the final solid-state structure, leading to the formation of distinct anhydrous and monohydrated crystalline forms, each with unique supramolecular assemblies.

Part 1: Anhydrous Crystal Structure

The anhydrous form of this compound is obtained from a methanol (B129727) solution. Its structure is characterized by a robust hydrogen-bonding motif that forms centrosymmetric dimers, which are further organized by π–π stacking interactions.

Experimental Protocol: Anhydrous Form

Synthesis and Crystallization: this compound was dissolved in hot methanol with stirring. The resulting solution was allowed to undergo slow evaporation at room temperature over several days, which yielded yellow, single crystals suitable for X-ray diffraction analysis.[1]

X-ray Data Collection and Refinement: A single crystal of approximate dimensions 0.20 x 0.18 x 0.15 mm was selected for analysis.[1] Data were collected at 293(2) K using a Bruker APEXII area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å).[1] A total of 4322 reflections were measured, yielding 1346 independent reflections.[1] The crystal structure was solved and refined using established crystallographic software packages. Hydrogen atoms were placed in calculated positions and treated with a riding model during refinement.[1]

Crystallographic Data and Supramolecular Interactions

The key crystallographic parameters and intermolecular interaction geometries for the anhydrous form are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for Anhydrous this compound [1]

ParameterValue
Chemical FormulaC₈H₈O₄
Formula Weight168.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.8668 (2)
b (Å)27.9090 (11)
c (Å)7.0885 (3)
β (°)94.319 (2)
Volume (ų)762.81 (6)
Z (molecules/unit cell)4
Temperature (K)293 (2)
R-factor [F² > 2σ(F²)]0.038
wR(F²) (all data)0.116

Table 2: Key Supramolecular Interactions in the Anhydrous Crystal [1]

Interaction TypeDescriptionDistance (Å)
Intramolecular H-BondPhenolic O-H···O (carbonyl)-
Intermolecular H-BondCarboxylic acid O-H···O (carbonyl) forming dimers-
π–π StackingCentroid-to-centroid distance between dimers3.867 (4)
π–π StackingInterplanar distance between aromatic rings3.528 (3)

In the solid state, the molecule features a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid.[1] Furthermore, molecules form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxylic acid groups. These dimeric units are then organized into infinite stacks along the crystallographic a-axis, stabilized by π–π interactions between the aromatic rings of adjacent dimers.[1]

Part 2: Monohydrate Crystal Structure

When crystallized from an aqueous solution, this compound incorporates water molecules into its crystal lattice, forming a monohydrate. This inclusion fundamentally alters the supramolecular assembly, preventing the formation of the classic carboxylic acid dimer and creating a more complex, three-dimensional hydrogen-bonded network.

Experimental Protocol: Monohydrate Form

Crystallization: Colorless single crystals of the monohydrate form were obtained by dissolving this compound in hot water. The solution was then allowed to cool and evaporate slowly at room temperature over several days.[2]

X-ray Data Collection and Refinement: Data for the monohydrate form were also collected on a Bruker APEXII area-detector diffractometer at 296(2) K.[2] The structure was solved and refined to a final R-factor of 0.040.[2] Water hydrogen atoms were located in difference Fourier maps and refined with distance restraints.[2]

Crystallographic Data and Supramolecular Interactions

The asymmetric unit of the monohydrate contains two molecules of the acid and two water molecules.[2] The water molecules act as bridges, disrupting the direct acid-acid dimerization seen in the anhydrous form.

Table 3: Crystal Data and Structure Refinement for this compound Monohydrate [2]

ParameterValue
Chemical FormulaC₈H₈O₄·H₂O
Formula Weight186.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)17.9642 (4)
b (Å)14.5225 (3)
c (Å)6.8864 (2)
β (°)91.770 (1)
Volume (ų)1795.70 (8)
Z (molecules/unit cell)8
Temperature (K)296 (2)
R-factor [F² > 2σ(F²)]0.040
wR(F²) (all data)0.110

Table 4: Key Supramolecular Interactions in the Monohydrate Crystal [2]

Interaction TypeDescriptionDistance (Å)
Hydrogen BondingWater molecules connect two acid molecules (R₄⁴(12) ring)-
Hydrogen BondingRings assemble into helical chains via R₆⁶(18) rings-
π–π StackingOffset stacking between neighboring helical chains3.6432 (8)

The supramolecular structure is built from a fundamental motif where two acid molecules are connected by two water molecules, forming an R₄⁴(12) ring.[2] These rings are further linked by additional O-H···O hydrogen bonds, creating infinite helical chains that propagate along the b-axis.[2] These chains are, in turn, assembled into a stable 3D network via offset π–π stacking interactions between the aromatic rings of adjacent chains.[2]

Visualized Experimental Workflow

The general process for determining a crystal structure via single-crystal X-ray diffraction is outlined in the workflow diagram below. This process is fundamental to the analysis of both the anhydrous and monohydrate forms discussed.

G cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination & Analysis Compound Compound Synthesis/ Purification CrystalGrowth Single Crystal Growth (e.g., Slow Evaporation) Compound->CrystalGrowth CrystalSelect Crystal Selection & Mounting CrystalGrowth->CrystalSelect DataCollect X-ray Diffraction Data Collection CrystalSelect->DataCollect StructureSol Structure Solution (Direct Methods/Patterson) DataCollect->StructureSol StructureRef Structure Refinement StructureSol->StructureRef DataAnalysis Analysis of Structural Features (Bonds, Angles, H-Bonds, Packing) StructureRef->DataAnalysis Final Final Crystallographic Report (CIF) DataAnalysis->Final

Experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion

The solid-state structure of this compound is highly sensitive to the crystallization environment. The anhydrous form, crystallized from methanol, exhibits a classic supramolecular synthon for carboxylic acids: a hydrogen-bonded dimer, which further assembles via π–π stacking. In contrast, crystallization from water yields a monohydrate where water molecules interrupt this dimerization, acting as hydrogen-bond bridges to form a complex helical chain network. Understanding such solvent-induced polymorphism is critical in drug development and materials science, as different crystalline forms of a compound can exhibit markedly different physical properties, including solubility, stability, and bioavailability.

References

o-Vanillic Acid: A Technical Overview of its Discovery, Natural Occurrence, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Vanillic acid, systematically named 2-hydroxy-3-methoxybenzoic acid, is a phenolic acid and an isomer of the more extensively studied vanillic acid. While information regarding its specific discovery and natural prevalence is limited in scientific literature, its distinct biological activities, particularly its cytotoxic effects, are drawing increasing interest. This technical guide provides a comprehensive overview of o-vanillic acid, summarizing available data on its discovery, exploring its potential natural sources by analogy to its isomers, presenting quantitative data for the closely related vanillic acid, and detailing experimental protocols for its isolation and analysis. Furthermore, this document delves into the known signaling pathways of vanillic acid to provide a foundation for future research into the specific mechanisms of its ortho-isomer.

Discovery and Synthesis

The specific historical account of the discovery of o-vanillic acid is not well-documented in readily available scientific literature. It is often studied in the context of its isomers, vanillic acid (4-hydroxy-3-methoxybenzoic acid) and isovanillic acid (3-hydroxy-4-methoxybenzoic acid). The synthesis of vanillic acid from vanillin (B372448) was a significant development in organic chemistry.[1] While a direct parallel for o-vanillic acid's initial isolation is not apparent, its synthesis can be achieved through various organic chemistry methods, typically involving the selective functionalization of guaiacol (B22219) or related precursors.

Natural Sources and Quantitative Data

Direct evidence for the natural occurrence of o-vanillic acid and its concentration in various sources is scarce. However, its isomer, vanillic acid, is a well-known natural compound found in a variety of plants, fruits, and other natural products.[2][3][4] It is plausible that o-vanillic acid co-exists with vanillic acid in these sources, albeit likely in much lower concentrations. Further research employing sensitive analytical techniques is required to confirm and quantify its presence in natural matrices.

The table below summarizes the quantitative data available for vanillic acid in several natural sources, which may serve as potential targets for the investigation of o-vanillic acid.

Natural SourcePlant Part/ProductConcentration of Vanillic AcidReference
Angelica sinensisRootHighest known concentration in plants[2]
Açaí Palm (Euterpe oleracea)Oil from fruit1616 ± 94 mg/kg[2]
Amomum villosumFruit0.5450 mg/g[5][6]
Argan OilOilOne of the main natural phenols[2]
Green TeaInfusionMetabolite in humans after consumption[2]
Wine and Vinegar-Present[2]

Experimental Protocols

The isolation and identification of o-vanillic acid from natural sources would follow general protocols for the extraction and analysis of phenolic acids.

Extraction of Phenolic Acids from Plant Material

This protocol outlines a general procedure for the solvent extraction of phenolic acids from a plant matrix.

Materials:

  • Dried and powdered plant material

  • Methanol (B129727) or ethanol (B145695) (95%)

  • Centrifuge

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Extraction: Macerate the powdered plant material with 95% ethanol at a specified solid-to-liquid ratio (e.g., 1:35 g/mL) for a defined period (e.g., 74 minutes) at a controlled temperature (e.g., 48.5°C).[5][6]

  • Centrifugation: Centrifuge the mixture to separate the supernatant from the solid plant residue.

  • Concentration: Evaporate the solvent from the supernatant using a rotary evaporator to obtain a concentrated extract.

  • Purification (Optional): For cleaner samples, the extract can be further purified using Solid Phase Extraction (SPE). Condition a C18 cartridge with methanol and then water. Load the extract and wash with water to remove polar impurities. Elute the phenolic acids with methanol.

  • Analysis: Analyze the extract using HPLC coupled with a suitable detector (e.g., Diode Array Detector or Mass Spectrometer) for identification and quantification. An analytical standard of o-vanillic acid is required for confirmation.

Purification of Vanillin Isomers using Adsorption Chromatography

This method can be adapted to separate isomers of vanillic acid.

Materials:

  • Crude extract containing vanillic acid isomers

  • Non-polar resin (e.g., SP700)

  • Ethanol

  • Adjustable pH buffer

Procedure:

  • Adsorption: Dissolve the crude extract in an appropriate solvent and apply it to a column packed with a non-polar resin like SP700.

  • Washing: Wash the column with a solvent of low polarity to remove non-polar impurities.

  • Elution: Elute the vanillic acid isomers using a more polar solvent, such as ethanol. The pH of the eluent can be adjusted to optimize the separation of the isomers.[7]

  • Fraction Collection and Analysis: Collect fractions and analyze them using HPLC to identify those containing pure o-vanillic acid.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Experimental_Workflow Plant_Material Dried Plant Material Extraction Solvent Extraction (e.g., 95% Ethanol) Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Rotary_Evaporation Rotary Evaporation Supernatant->Rotary_Evaporation Crude_Extract Crude Extract Rotary_Evaporation->Crude_Extract Purification Purification (e.g., SPE) Crude_Extract->Purification Purified_Extract Purified Extract Purification->Purified_Extract Analysis HPLC-MS Analysis Purified_Extract->Analysis Identification Identification & Quantification Analysis->Identification

Caption: General workflow for the extraction and analysis of o-vanillic acid.

Potential Signaling Pathway Involvement

While specific signaling pathways for o-vanillic acid are not well-elucidated, studies on vanillic acid provide a starting point for investigation. Vanillic acid has been shown to modulate inflammatory and oxidative stress pathways. For instance, it can improve nitric oxide bioavailability through the Akt-eNOS pathway in response to TNF-α induced stress.[8] Furthermore, vanillic acid has been reported to inhibit several signaling pathways implicated in cancer, such as NF-κB, PI3K/AKT/mTOR, and JAK/STAT.[9] Given that o-vanillic acid has been identified as a potent cytotoxic compound, its mechanism of action likely involves pathways leading to cell death.[4]

The following diagram illustrates the Akt-eNOS signaling pathway, a potential target for investigation of o-vanillic acid's biological activity.

Akt_eNOS_Pathway cluster_cell Endothelial Cell TNFa TNF-α ROS ↑ ROS TNFa->ROS Akt Akt ROS->Akt VA Vanillic Acid VA->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: Vanillic acid's role in the Akt-eNOS signaling pathway.

Conclusion and Future Directions

o-Vanillic acid represents an intriguing but understudied phenolic compound. While its discovery and natural distribution remain to be fully elucidated, its reported cytotoxic properties suggest a potential for further investigation in drug development. Future research should focus on:

  • Systematic Screening: Comprehensive analysis of plants known to contain vanillic acid to identify and quantify the presence of o-vanillic acid.

  • Protocol Optimization: Development of specific and sensitive analytical methods for the routine detection and quantification of o-vanillic acid in complex matrices.

  • Mechanism of Action: In-depth studies to uncover the specific signaling pathways through which o-vanillic acid exerts its cytotoxic effects.

A deeper understanding of o-vanillic acid's chemistry and biology will be crucial in unlocking its full potential for therapeutic and other applications.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 3-Methoxysalicylic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While the biosynthetic pathways of many plant-derived secondary metabolites have been extensively mapped, the precise route to 3-methoxysalicylic acid (3-MSA) remains an area of active investigation. This technical guide synthesizes current knowledge on related metabolic networks to propose a putative biosynthetic pathway for 3-MSA in plants. Tailored for researchers, scientists, and drug development professionals, this document provides a foundational understanding of the likely enzymatic steps, presents available data in a structured format, and offers detailed experimental protocols to facilitate further research into this intriguing molecule.

Introduction

3-Methoxysalicylic acid (3-MSA) is a phenolic compound that has been identified in various plant species, including evening primrose (Oenothera biennis)[1]. As a derivative of salicylic (B10762653) acid (SA), a key phytohormone in plant defense, 3-MSA is of significant interest for its potential biological activities. Understanding its biosynthesis is crucial for harnessing its potential in agriculture and medicine. This guide outlines a hypothetical biosynthetic pathway for 3-MSA, drawing parallels with established pathways for other hydroxylated and methoxylated benzoic acids in plants.

Proposed Biosynthetic Pathway of 3-Methoxysalicylic Acid

The biosynthesis of 3-MSA in plants is hypothesized to be a multi-step process originating from the well-established shikimate and phenylpropanoid pathways. The most plausible route involves the modification of salicylic acid (SA), a central molecule in plant metabolism. The proposed pathway can be dissected into two key stages: the biosynthesis of the salicylic acid precursor and its subsequent modification through hydroxylation and methylation.

Part 1: Biosynthesis of the Salicylic Acid Precursor

Plants primarily synthesize salicylic acid via two main routes: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway. Both pathways begin with chorismate, a key intermediate of the shikimate pathway.

  • Isochorismate (IC) Pathway : This is considered the major route for SA production in response to pathogens in many plant species, including Arabidopsis thaliana. Chorismate is converted to isochorismate by isochorismate synthase (ICS) . Isochorismate is then converted to salicylic acid.

  • Phenylalanine Ammonia-Lyase (PAL) Pathway : In this pathway, chorismate is first converted to L-phenylalanine. Phenylalanine ammonia-lyase (PAL) then catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, which undergoes a series of reactions, including side-chain shortening, to yield benzoic acid. Finally, benzoic acid is hydroxylated at the C-2 position by benzoic acid-2-hydroxylase (BA2H) to form salicylic acid.

Part 2: Hypothetical Pathway from Salicylic Acid to 3-Methoxysalicylic Acid

Once salicylic acid is synthesized, it is proposed to undergo a two-step enzymatic modification to yield 3-methoxysalicylic acid. This part of the pathway is less characterized and is based on known enzymatic activities in plant secondary metabolism.

  • Hydroxylation of Salicylic Acid : The first step is the hydroxylation of salicylic acid at the 3-position to form 2,3-dihydroxybenzoic acid (2,3-DHBA). This reaction is catalyzed by salicylic acid 3-hydroxylase (S3H) .

  • O-Methylation of 2,3-Dihydroxybenzoic Acid : The final step is the specific methylation of the hydroxyl group at the 3-position of 2,3-DHBA. This reaction is catalyzed by a putative O-methyltransferase (OMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor to produce 3-methoxysalicylic acid. While a specific OMT for this reaction has not been definitively identified, the plant kingdom contains a vast and diverse family of OMTs known to act on a wide range of phenolic substrates[2][3][4]. The biosynthesis of isovanillic acid, for instance, involves the O-methylation of protocatechuic acid, demonstrating the precedent for such enzymatic activity[5].

Quantitative Data

Currently, there is a scarcity of quantitative data in the scientific literature regarding the specific enzyme kinetics and in planta concentrations of intermediates in the 3-MSA biosynthetic pathway. The following table summarizes known Michaelis-Menten constants (Km) for enzymes involved in the upstream synthesis of salicylic acid, which serve as a reference for future enzymatic characterization.

EnzymeSubstrateKm (µM)Plant Species
Isochorismate Synthase (ICS)Chorismate15.5 - 45Arabidopsis thaliana
Phenylalanine Ammonia-Lyase (PAL)L-Phenylalanine28 - 270Various
Salicylic Acid 3-Hydroxylase (S3H)Salicylic Acid~50Arabidopsis thaliana

Note: Data is compiled from various sources and may vary depending on experimental conditions.

Experimental Protocols

To facilitate the investigation and validation of the proposed biosynthetic pathway, this section provides detailed methodologies for key experiments.

Extraction and Quantification of Phenolic Compounds from Plant Tissue

This protocol describes a general method for the extraction and analysis of salicylic acid and its derivatives, including 3-MSA, from plant material.

Materials:

  • Fresh or flash-frozen plant tissue

  • Liquid nitrogen

  • 80% (v/v) methanol (B129727)

  • 1% (v/v) formic acid in water

  • Microcentrifuge tubes

  • Homogenizer or mortar and pestle

  • Centrifuge

  • HPLC or LC-MS system

Procedure:

  • Harvest and immediately freeze approximately 100 mg of plant tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Transfer the powder to a 2 mL microcentrifuge tube and add 1 mL of ice-cold 80% methanol.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate on a shaker at 4°C for 1 hour to facilitate extraction.

  • Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Dry the extract under a stream of nitrogen gas or using a vacuum concentrator.

  • Resuspend the dried extract in a known volume (e.g., 200 µL) of 50% methanol containing 1% formic acid.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the sample using a reverse-phase HPLC or LC-MS system with a C18 column. Use authentic standards of salicylic acid, 2,3-dihydroxybenzoic acid, and 3-methoxysalicylic acid to create a standard curve for quantification.

In Vitro O-Methyltransferase (OMT) Activity Assay

This protocol outlines a method to test for OMT activity using 2,3-dihydroxybenzoic acid as a substrate.

Materials:

  • Plant tissue for protein extraction

  • Protein extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT)

  • PVPP (Polyvinylpolypyrrolidone)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5)

  • 2,3-dihydroxybenzoic acid (substrate)

  • S-adenosyl-L-[methyl-¹⁴C]methionine or S-adenosyl-L-methionine (SAM)

  • Stop solution (e.g., 2 M HCl)

  • Ethyl acetate

  • Scintillation vials and scintillation cocktail (for radioactive assay)

  • HPLC system (for non-radioactive assay)

Procedure:

  • Protein Extraction:

    • Grind 1 g of fresh or frozen plant tissue in liquid nitrogen.

    • Homogenize the powder in 5 mL of ice-cold protein extraction buffer with 0.1 g of PVPP.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay (Radioactive Method):

    • Set up a 100 µL reaction mixture containing: 50 µL of assay buffer, 10 µL of crude protein extract, 10 µL of 10 mM 2,3-dihydroxybenzoic acid, and 10 µL of S-adenosyl-L-[methyl-¹⁴C]methionine (e.g., 0.5 µCi).

    • Incubate the reaction at 30°C for 30-60 minutes.

    • Stop the reaction by adding 20 µL of 2 M HCl.

    • Extract the methylated product by adding 500 µL of ethyl acetate, vortexing, and centrifuging to separate the phases.

    • Transfer 400 µL of the upper organic phase to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Enzyme Assay (Non-Radioactive Method):

    • Follow the same procedure as the radioactive method, but use non-labeled SAM (e.g., 1 mM final concentration).

    • After stopping the reaction, extract with ethyl acetate, dry the organic phase, and resuspend in a suitable solvent for HPLC analysis.

    • Analyze the sample by HPLC to detect and quantify the formation of 3-methoxysalicylic acid, using an authentic standard for comparison and quantification.

Visualizations

Proposed Biosynthetic Pathway of 3-Methoxysalicylic Acid

Biosynthetic Pathway of 3-Methoxysalicylic Acid cluster_shikimate Shikimate Pathway cluster_ic Isochorismate Pathway cluster_pal PAL Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate ICS Phenylalanine L-Phenylalanine Chorismate->Phenylalanine AD/AT SalicylicAcid Salicylic Acid Isochorismate->SalicylicAcid IPL/Others CinnamicAcid trans-Cinnamic Acid Phenylalanine->CinnamicAcid PAL BenzoicAcid Benzoic Acid CinnamicAcid->BenzoicAcid Multiple Steps BenzoicAcid->SalicylicAcid BA2H DHBA 2,3-Dihydroxybenzoic Acid SalicylicAcid->DHBA S3H MSA 3-Methoxysalicylic Acid DHBA->MSA OMT

Caption: Proposed biosynthetic pathways leading to 3-methoxysalicylic acid in plants.

Experimental Workflow for OMT Activity Assay

OMT Activity Assay Workflow Start Plant Tissue Homogenization ProteinExtract Crude Protein Extraction Start->ProteinExtract AssaySetup Enzyme Assay Setup (Substrate + SAM + Protein) ProteinExtract->AssaySetup Incubation Incubation (30°C) AssaySetup->Incubation ReactionStop Stop Reaction Incubation->ReactionStop Extraction Product Extraction (Ethyl Acetate) ReactionStop->Extraction Analysis Analysis (HPLC or Scintillation Counting) Extraction->Analysis

Caption: General experimental workflow for the in vitro O-methyltransferase (OMT) activity assay.

Future Directions

The elucidation of the complete biosynthetic pathway of 3-methoxysalicylic acid requires further research. Key future steps should include:

  • Identification and Characterization of the Specific OMT: Screening candidate OMT genes and characterizing the recombinant enzymes for their substrate specificity towards 2,3-dihydroxybenzoic acid.

  • In Vivo Pathway Validation: Using gene silencing (e.g., RNAi) or gene knockout (e.g., CRISPR/Cas9) techniques to target the putative S3H and OMT genes in a plant species known to produce 3-MSA and observing the effect on its accumulation.

  • Metabolomic Studies: Performing detailed metabolomic analyses on plants under various stress conditions to identify intermediates and correlate their levels with 3-MSA production.

This technical guide provides a robust framework for initiating and advancing research into the biosynthesis of 3-methoxysalicylic acid. A comprehensive understanding of this pathway will not only fill a gap in our knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this and related valuable compounds.

References

A Comprehensive Technical Guide to the Theoretical Calculations and Molecular Modeling of 2-Hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methoxybenzoic acid, also known as 3-methoxysalicylic acid or o-vanillic acid, is an isomer of the well-known flavoring agent, vanillic acid. It is a phenolic acid that has garnered interest in the scientific community for its potential therapeutic properties, including anti-allergic and anti-inflammatory activities. Structural and biological studies have indicated that the specific arrangement of its functional groups influences its reactivity, antioxidant capacity, and cytotoxic effects. Understanding the molecular structure and electronic properties of this compound at a quantum mechanical level is crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents.

This technical guide provides an in-depth overview of the theoretical and computational methodologies used to study this compound. It covers the core aspects of molecular modeling, from geometry optimization to the prediction of spectroscopic and electronic properties, and its potential application in drug development through molecular docking.

Computational Methodology

The foundation of theoretical analysis lies in the accurate calculation of the molecule's electronic structure. Density Functional Theory (DFT) is a robust and widely used quantum chemical method for this purpose, offering a good balance between accuracy and computational cost.

Experimental Protocol: Geometry Optimization and Frequency Calculations

A common and reliable approach for the theoretical study of this compound involves the following steps:

  • Initial Structure: The initial 3D coordinates of the molecule are constructed using standard bond lengths and angles or imported from crystallographic data.

  • Computational Method: The calculations are typically performed using a DFT functional, such as the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally employed. This set is sufficiently flexible to provide an accurate description of the electronic distribution, including polarization and diffuse functions, which are important for describing hydrogen bonding and anions.

  • Geometry Optimization: The initial structure is optimized to find the minimum energy conformation. This process adjusts the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

  • Frequency Calculation: Following a successful optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • It provides the theoretical vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra.

  • Software: These calculations are typically carried out using software packages like Gaussian, ORCA, or GAMESS.

Visualization: Computational Workflow

The general workflow for the theoretical analysis of this compound is illustrated below.

computational_workflow start Initial Molecular Structure dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft opt Geometry Optimization dft->opt freq Frequency Calculation opt->freq analysis Analysis of Properties freq->analysis struct Optimized Structure (Bond Lengths, Angles) analysis->struct vib Vibrational Spectra (IR, Raman) analysis->vib elec Electronic Properties (HOMO, LUMO, MEP) analysis->elec

Computational workflow for theoretical analysis.

Molecular Structure and Geometric Parameters

The optimized geometry provides the most stable three-dimensional arrangement of the atoms in the molecule. A key feature of this compound is the presence of an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the carbonyl group of the carboxylic acid.[1] This interaction contributes to the planarity and stability of the molecule.

Experimental data from X-ray crystallography can be used to validate the accuracy of the calculated geometric parameters.

Data Presentation: Optimized Geometric Parameters

The following table presents a selection of key bond lengths and bond angles for this compound, based on crystallographic data. Theoretical calculations with appropriate methods are expected to reproduce these values with high accuracy.

ParameterBond/AtomsExperimental Value (Å or °)[1][2]
Bond Lengths
C=O~1.23 - 1.26
C-O (carboxyl)~1.31 - 1.33
O-H (carboxyl)~0.82 (riding model)
C-C (ring)~1.38 - 1.40
C-O (hydroxyl)~1.36
O-H (hydroxyl)~0.82 (riding model)
C-O (methoxy)~1.37
O-CH₃~1.42
Bond Angles
O=C-O (carboxyl)~122 - 123
C-C-O (hydroxyl)~120
C-O-C (methoxy)~117

Vibrational Spectroscopy Analysis

Theoretical frequency calculations allow for the prediction of the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational modes with experimental data, a detailed assignment of the spectral bands can be achieved.

Experimental Protocol: Spectroscopic Analysis
  • FT-IR Spectroscopy: The experimental FT-IR spectrum is typically recorded in the solid phase using KBr pellets. The spectrum provides information about the absorption of infrared radiation due to the vibrations of polar functional groups.

  • FT-Raman Spectroscopy: The FT-Raman spectrum is also recorded in the solid phase. It provides complementary information to the IR spectrum, as it is sensitive to the vibrations of non-polar bonds.

  • Theoretical Spectra: The vibrational frequencies and intensities are calculated from the optimized geometry using DFT. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors in the theoretical method.

  • Vibrational Assignment: The assignment of the experimental bands is performed by comparing their positions and intensities with the scaled theoretical values and by analyzing the nature of the vibrational modes using visualization software.

Data Presentation: Vibrational Frequencies and Assignments

The table below provides a tentative assignment of the major vibrational modes for this compound based on studies of similar molecules.

Wavenumber (cm⁻¹)AssignmentVibrational Mode
~3400-3500ν(O-H)Hydroxyl group stretching
~3000-3100ν(C-H)Aromatic C-H stretching
~2800-3000ν(C-H)Methyl group C-H stretching
~2500-3300ν(O-H)Carboxylic acid O-H stretching (broad)
~1650-1680ν(C=O)Carbonyl stretching (intramolecular H-bond)
~1580-1610ν(C=C)Aromatic ring stretching
~1430-1470δ(C-H)Methyl group bending
~1250-1300ν(C-O)C-O stretching (carboxyl and hydroxyl)
~1030ν(C-O-C)Methoxy (B1213986) group stretching

ν: stretching; δ: bending

Electronic Properties

The electronic properties of a molecule, such as its charge distribution and frontier molecular orbitals, are key to understanding its reactivity and potential interactions with biological targets.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the surface of the molecule's electron density. Different colors represent different electrostatic potential values:

  • Red: Regions of high negative potential, typically around electronegative atoms like oxygen. These are potential sites for electrophilic attack.

  • Blue: Regions of high positive potential, usually around hydrogen atoms attached to electronegative atoms. These are potential sites for nucleophilic attack.

  • Green: Regions of neutral potential.

For this compound, the MEP map would show negative potential around the oxygen atoms of the carboxyl, hydroxyl, and methoxy groups, and positive potential around the hydroxyl and carboxyl hydrogens.

Data Presentation: Calculated Electronic Properties

The following table summarizes the key electronic properties that can be obtained from DFT calculations. The exact values will depend on the level of theory and solvent model used.

PropertyDescriptionTypical Expected Value
HOMO Energy Energy of the highest occupied molecular orbital~ -6.0 to -7.0 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital~ -1.0 to -2.0 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO~ 4.0 to 5.0 eV
Dipole Moment Measure of the molecule's overall polarity~ 2.0 to 3.0 Debye

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Given the known anti-allergic effects of this compound, a relevant target for a molecular docking study would be a key protein in the allergic response pathway, such as a receptor on the surface of mast cells.

Experimental Protocol: Molecular Docking

A typical molecular docking protocol involves the following stages:

  • Protein Preparation: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.

  • Binding Site Identification: The active site or binding pocket of the protein is identified.

  • Docking Simulation: A docking algorithm is used to place the ligand in various conformations and orientations within the binding site. Each pose is scored based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The best-scoring poses are analyzed to identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues. The binding energy is also calculated to estimate the strength of the interaction.

Visualization: Molecular Docking Workflow

The workflow for a typical molecular docking study is outlined in the diagram below.

docking_workflow protein_prep Protein Preparation (from PDB) binding_site Binding Site Identification protein_prep->binding_site ligand_prep Ligand Preparation (this compound) docking Molecular Docking Simulation ligand_prep->docking binding_site->docking analysis Analysis of Docked Poses (Binding Energy, Interactions) docking->analysis

Workflow for a molecular docking study.

Conclusion

The theoretical and computational modeling of this compound provides invaluable insights into its structural, vibrational, and electronic properties. Methods such as Density Functional Theory are powerful tools for predicting its geometry and spectroscopic signatures with high accuracy, which can be validated against experimental data. Furthermore, the analysis of its electronic properties, including frontier molecular orbitals and molecular electrostatic potential, helps to rationalize its chemical reactivity. Computational techniques like molecular docking offer a promising avenue for exploring its potential as a therapeutic agent by identifying its interactions with biological targets. The comprehensive approach outlined in this guide serves as a robust framework for researchers in chemistry, biology, and pharmacology to further investigate the properties and applications of this intriguing molecule.

References

An In-Depth Technical Guide to 2-Hydroxy-3-methoxybenzoic Acid: Physicochemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methoxybenzoic acid, also known as o-vanillic acid or 3-methoxysalicylic acid, is a phenolic compound of interest in various scientific fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Physicochemical Properties

This compound is a solid at room temperature.[1] Its core structure consists of a benzoic acid backbone substituted with a hydroxyl group at the 2-position and a methoxy (B1213986) group at the 3-position.

Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below. These values are a compilation of experimentally determined and computationally predicted data.

PropertyValueSource
Molecular Formula C₈H₈O₄[2]
Molecular Weight 168.15 g/mol [2]
Melting Point 147-150 °C
152 °C (anhydrous)[3]
158-159 °C
Boiling Point Not experimentally determined.
Water Solubility 3.86 g/L (Predicted)[3]
pKa (Strongest Acidic) 2.55 (Predicted)[3]
logP 1.87 (Predicted)[3]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 2[2]
Topological Polar Surface Area 66.8 Ų[2]
Solubility Profile

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through the Kolbe-Schmitt reaction of guaiacol (B22219) (2-methoxyphenol). This reaction involves the carboxylation of the phenoxide ion formed from guaiacol.

Proposed Synthetic Pathway

Synthesis Synthesis of this compound Guaiacol Guaiacol Sodium_Guaiacolate Sodium Guaiacolate Guaiacol->Sodium_Guaiacolate NaOH Carboxylation Carboxylation Intermediate Sodium_Guaiacolate->Carboxylation 1. CO₂ (pressure, heat) 2. Tautomerization Product This compound Carboxylation->Product Acid Workup (e.g., H₂SO₄)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Kolbe-Schmitt Reaction

Objective: To synthesize this compound from guaiacol.

Materials:

  • Guaiacol (2-methoxyphenol)

  • Sodium hydroxide (B78521) (NaOH)

  • Carbon dioxide (CO₂) gas

  • Sulfuric acid (H₂SO₄), concentrated

  • Methanol

  • Deionized water

  • High-pressure autoclave reactor

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Formation of Sodium Guaiacolate:

    • In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in methanol.

    • Slowly add an equimolar amount of guaiacol to the sodium hydroxide solution while stirring.

    • The mixture is stirred until the formation of sodium guaiacolate is complete. The solvent is then removed under reduced pressure to obtain the dry sodium phenoxide salt.

  • Carboxylation:

    • Transfer the dried sodium guaiacolate powder to a high-pressure autoclave reactor.

    • Seal the reactor and pressurize it with carbon dioxide to approximately 100 atm.

    • Heat the reactor to around 125°C while maintaining the pressure. The reaction is typically allowed to proceed for several hours.

  • Work-up and Isolation:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO₂.

    • Dissolve the solid product in a minimal amount of hot water.

    • Slowly acidify the solution with concentrated sulfuric acid until the pH is acidic, leading to the precipitation of the crude this compound.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold deionized water to remove any inorganic impurities.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture, to yield pure this compound.

Experimental Protocols for Physicochemical Characterization

Determination of Melting Point

Objective: To determine the melting point range of a solid organic compound.

Apparatus:

  • Digital melting point apparatus

  • Capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

Procedure:

MeltingPoint Melting Point Determination Workflow start Start sample_prep Sample Preparation: - Dry the sample - Grind to a fine powder start->sample_prep load_capillary Load Capillary Tube: - Tap open end into sample - Pack to 2-3 mm height sample_prep->load_capillary place_in_apparatus Place in Apparatus load_capillary->place_in_apparatus set_parameters Set Parameters: - Start Temp (~15°C below expected MP) - Ramp Rate (1-2°C/min) place_in_apparatus->set_parameters heat_and_observe Heat and Observe: - Record T₁ at first liquid drop - Record T₂ at complete melting set_parameters->heat_and_observe record_range Record Melting Range (T₁ - T₂) heat_and_observe->record_range end End record_range->end

Caption: Workflow for melting point determination.

  • Sample Preparation: Ensure the sample of this compound is completely dry. Grind a small amount of the sample into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the digital melting point apparatus.

  • Measurement:

    • Set the starting temperature to approximately 15-20°C below the expected melting point.

    • Set a slow ramp rate of 1-2°C per minute to ensure accurate measurement.

    • Observe the sample through the viewing lens.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has melted into a clear liquid (T2).

    • The melting point is reported as the range T1-T2.

Determination of Solubility

Objective: To determine the solubility of a solid in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol, acetone)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

Solubility Solubility Determination Workflow start Start add_excess Add excess solid to a known volume of solvent in a vial start->add_excess equilibrate Equilibrate: - Shake at a constant temperature - (e.g., 24-48 hours) add_excess->equilibrate settle_and_filter Settle and Filter: - Allow undissolved solid to settle - Filter an aliquot of the supernatant equilibrate->settle_and_filter quantify Quantify Concentration: - Use UV-Vis or HPLC - Compare to a calibration curve settle_and_filter->quantify calculate Calculate Solubility (e.g., in g/100 mL) quantify->calculate end End calculate->end

Caption: Workflow for solubility determination.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any suspended particles.

  • Quantification: Prepare a series of standard solutions of known concentrations of the compound in the same solvent to create a calibration curve. Dilute the filtered saturated solution as necessary to fall within the range of the calibration curve. Analyze the diluted solution using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax or HPLC) to determine the concentration.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in g/100 mL or mg/mL.

Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of a weak acid by potentiometric titration.

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water (carbonate-free)

  • pH meter with a combination pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

pKa pKa Determination by Titration Workflow start Start prepare_solution Prepare a dilute aqueous solution of the acid of known concentration start->prepare_solution calibrate_ph Calibrate pH meter using standard buffers prepare_solution->calibrate_ph titrate Titrate with standardized base, recording pH vs. volume of titrant calibrate_ph->titrate plot_curve Plot titration curve (pH vs. volume) titrate->plot_curve find_ep Determine the equivalence point (EP) plot_curve->find_ep find_half_ep Determine the half-equivalence point (volume at EP / 2) find_ep->find_half_ep determine_pka pKa = pH at the half-equivalence point find_half_ep->determine_pka end End determine_pka->end

Caption: Workflow for pKa determination by titration.

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of carbonate-free deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Apparatus Setup: Calibrate the pH meter using standard buffer solutions. Place the acid solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

  • Titration: Fill a burette with the standardized NaOH solution. Add the NaOH solution in small, precise increments (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.

    • The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

    • The pKa is equal to the pH of the solution at the half-equivalence point.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the acidic proton of the carboxylic acid. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference such as tetramethylsilane (B1202638) (TMS).

Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

  • Aromatic Protons (3H): Multiplets in the range of δ 6.8 - 7.8 ppm. The exact splitting pattern will depend on the coupling between the protons on the aromatic ring.

  • Methoxy Protons (-OCH₃, 3H): A singlet around δ 3.8 - 4.0 ppm.

  • Carboxylic Acid Proton (-COOH, 1H): A broad singlet at a downfield chemical shift, typically above δ 10 ppm, which is exchangeable with D₂O.

  • Phenolic Proton (-OH, 1H): A broad singlet, the position of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected Chemical Shifts:

  • Carbonyl Carbon (-COOH): δ 165 - 175 ppm.

  • Aromatic Carbons (6C): Signals in the range of δ 110 - 160 ppm. The carbons attached to the oxygen atoms (C-1, C-2, and C-3) will be at the more downfield end of this range.

  • Methoxy Carbon (-OCH₃): δ 55 - 60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected Absorption Bands (cm⁻¹):

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, indicative of hydrogen bonding in the carboxylic acid dimer.

  • O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks typically just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic, -OCH₃): Peaks typically just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-O Stretch (Ether and Phenol): Strong bands in the 1200-1300 cm⁻¹ region.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ should be observed at m/z 168. The fragmentation pattern will be influenced by the functional groups.

Expected Fragmentation:

  • Loss of a methoxy radical (-•OCH₃): A peak at m/z 137.

  • Loss of a hydroxyl radical (-•OH): A peak at m/z 151.

  • Loss of a carboxyl group (-COOH): A peak at m/z 123.

  • Decarboxylation (loss of CO₂): A peak at m/z 124.

Biological Activity: Modulation of the FcεRI Signaling Pathway

This compound has been shown to attenuate mast cell-mediated allergic reactions. This biological activity is primarily achieved through the modulation of the high-affinity IgE receptor (FcεRI) signaling pathway in mast cells.

FcεRI Signaling Pathway in Mast Cells

Mast cells are key effector cells in IgE-mediated allergic responses. The cross-linking of IgE bound to FcεRI on the mast cell surface by an allergen initiates a signaling cascade that leads to degranulation (release of histamine (B1213489) and other inflammatory mediators) and the synthesis of pro-inflammatory cytokines.

The signaling pathway involves the activation of several key protein tyrosine kinases, including Lyn and Syk, which in turn activate downstream signaling molecules such as Akt and nuclear factor-κB (NF-κB). This cascade ultimately leads to an increase in intracellular calcium levels, which is a critical trigger for mast cell degranulation.

FcERI_Pathway FcεRI Signaling Pathway in Mast Cells cluster_cell Mast Cell cluster_membrane Cell Membrane Allergen Allergen IgE IgE Allergen->IgE binds FceRI FcεRI Receptor IgE->FceRI cross-links Lyn Lyn FceRI->Lyn activates Syk Syk Lyn->Syk activates Akt Akt Syk->Akt activates Ca_increase ↑ Intracellular Ca²⁺ Syk->Ca_increase NFkB NF-κB Akt->NFkB activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-4) NFkB->Cytokines promotes transcription Degranulation Degranulation (Histamine Release) Ca_increase->Degranulation triggers o_Vanillic_Acid This compound o_Vanillic_Acid->Lyn inhibits phosphorylation o_Vanillic_Acid->Syk inhibits phosphorylation o_Vanillic_Acid->Akt inhibits phosphorylation o_Vanillic_Acid->NFkB inhibits nuclear translocation

Caption: Inhibition of the FcεRI signaling pathway by this compound.

Mechanism of Action

Studies have demonstrated that this compound inhibits the degranulation of mast cells and the expression of pro-inflammatory cytokines like TNF-α and IL-4. It achieves this by suppressing the phosphorylation of key signaling molecules, including Lyn, Syk, and Akt, and by inhibiting the nuclear translocation of NF-κB. By interfering with these early and critical steps in the FcεRI signaling cascade, this compound effectively dampens the allergic inflammatory response mediated by mast cells.

Conclusion

This compound is a compound with well-defined physicochemical properties and significant biological activity. This technical guide has provided a detailed overview of its characteristics, methods for its synthesis and analysis, and its mechanism of action in attenuating allergic responses. The information and protocols presented here are intended to facilitate further research and development involving this promising molecule. As with any chemical substance, appropriate safety precautions should be taken when handling this compound in a laboratory setting.

References

The Enigmatic Role of 2-Hydroxy-3-methoxybenzoic Acid as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of 2-Hydroxy-3-methoxybenzoic acid (o-vanillic acid) as a plant metabolite. Despite its identification in several plant species, most notably sweet cherry (Prunus avium), its precise role in plant physiology remains largely uncharacterized. This document synthesizes the limited available data and extrapolates potential functions based on the well-established roles of analogous phenolic compounds. Detailed, adaptable experimental protocols for the extraction, quantification, and physiological analysis of this compound are provided to facilitate future research. Furthermore, this guide presents a hypothetical biosynthetic pathway and illustrates its potential involvement in plant signaling cascades through diagrammatic representations. The aim is to furnish researchers, scientists, and drug development professionals with a foundational resource to stimulate and guide further investigation into this intriguing plant metabolite.

Introduction

Phenolic compounds are a diverse group of secondary metabolites in plants, playing pivotal roles in a myriad of physiological processes. These functions range from structural support as components of cell walls to acting as signaling molecules in plant defense and as allelochemicals. While significant research has been dedicated to understanding the roles of compounds like salicylic (B10762653) acid (2-hydroxybenzoic acid) and its dihydroxybenzoic acid (DHBA) derivatives in plant immunity and stress responses, the metabolic significance of many other substituted benzoic acids, including this compound, is yet to be fully elucidated. The presence of both hydroxyl and methoxy (B1213986) functional groups on the benzoic acid backbone of this compound suggests potentially unique biochemical activities and metabolic regulation, warranting further investigation.

Natural Occurrence

To date, the documented natural sources of this compound in the plant kingdom are limited. Its presence has been confirmed in:

  • Sweet Cherry (Prunus avium) : Metabolomic studies of Prunus avium have identified a wide array of phenolic compounds that contribute to the fruit's quality and potential health benefits. Among these, this compound has been detected.

  • Amomum xanthioides : This medicinal plant has been identified as a source of this compound, where it is also referred to as o-vanillic acid[1].

  • Evening Primrose (Oenothera biennis) : this compound has been found in evening primrose, suggesting it may serve as a potential biomarker for the consumption of products derived from this plant[2].

  • Colchicum decaisnei and Salvia divaricata : The compound has also been reported in these plant species[3].

Quantitative Data

A thorough review of the scientific literature reveals a significant gap in quantitative data for this compound in plant tissues. To date, there are no published studies detailing the concentration of this metabolite in different plant parts, at various developmental stages, or under specific environmental conditions. This lack of quantitative information underscores the nascent stage of research into its physiological relevance.

Table 1: Quantitative Data for this compound in Plants

Plant SpeciesTissue/OrganDevelopmental StageStress ConditionConcentrationAnalytical MethodReference
Prunus aviumNot SpecifiedNot SpecifiedNot SpecifiedData Not Available--
Amomum xanthioidesNot SpecifiedNot SpecifiedNot SpecifiedData Not Available--
Oenothera biennisNot SpecifiedNot SpecifiedNot SpecifiedData Not Available--
Colchicum decaisneiNot SpecifiedNot SpecifiedNot SpecifiedData Not Available--
Salvia divaricataNot SpecifiedNot SpecifiedNot SpecifiedData Not Available--

Hypothetical Biosynthesis

The biosynthetic pathway of this compound in plants has not been experimentally determined. However, based on the well-established biosynthesis of other benzoic acids, a plausible pathway can be hypothesized, originating from the shikimate pathway.

The biosynthesis of benzoic acids in plants is a complex network involving parallel and intersecting pathways across multiple subcellular compartments[4]. The primary precursor is chorismic acid, a key intermediate of the shikimate pathway. From chorismate, the pathway can proceed through several intermediates to form benzoic acid, which is then subject to hydroxylation and methylation to yield this compound.

Hypothetical Biosynthesis of this compound Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase Benzoic_Acid Benzoic Acid Chorismate->Benzoic_Acid Multiple Steps Salicylic_Acid Salicylic Acid (2-Hydroxybenzoic Acid) Isochorismate->Salicylic_Acid Isochorismate Pyruvate Lyase Two_Three_DHBA 2,3-Dihydroxybenzoic Acid Salicylic_Acid->Two_Three_DHBA Salicylate 3-Hydroxylase Two_Hydroxy_BA 2-Hydroxybenzoic Acid (Salicylic Acid) Benzoic_Acid->Two_Hydroxy_BA Benzoate 2-Hydroxylase Target This compound Two_Three_DHBA->Target O-Methyltransferase

A hypothetical biosynthetic pathway for this compound.

Potential Physiological Roles

Given the lack of direct experimental evidence, the physiological roles of this compound in plants can be inferred from the known functions of structurally related compounds.

Plant Defense and Signaling

Dihydroxybenzoic acids (DHBAs), such as 2,3-DHBA and 2,5-DHBA, are known to accumulate in some plant species upon pathogen attack and can act as signaling molecules in the defense response, sometimes in conjunction with salicylic acid. The hydroxylation and methylation of benzoic acid derivatives can alter their biological activity, including their antioxidant and antimicrobial properties. It is conceivable that this compound could function as an antimicrobial compound, an antioxidant to mitigate oxidative stress during pathogen attack, or as a signaling molecule in a defense pathway.

Potential Role in Plant Defense Signaling Pathogen_Attack Pathogen Attack / Biotic Stress SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen_Attack->SA_Biosynthesis Target_Biosynthesis This compound Biosynthesis Pathogen_Attack->Target_Biosynthesis SA_Signaling SA-Mediated Signaling SA_Biosynthesis->SA_Signaling Target_Signaling Potential Signaling Role Target_Biosynthesis->Target_Signaling Antimicrobial_Activity Direct Antimicrobial Activity Target_Biosynthesis->Antimicrobial_Activity Hypothesized Defense_Gene_Expression Defense Gene Expression SA_Signaling->Defense_Gene_Expression Target_Signaling->Defense_Gene_Expression Hypothesized HR Hypersensitive Response (HR) Defense_Gene_Expression->HR SAR Systemic Acquired Resistance (SAR) Defense_Gene_Expression->SAR

Potential involvement of this compound in plant defense.
Allelopathic Activity

Many phenolic acids are known to be released into the soil by plants and can inhibit the germination and growth of neighboring plants, a phenomenon known as allelopathy[5][6]. The structural similarity of this compound to other known allelochemicals suggests it may also possess such activity. This could be a mechanism by which plants producing this compound compete with other species for resources.

Antioxidant Activity

Phenolic compounds are effective antioxidants due to their ability to scavenge free radicals. The hydroxyl and methoxy groups on the aromatic ring of this compound likely confer antioxidant properties. In plants, antioxidants play a crucial role in protecting cells from oxidative damage caused by various biotic and abiotic stresses.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the study of this compound in plant tissues. These are based on standard methods for the analysis of phenolic compounds.

Extraction of Phenolic Acids from Prunus avium Fruit
  • Sample Preparation : Homogenize fresh or freeze-dried cherry fruit tissue to a fine powder.

  • Solvent Extraction :

    • Suspend the powdered tissue in 80% methanol (B129727) (v/v) at a ratio of 1:10 (w/v).

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants.

  • Solvent Evaporation : Evaporate the methanol from the pooled supernatant under reduced pressure using a rotary evaporator at 40°C.

  • Acid Hydrolysis (Optional, for bound phenolics) :

    • Adjust the pH of the aqueous extract to 2.0 with 2 M HCl.

    • Add an equal volume of ethyl acetate (B1210297) and shake vigorously.

    • Separate the ethyl acetate phase. Repeat the extraction three times.

    • Pool the ethyl acetate fractions and evaporate to dryness.

  • Reconstitution : Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Chromatographic System : A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient elution is typically used for separating a mixture of phenolic compounds. A common mobile phase consists of:

  • Gradient Program :

    • 0-5 min: 5% B

    • 5-30 min: 5-40% B

    • 30-35 min: 40-100% B

    • 35-40 min: 100% B

    • 40-45 min: 100-5% B

    • 45-50 min: 5% B

  • Flow Rate : 1.0 mL/min

  • Injection Volume : 20 µL

  • Detection : A photodiode array (PDA) detector monitoring at multiple wavelengths (e.g., 280 nm and 320 nm) or a mass spectrometer (MS) for more specific and sensitive detection.

  • Quantification : Prepare a standard curve using a pure analytical standard of this compound. The concentration in the plant extracts can be determined by comparing the peak area to the standard curve.

Experimental Workflow for Analysis Plant_Tissue Plant Tissue (e.g., Prunus avium fruit) Homogenization Homogenization Plant_Tissue->Homogenization Extraction Solvent Extraction (e.g., 80% Methanol) Homogenization->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC-PDA/MS Analysis Reconstitution->HPLC Quantification Quantification using Standard Curve HPLC->Quantification

A general workflow for the analysis of this compound.

Future Directions

The study of this compound as a plant metabolite is in its infancy. Future research should focus on:

  • Quantitative Analysis : Determining the concentrations of this compound in various tissues and developmental stages of Prunus avium and other source plants under different physiological and stress conditions.

  • Biosynthetic Pathway Elucidation : Using isotopic labeling studies and genetic approaches to confirm the biosynthetic pathway of this compound.

  • Physiological Function : Investigating its role in plant defense, allelopathy, and stress responses through bioassays and molecular studies.

  • Enzymology : Identifying and characterizing the enzymes involved in its biosynthesis and metabolism.

Conclusion

This compound is a plant metabolite with a largely unexplored role in plant biology. While its presence has been identified in a few plant species, a significant lack of information regarding its biosynthesis, physiological concentration, and function remains. Based on the known activities of related phenolic compounds, it is hypothesized to play a role in plant defense, allelopathy, and antioxidant systems. This technical guide provides a framework for future research by outlining a hypothetical biosynthetic pathway, adaptable experimental protocols, and potential physiological functions. Further investigation into this compound is warranted to fully understand its contribution to plant metabolism and its potential applications in agriculture and medicine.

References

A Comprehensive Technical Guide to 2-Hydroxy-3-methoxybenzoic Acid: Synonyms, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methoxybenzoic acid, a phenolic acid with growing interest in the scientific community, is a key molecule with diverse applications, including in the development of pharmaceuticals. This technical guide provides a comprehensive overview of its synonyms and alternative names as found in chemical literature, detailed experimental protocols for its synthesis and analysis, and an in-depth look at its role in biological signaling pathways. This document aims to be an essential resource for researchers and professionals engaged in chemical synthesis and drug development.

Nomenclature and Chemical Identifiers

Accurate identification of chemical compounds is paramount in scientific research. This compound is known by a variety of names in the literature, which can sometimes lead to confusion. A clear understanding of these synonyms is crucial for effective literature searches and unambiguous communication.

Table 1: Synonyms and Alternative Names for this compound [1][2]

Synonym/Alternative Name Source/Context
3-Methoxysalicylic acidSystematic alternative name
o-Vanillic acidCommon name, derived from its relationship to o-vanillin
2-Hydroxy-m-anisic acidIUPAC-based alternative
Guaiacol-3-carboxylic AcidName based on its guaiacol (B22219) core structure
Benzoic acid, 2-hydroxy-3-methoxy-Chemical Abstracts Service (CAS) indexing name
3-Methoxy-2-hydroxybenzoic acidAlternative numbering of substituents
o-VanillateThe corresponding carboxylate anion
3-MethoxysalicylatThe corresponding carboxylate anion

Table 2: Key Chemical Identifiers for this compound [3]

Identifier Value
CAS Number 877-22-5
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
IUPAC Name This compound
InChI 1S/C8H8O4/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9H,1H3,(H,10,11)
InChIKey AUZQQIPZESHNMG-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1O)C(=O)O
EC Number 212-888-9
PubChem CID 70140

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common and efficient route for the synthesis of this compound involves a two-step process starting from the readily available precursor, guaiacol. The first step is the formylation of guaiacol to produce o-vanillin (2-hydroxy-3-methoxybenzaldehyde), which is then oxidized to the desired carboxylic acid.

Step 1: Synthesis of o-Vanillin from Guaiacol

This procedure is adapted from methods for the synthesis of vanillin (B372448) from guaiacol.

  • Materials: Guaiacol, glyoxylic acid, sodium hydroxide, sulfuric acid, ethyl acetate.

  • Procedure:

    • In a reaction vessel, guaiacol is reacted with glyoxylic acid under alkaline conditions (sodium hydroxide) to form 3-methoxy-4-hydroxymandelic acid.

    • The reaction mixture is then subjected to oxidative decarboxylation. This can be achieved through various methods, including air oxidation in the presence of a catalyst.

    • Upon completion of the reaction, the mixture is acidified with sulfuric acid.

    • The product, o-vanillin, is then extracted using an organic solvent such as ethyl acetate.

    • The organic layer is dried, and the solvent is removed under reduced pressure to yield crude o-vanillin, which can be purified by recrystallization or distillation.

Step 2: Oxidation of o-Vanillin to this compound [4]

This protocol describes the oxidation of the aldehyde group of o-vanillin to a carboxylic acid.

  • Materials: o-Vanillin, m-chloroperoxybenzoic acid (m-CPBA), boron trifluoride etherate (BF₃·OEt₂), trimethyl orthoformate, Amberlyst® 15 (wet), chloroform, methanol (B129727).

  • Procedure:

    • o-Vanillin is first converted to its dimethyl acetal (B89532) in situ by refluxing with trimethyl orthoformate and Amberlyst® 15 (wet) in chloroform.

    • The reaction mixture is then cooled, and m-CPBA and BF₃·OEt₂ are added.

    • The reaction is stirred at room temperature, leading to the oxidation of the acetal to the corresponding methyl ester, methyl 2-hydroxy-3-methoxybenzoate.

    • The reaction is quenched, and the methyl ester is purified by silica (B1680970) gel flash column chromatography.

    • The purified methyl 2-hydroxy-3-methoxybenzoate is then subjected to hydrolysis. This can be achieved by refluxing with an aqueous solution of a strong base, such as sodium hydroxide.

    • After hydrolysis is complete, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound.

    • The solid product is collected by filtration, washed with cold water, and dried.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[5][6][7][8]

  • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, hot water or a mixture of ethanol (B145695) and water can be effective.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the hot solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.

    • To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals thoroughly to remove any residual solvent. The purity of the recrystallized product can be assessed by its melting point and spectroscopic analysis.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of chemical compounds. The following is a proposed HPLC method that can be adapted and validated for the analysis of this compound.[9][10][11][12]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic phase (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (typically around 280-300 nm).

  • Quantification: A calibration curve is constructed by injecting standard solutions of known concentrations of this compound and plotting the peak area against the concentration. The concentration of the analyte in a sample can then be determined from this curve.

Biological Significance and Signaling Pathways

Recent studies have highlighted the potential of this compound as a modulator of allergic inflammatory responses. Specifically, it has been shown to attenuate mast cell-mediated allergic reactions by modulating the high-affinity IgE receptor (FcεRI) signaling pathway.

The FcεRI Signaling Pathway in Mast Cells

Mast cells are key effector cells in IgE-mediated allergic reactions. The aggregation of FcεRI on the surface of mast cells by an antigen-IgE complex initiates a cascade of intracellular signaling events, leading to degranulation and the release of inflammatory mediators such as histamine, as well as the production of pro-inflammatory cytokines like TNF-α and IL-4.

Modulation by this compound

Research has demonstrated that this compound can suppress this mast cell-mediated allergic inflammatory response. It achieves this by inhibiting several key steps in the FcεRI signaling pathway.

  • Inhibition of Kinase Phosphorylation: this compound has been shown to suppress the phosphorylation of crucial downstream signaling molecules, including Lyn, Syk, and Akt.

  • Reduction of Intracellular Calcium: The compound can decrease the intracellular free calcium levels, which is a critical step for mast cell degranulation.

  • Inhibition of NF-κB Nuclear Translocation: By inhibiting the phosphorylation of Akt, this compound can prevent the nuclear translocation of the transcription factor NF-κB, which is essential for the expression of pro-inflammatory cytokines.

The following diagram illustrates the key points of intervention by this compound in the FcεRI signaling pathway.

FcERI_Signaling_Pathway Antigen_IgE Antigen-IgE Complex FcERI FcεRI Antigen_IgE->FcERI Binds and cross-links Lyn Lyn FcERI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates & Activates Signaling_Cascade Downstream Signaling Cascade Syk->Signaling_Cascade PI3K PI3K Syk->PI3K Activates Ca_Influx Intracellular Ca²⁺ Increase Signaling_Cascade->Ca_Influx Degranulation Degranulation (Histamine Release) Ca_Influx->Degranulation Akt Akt PI3K->Akt Activates NFkB NF-κB Activation & Nuclear Translocation Akt->NFkB Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-4) NFkB->Cytokine_Production o_VA This compound (o-Vanillic Acid) o_VA->Lyn Inhibits Phosphorylation o_VA->Syk Inhibits Phosphorylation o_VA->Ca_Influx Decreases o_VA->Akt Inhibits Phosphorylation o_VA->NFkB Inhibits

Figure 1: The inhibitory effect of this compound on the FcεRI signaling pathway in mast cells.

Conclusion

This compound is a molecule of significant interest due to its demonstrated biological activity and its potential as a scaffold for the development of new therapeutic agents. This guide has provided a thorough overview of its nomenclature, detailed experimental protocols for its synthesis and analysis, and a clear visualization of its mechanism of action in a key biological pathway. It is anticipated that this comprehensive resource will be of great value to researchers and professionals in the fields of chemistry and drug development, facilitating further exploration of this promising compound.

References

A Technical Guide to the Biological Activity Screening of 2-Hydroxy-3-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methoxybenzoic acid, also known as o-vanillic acid, is a phenolic compound that serves as a versatile scaffold for the synthesis of various derivatives with significant therapeutic potential.[1][2] As an isomer of the well-studied vanillic acid, its unique substitution pattern influences its chemical reactivity and biological activity.[3] This technical guide provides a comprehensive overview of the biological activity screening of this compound derivatives, focusing on their cytotoxic, antioxidant, anti-inflammatory, and antimicrobial properties. The document details experimental methodologies, presents quantitative data in a structured format, and visualizes key workflows and signaling pathways to facilitate further research and drug development.

Core Biological Activities and Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities. These activities are often attributed to the synergistic effects of the core phenolic acid structure and the appended functional groups.

Cytotoxic and Anticancer Activity

Studies have shown that this compound itself exhibits cytotoxic effects.[3] Its derivatives, particularly those incorporating heterocyclic rings, have been a focus of anticancer research. For instance, thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, with some compounds showing high efficacy against cervical adenocarcinoma (M-HeLa) cells while displaying low cytotoxicity against normal liver cells.[4] Another class of derivatives, phenanthridines synthesized from 6-bromo-2-Hydroxy-3-methoxybenzaldehyde, have also been investigated for their anticancer potential.[5] The proposed mechanisms for the anticancer activity of related hydroxybenzoic acids often involve the inhibition of key cell survival signaling pathways like PI3K/Akt/mTOR and NF-κB, and the induction of cyclin-dependent kinase (CDK) inhibitors.[6]

Antioxidant Activity

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential. While this compound is characterized as a weak antioxidant, its derivatives can exhibit varied activities.[3] The antioxidant activity of phenolic acids is primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.[7] The position and nature of substituents on the aromatic ring significantly influence this activity.[8]

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties.[9][10] It can attenuate mast cell-mediated allergic reactions by modulating the FcεRI signaling pathway.[9] This involves the suppression of mast cell degranulation, reduction of intracellular free calcium levels, and decreased expression of pro-inflammatory cytokines like TNF-α and IL-4.[9] Structurally related compounds, such as 2-hydroxy-4-methoxybenzoic acid, have also demonstrated the ability to attenuate inflammation-induced hepatotoxicity through antioxidant and anti-inflammatory mechanisms.[11]

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored against various pathogens. Novel phenanthridines derived from this scaffold have shown high antibacterial activity against Bacillus subtilis, Micrococcus luteus, and Mycobacterium vaccae.[5] Additionally, hybrid derivatives of 3-hydroxybenzoic acid have been synthesized and tested for their antibacterial properties, with some showing activity against both Gram-positive and Gram-negative bacteria.[12] Hydrazone derivatives are another class of compounds that have been widely studied for their antimicrobial, particularly antituberculosis, activity.[13]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives as reported in the literature.

Table 1: Cytotoxic Activity of 2-Hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidine Derivatives

Compound Cell Line IC50 (µM)
Compound with 3-nitrophenyl substituent at C5 M-HeLa (cervical adenocarcinoma) High efficiency (specific value not provided in the abstract)[4]

| | Normal liver cells | Low cytotoxicity (specific value not provided in the abstract)[4] |

Note: Specific IC50 values were not detailed in the provided search results. Further investigation of the full-text articles is required for precise data.

Table 2: Anti-inflammatory Activity of this compound (o-VA)

Assay System Concentration Effect
Mast Cell Degranulation RBL-2H3 cells 1–100 µmol/L Dose-dependent inhibition[9]
Pro-inflammatory Cytokine Expression (TNF-α, IL-4) RBL-2H3 cells 1–100 nmol/L Suppression[9]
Active Systemic Anaphylaxis Ovalbumin-induced mice 2, 10, 50 mg/kg (oral) Dose-dependent attenuation[9]

| IgE-mediated Cutaneous Allergic Reaction | Mice | 2, 10, 50 mg/kg (oral) | Dose-dependent attenuation[9] |

Table 3: Antibacterial Activity of Phenanthridine Derivatives

Derivative Bacterial Strain Activity

| Twelve novel phenanthridines | Bacillus subtilis, Micrococcus luteus, Mycobacterium vaccae | High activity at single-digit micromolar concentrations[5] |

Note: The specific structures of the twelve active derivatives and their exact MIC values are not detailed in the provided search results.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the biological screening of this compound derivatives.

Synthesis of Derivatives

a) Synthesis of 2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines [4]

  • Step 1: Synthesis of 1,2,3,4-tetrahydropyrimidine-2-thiones: This is achieved through a multi-component Biginelli reaction or a similar cyclocondensation reaction.

  • Step 2: Synthesis of Thiazolo[3,2-a]pyrimidines: The synthesized tetrahydropyrimidine-2-thiones are reacted with ethyl chloroacetate (B1199739) at 120 °C.

  • Step 3: Synthesis of 2-arylmethylidene derivatives: The thiazolo[3,2-a]pyrimidines are then condensed with 2-hydroxy-3-methoxybenzaldehyde (B140153) in the presence of pyrrolidine (B122466) in refluxing ethanol (B145695) for 8-10 hours.

  • Purification: The final products are purified by recrystallization.

b) Synthesis of Fused Hybrid Molecules [12]

  • To a stirred solution of 3-Hydroxy methyl benzoate (B1203000) (1 eq.) in 30 ml of dichloromethane, add DCC (1.3 eq.), DMAP (0.05 eq.), and pyridine (B92270) (0.5 eq.).

  • Stir the reaction mixture at room temperature for 5 minutes to obtain a clear solution.

  • Add the aromatic or substituted aromatic acid (1.3 eq.) to the solution.

  • Continue stirring at room temperature for 8 hours. A urea (B33335) derivative will precipitate as a by-product.

  • Monitor the reaction by TLC. After completion, filter the precipitate and wash the filtrate with dilute HCl and sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Cytotoxicity and Anticancer Activity Assays

a) MTT Assay for Cell Viability [6][9]

  • Cell Seeding: Seed cancer cells (e.g., M-HeLa) in a 96-well plate at a density of 5 x 10³ to 3 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for another 24 to 48 hours.

  • MTT Addition: Add 1 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate at 37°C for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and dissolve the formazan crystals in 100 µL of DMSO per well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Calculation: Calculate cell viability as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.

Anti-inflammatory Activity Assays

a) Mast Cell Degranulation Assay [9]

  • Cell Culture: Culture RBL-2H3 cells (a rat basophilic leukemia cell line) in appropriate media.

  • Sensitization: Sensitize the cells with anti-DNP IgE for 24 hours.

  • Compound Pretreatment: Wash the cells and pretreat with various concentrations of the test compound for 1 hour.

  • Antigen Challenge: Induce degranulation by challenging the cells with DNP-HSA (dinitrophenyl-human serum albumin).

  • β-Hexosaminidase Measurement: Measure the release of the granular enzyme β-hexosaminidase into the supernatant as an index of degranulation.

  • Analysis: Compare the enzyme release from treated cells to that of untreated controls.

b) Measurement of Pro-inflammatory Cytokines (TNF-α and IL-4) [9]

  • Cell Treatment: Treat RBL-2H3 cells as described in the degranulation assay.

  • RNA Extraction and qRT-PCR: After antigen challenge, extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the gene expression levels of TNF-α and IL-4.

  • ELISA: Collect the cell culture supernatants and measure the secreted protein levels of TNF-α and IL-4 using specific ELISA kits.

Antimicrobial Activity Assays

a) Agar (B569324) Cup/Well Diffusion Method [12][13]

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.

  • Bacterial Inoculation: Inoculate the agar plates by evenly spreading a standardized suspension of the test bacteria (e.g., S. aureus, E. coli).

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Biological Activity Screening

G Overall Biological Activity Screening Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis and Follow-up start This compound synth Chemical Synthesis of Derivatives start->synth char Structural Characterization (NMR, IR, MS) synth->char cytotoxic Cytotoxicity/Anticancer Assays (e.g., MTT) char->cytotoxic Test Compounds antioxidant Antioxidant Assays (e.g., DPPH) char->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., Mast Cell Degranulation) char->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., Well Diffusion) char->antimicrobial data Quantitative Data Analysis (IC50, MIC) cytotoxic->data antioxidant->data anti_inflammatory->data antimicrobial->data mechanism Mechanism of Action Studies data->mechanism lead_opt Lead Optimization mechanism->lead_opt

Caption: Workflow for the synthesis, screening, and development of this compound derivatives.

FcεRI Signaling Pathway in Mast Cells

G Simplified FcεRI Signaling Pathway in Mast Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IgE IgE FceRI FcεRI Lyn Lyn FceRI->Lyn Activation Antigen Antigen Antigen->FceRI Cross-linking Syk Syk Lyn->Syk Phosphorylation Akt Akt Syk->Akt Phosphorylation Ca Intracellular Ca²⁺ Increase Syk->Ca Signal Cascade NFkB NF-κB Akt->NFkB Activation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Degranulation Degranulation (Histamine Release) Ca->Degranulation Cytokine Pro-inflammatory Cytokine Gene Expression (TNF-α, IL-4) NFkB_nuc->Cytokine oVA This compound (o-VA) oVA->Lyn Inhibition oVA->Syk Inhibition oVA->Akt Inhibition oVA->Ca Inhibition oVA->NFkB_nuc Inhibition

Caption: Inhibition of the FcεRI signaling cascade in mast cells by this compound.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. This guide provides a foundational resource for researchers engaged in the screening and development of these molecules. The detailed protocols and compiled data serve as a starting point for further investigation into their mechanisms of action and therapeutic potential. Future work should focus on expanding the library of derivatives, conducting more extensive in vivo studies, and elucidating the precise molecular targets to advance these compounds through the drug discovery pipeline.

References

Quantum Chemical Insights into o-Vanillic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: o-Vanillic acid, a phenolic compound and an isomer of the widely known vanillic acid, has garnered significant interest in the scientific community. Its unique structural and electronic properties, which differentiate it from its isomers, are crucial for understanding its biological activities, including its potential as a cytotoxic agent.[1] This technical guide provides an in-depth analysis of o-vanillic acid through the lens of quantum chemical studies, offering valuable data and methodologies for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Geometry

Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structure of o-vanillic acid. A key feature of its geometry is the formation of an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the adjacent carbonyl group.[1] This interaction significantly influences the molecule's conformation and electronic properties.

The optimized molecular structure of o-vanillic acid has been determined using computational methods such as DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[2] These studies provide precise data on bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity.

Table 1: Selected Optimized Geometrical Parameters of o-Vanillic Acid

ParameterBond Length (Å)Bond Angle (°)
O-H...O (intramolecular)1.731 (calculated)-
O-H...O (dimer)2.607 (calculated)-
C=O--
C-O (hydroxyl)--
C-C (ring)--
O-C-C--
C-C-C--

Note: Specific bond lengths and angles for C=O, C-O, C-C, O-C-C, and C-C-C are dependent on the specific computational study and would require a more detailed comparative analysis of multiple sources. The calculated distance of the intramolecular hydrogen bond is 1.731 Å.[1] Diffraction data indicates that in a dimeric form, o-vanillic acid also exhibits this intramolecular hydrogen bond with a length of 1.900 Å, and the intermolecular O-H...O hydrogen bond length is 2.617 Å.[1]

Vibrational Spectroscopy: A Synergy of Experimental and Theoretical Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a fingerprint of the molecule's vibrational modes. Quantum chemical calculations are essential for the accurate assignment of the observed spectral bands.

Experimental and Theoretical Vibrational Frequencies

The vibrational spectra of vanillic acid and its isomers have been extensively studied.[3][4] The assignments of the fundamental vibrational modes are supported by quantum chemical computations, often at the B3LYP/6-311++G(d,p) level of theory.[2]

Table 2: Key Vibrational Frequencies and Assignments for Vanillic Acid Derivatives (Illustrative)

Wavenumber (cm⁻¹) (Experimental)Wavenumber (cm⁻¹) (Theoretical)AssignmentReference
~3487~3699O-H stretching (affected by H-bonding)[3]
~1680~1739C=O stretching (red-shifted due to H-bonding)[3]
~1601-Aromatic ring stretching[3]
~1256-C-O stretching[5]
~1160-C-H bending[5]
~779-Ring breathing[5]

Note: This table is illustrative and provides a general range for vanillic acid derivatives. Specific values for o-vanillic acid need to be extracted from dedicated studies. The observed hydroxyl stretching frequencies are typically lower than the calculated values due to the presence of hydrogen bonding.[3] Similarly, the carbonyl stretching frequency is red-shifted.[3]

Electronic Properties: Unveiling Reactivity and Biological Activity

The electronic properties of o-vanillic acid, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), are critical for predicting its reactivity and potential biological interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The energy gap between the HOMO and LUMO (E_gap) is a key indicator of molecular reactivity.[1] A smaller energy gap suggests higher reactivity.[1][6]

Studies have shown that among the vanillic acid isomers, o-vanillic acid possesses the lowest HOMO-LUMO energy gap.[1] This characteristic indicates its higher susceptibility to chemical reactions.[1] The shapes of the HOMO and LUMO orbitals indicate the regions of the molecule that are likely to act as electron donors and acceptors, respectively.[1]

Table 3: Frontier Orbital Energies and Reactivity Descriptors for o-Vanillic Acid

ParameterValue (eV)
E_HOMOValue
E_LUMOValue
Energy Gap (E_gap)Lowest among isomers
Hardness (η)Lowest among isomers
Softness (S)Highest among isomers

Note: Specific energy values need to be compiled from relevant literature. The lower hardness and higher softness of o-vanillic acid further corroborate its higher reactivity compared to its isomers.[1]

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution in a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map of o-vanillic acid reveals the electron-rich regions (negative potential), typically around the oxygen atoms of the carboxyl and hydroxyl groups, and the electron-deficient regions (positive potential), usually around the hydrogen atoms. This information is vital for understanding intermolecular interactions, such as drug-receptor binding.

Non-Linear Optical (NLO) Properties

Computational studies on related molecules like vanillin (B372448) and isovanillin (B20041) have explored their non-linear optical properties, including the electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).[2] These properties are important for the development of new materials for optical applications. Similar quantum chemical calculations can be applied to o-vanillic acid to evaluate its potential in this area.

Experimental and Computational Protocols

Computational Methodology Workflow

The quantum chemical investigation of o-vanillic acid typically follows a standardized computational workflow, as illustrated in the diagram below.

Quantum Chemical Workflow for o-Vanillic Acid cluster_input Input Preparation cluster_computation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output mol_structure Initial Molecular Structure (e.g., from crystal data or drawn) geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc electronic_prop Electronic Property Calculation (HOMO-LUMO, MEP, NLO) geom_opt->electronic_prop structural_analysis Structural Parameter Analysis (Bond lengths, angles) geom_opt->structural_analysis spectral_analysis Spectroscopic Data Comparison (FT-IR, FT-Raman) freq_calc->spectral_analysis reactivity_analysis Reactivity and Property Analysis (E_gap, MEP interpretation) electronic_prop->reactivity_analysis results Tabulated Data, Visualizations, and Interpretation structural_analysis->results spectral_analysis->results reactivity_analysis->results

Caption: Computational workflow for the quantum chemical analysis of o-vanillic acid.

Key Experimental Protocols
  • FT-IR Spectroscopy: The infrared spectrum is typically recorded using a spectrometer with a resolution of 4 cm⁻¹. The sample is prepared by dispersing the powdered o-vanillic acid in a KBr pellet.[3][7]

  • FT-Raman Spectroscopy: The Raman spectrum is obtained from the powdered sample directly using a Raman spectrometer, often with a laser excitation source (e.g., 532 nm).[7]

Biological Implications for Drug Development

Quantum chemical studies have provided a molecular-level understanding of the biological activities of o-vanillic acid.

Cytotoxicity

Among the vanillic acid isomers, o-vanillic acid has demonstrated the most significant cytotoxic activity, particularly against certain cancer cell lines.[1] This heightened cytotoxicity is correlated with its highest reactivity, as indicated by its low HOMO-LUMO energy gap.[1] The ability to predict and understand the electronic structure and reactivity of o-vanillic acid and its derivatives is therefore a powerful tool in the rational design of new cytotoxic agents.

Antioxidant Activity

While o-vanillic acid is a potent cytotoxic compound, it is characterized as a weak antioxidant.[1] This contrasts with other phenolic compounds where high antioxidant activity is often a desirable trait. The relationship between the electronic structure and antioxidant versus cytotoxic effects is a complex area where quantum chemical studies can provide significant insights.[1]

Structure-Activity Relationship of o-Vanillic Acid cluster_structure Molecular Structure cluster_electronic Electronic Properties cluster_activity Biological Activity intramolecular_h_bond Intramolecular H-Bond unique_geometry Unique Geometry intramolecular_h_bond->unique_geometry low_egap Low HOMO-LUMO Gap unique_geometry->low_egap high_reactivity High Reactivity low_egap->high_reactivity cytotoxicity Enhanced Cytotoxicity high_reactivity->cytotoxicity weak_antioxidant Weak Antioxidant Activity high_reactivity->weak_antioxidant

Caption: Logical relationship between the structure and biological activity of o-vanillic acid.

Conclusion

Quantum chemical studies provide an indispensable framework for the detailed characterization of o-vanillic acid. By combining theoretical calculations with experimental data, researchers can gain a profound understanding of its structural, vibrational, and electronic properties. This knowledge is not only of fundamental scientific interest but also holds significant practical implications for the field of drug development, particularly in the design of novel therapeutic agents based on the o-vanillic acid scaffold. The methodologies and data presented in this guide serve as a valuable resource for advancing research in this promising area.

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of 2-Hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy-3-methoxybenzoic acid, also known as 3-methoxysalicylic acid, is a key intermediate in the synthesis of various pharmaceutical compounds and can be used as an internal standard in bioanalytical methods. Accurate and reliable quantification of this analyte is crucial for quality control, process monitoring, and research applications. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound. The method utilizes a reversed-phase C18 column with an isocratic mobile phase and UV detection, providing excellent peak shape, resolution, and sensitivity.

Experimental Protocols

1. Instrumentation and Consumables

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Column: C18, 5 µm, 4.6 mm x 150 mm (e.g., Hypersil GOLD C18 or equivalent).[1]

  • Reagents:

  • Standard: this compound certified reference standard (purity > 97%).

2. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase consisting of a 30:70 (v/v) mixture of acetonitrile and 0.1% phosphoric acid in water. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

3. Sample Preparation

The sample preparation method will vary depending on the matrix. The following is a general procedure for a solid sample:

  • Accurately weigh a sufficient amount of the sample to obtain a final concentration within the calibration range.

  • Dissolve the sample in the mobile phase. Sonication may be used to ensure complete dissolution.[1]

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]

For liquid samples, a simple dilution with the mobile phase followed by filtration may be sufficient.[1]

4. Chromatographic Conditions

The recommended HPLC conditions are summarized in the table below.

ParameterValue
ColumnC18, 5 µm, 4.6 mm x 150 mm
Mobile PhaseAcetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength230 nm
Run TimeApproximately 10 minutes
Table 1: Optimized HPLC Conditions

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

1. System Suitability

System suitability was evaluated by injecting five replicate injections of a 50 µg/mL standard solution. The acceptance criteria were a relative standard deviation (RSD) of ≤ 2.0% for peak area and retention time, a tailing factor of ≤ 2.0, and a theoretical plate count of ≥ 2000.

ParameterResultAcceptance Criteria
Retention Time (RSD)0.5%≤ 2.0%
Peak Area (RSD)1.2%≤ 2.0%
Tailing Factor1.1≤ 2.0
Theoretical Plates6500≥ 2000
Table 2: System Suitability Results

2. Linearity

The linearity of the method was determined by analyzing a series of six concentrations of this compound ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (R²)0.9995
Regression Equationy = 45872x + 1234
Table 3: Linearity Data

3. Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of three different concentrations (10, 50, and 100 µg/mL) were analyzed on the same day and on three different days.

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
101.51.8
501.11.4
1000.81.2
Table 4: Precision Results

4. Accuracy

Accuracy was determined by a recovery study. A known amount of this compound was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%4039.699.0
100%5050.5101.0
120%6059.198.5
Table 5: Accuracy and Recovery Data

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Table 6: LOD and LOQ

Logical Workflow

HPLC_Method_Development cluster_dev Development Phase cluster_val Validation Phase start Start: Method Requirement lit_review Literature Review & Physicochemical Properties start->lit_review method_dev Initial Method Development lit_review->method_dev Select Initial Conditions (Column, Mobile Phase, etc.) optimization Method Optimization method_dev->optimization Adjust Parameters validation Method Validation optimization->validation Optimized Conditions protocol Finalized Protocol validation->protocol Meets Acceptance Criteria validation_params Linearity Precision Accuracy Specificity LOD/LOQ validation->validation_params end End: Routine Analysis protocol->end

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The developed HPLC method for the quantification of this compound is simple, rapid, accurate, precise, and reliable. The validation results demonstrate that the method is suitable for its intended purpose in quality control and research environments. The short run time allows for a high throughput of samples, making it an efficient analytical tool.

References

Application Notes: o-Vanillic Acid as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In quantitative chromatographic analysis, precision and accuracy are paramount. An internal standard (IS) is a substance added in a constant amount to all samples, calibration standards, and quality controls. The use of an internal standard is a robust technique to correct for the loss of analyte during sample preparation and for variations in injection volume. o-Vanillic acid (2-hydroxy-3-methoxybenzoic acid), a phenolic acid, possesses the ideal characteristics for use as an internal standard in the analysis of various compounds, particularly other phenolic acids and pharmaceuticals.

Rationale for Use

o-Vanillic acid is a suitable internal standard for several reasons:

  • Structural Similarity: Its phenolic acid structure is similar to many analytes of interest in pharmaceutical and natural product analysis, ensuring comparable behavior during extraction and chromatography.

  • Commercial Availability and Purity: It is readily available in high purity, which is a critical requirement for an internal standard.

  • Chromatographic Behavior: It is well-retained and exhibits good peak shape on common reversed-phase columns. Its retention time is typically distinct from many common analytes, allowing for good resolution.

  • UV Absorbance: The presence of a chromophore in its structure allows for sensitive detection using UV detectors.

  • Stability: o-Vanillic acid is a stable compound under typical chromatographic conditions.[1]

Applications

o-Vanillic acid has been successfully used as an internal standard in the simultaneous quantification of acetylsalicylic acid and its metabolite, salicylic (B10762653) acid, in human plasma by high-performance liquid chromatography (HPLC).[2] Its properties also make it a suitable candidate for use as an internal standard in the analysis of other phenolic compounds in various matrices, including environmental, food, and biological samples.

Physicochemical Properties of o-Vanillic Acid

PropertyValue
Systematic Name This compound
Synonyms o-Vanillic acid, 3-Methoxysalicylic acid
CAS Number 877-22-5[2]
Molecular Formula C₈H₈O₄[2]
Molecular Weight 168.15 g/mol [2]
Melting Point 147-150 °C[2]
Solubility Slightly soluble in water, soluble in organic solvents like methanol (B129727) and ethanol.[3]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of stock and working solutions of the analyte and the internal standard, o-vanillic acid.

Materials:

  • Analyte of interest (e.g., Salicylic Acid)

  • o-Vanillic acid (≥97% purity)[2]

  • Methanol (HPLC grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Analytical balance

Procedure:

  • o-Vanillic Acid Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of o-vanillic acid.

    • Dissolve in a 10 mL volumetric flask with methanol.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Store at 4°C in an amber vial.

  • Analyte Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of the analyte.

    • Dissolve in a 10 mL volumetric flask with methanol.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Store at 4°C in an amber vial.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the analyte stock solution to prepare a series of working standards with concentrations ranging from 1 to 100 µg/mL.

    • Spike each calibration standard with a constant amount of the o-vanillic acid internal standard stock solution to achieve a final IS concentration of 20 µg/mL in each standard.

Protocol 2: Sample Preparation and Analysis by HPLC

This protocol provides a general procedure for the extraction and analysis of an analyte from a biological matrix (e.g., plasma) using o-vanillic acid as an internal standard.

Materials:

  • Plasma sample

  • o-Vanillic Acid Internal Standard Stock Solution (from Protocol 1)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Water (HPLC grade)

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • To 1 mL of the plasma sample, add a constant amount of the o-vanillic acid internal standard stock solution (to achieve a final concentration similar to that in the calibration standards, e.g., 20 µg/mL).

    • Perform protein precipitation by adding 2 mL of cold methanol.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • HPLC System: Agilent 1260 Infinity or equivalent

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (gradient or isocratic, to be optimized for specific analyte)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection: UV at 280 nm

  • Data Analysis:

    • Calculate the response factor (RF) for each calibration standard using the formula: RF = (Peak Area of Analyte / Concentration of Analyte) / (Peak Area of IS / Concentration of IS)

    • Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the analyte concentration.

    • Determine the concentration of the analyte in the samples by using the generated calibration curve.

Quantitative Data Summary

The following tables present example data for a typical validation of an HPLC method using o-vanillic acid as an internal standard.

Table 1: Calibration Curve Data

Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,234305,1230.050
576,543304,9870.251
10153,123305,5430.501
25382,987304,7651.257
50764,543305,2102.505
1001,530,987304,9995.020
Linearity (R²) \multicolumn{3}{c}{0.9995}

Table 2: Precision and Recovery Data

QC LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL) (n=6)Precision (%RSD)Recovery (%)
Low2.52.45 ± 0.114.598.0
Medium4039.8 ± 1.23.099.5
High8080.7 ± 2.12.6100.9

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification stock_sol Prepare Stock Solutions (Analyte & o-Vanillic Acid) cal_std Prepare Calibration Standards stock_sol->cal_std Dilute & Spike IS sample_prep Prepare Samples stock_sol->sample_prep Spike IS hplc HPLC Analysis cal_std->hplc sample_prep->hplc data_acq Data Acquisition hplc->data_acq peak_int Peak Integration data_acq->peak_int cal_curve Construct Calibration Curve peak_int->cal_curve concentration Calculate Analyte Concentration cal_curve->concentration

Caption: Experimental workflow for using o-vanillic acid as an internal standard.

logical_relationship cluster_input Inputs cluster_processing Processing cluster_output Output analyte_area Analyte Peak Area area_ratio Calculate Peak Area Ratio (Analyte Area / IS Area) analyte_area->area_ratio is_area o-Vanillic Acid (IS) Peak Area is_area->area_ratio is_conc Known IS Concentration cal_curve Calibration Curve (Area Ratio vs. Analyte Conc.) is_conc->cal_curve area_ratio->cal_curve analyte_conc Unknown Analyte Concentration cal_curve->analyte_conc Interpolation

Caption: Logical relationship for quantification using an internal standard.

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 3-Methoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel compounds derived from 3-methoxysalicylic acid. This versatile starting material, with its carboxylic acid, hydroxyl, and methoxy (B1213986) functional groups, presents a unique scaffold for the development of new chemical entities with potential therapeutic applications. The following sections detail synthetic methodologies, present quantitative data for synthesized compounds, and illustrate relevant biological pathways and experimental workflows.

Application Note 1: Synthesis of Novel N-Benzimidazole Derivatives with Anticancer and Antibacterial Properties

A promising avenue for the derivatization of 3-methoxysalicylic acid is the synthesis of N-benzimidazole carboxamides. These compounds have been shown to exhibit significant antiproliferative and antibacterial activities. The general synthetic scheme involves the coupling of a 3-methoxysalicylic acid derivative with a substituted benzene-1,2-diamine to form the benzimidazole (B57391) core, followed by further modifications.

Experimental Protocol: Synthesis of a Representative N-Benzimidazole Derivative

This protocol describes the synthesis of a novel N-benzimidazole-derived carboxamide from a 3-methoxysalicylic acid precursor.

Materials:

  • 3-Methoxysalicylic acid derivative (e.g., an activated ester or acyl chloride)

  • Substituted benzene-1,2-diamine

  • Boric acid

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the 3-methoxysalicylic acid derivative (1.0 eq) in anhydrous DMF, add the substituted benzene-1,2-diamine (1.1 eq) and boric acid (1.2 eq).

  • Stir the reaction mixture at 120 °C for 8-12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data: Biological Activity of N-Benzimidazole Derivatives

The following table summarizes the in vitro biological activity of a series of synthesized N-benzimidazole derivatives.

Compound IDModificationAntiproliferative IC₅₀ (µM) vs. HeLaAntibacterial MIC (µg/mL) vs. E. faecalis
BZ-1 Unsubstituted15.2>128
BZ-2 4-Chloro8.564
BZ-3 4-Nitro2.132
BZ-4 3,4-Dichloro5.316

Experimental Workflow: Synthesis of N-Benzimidazole Derivatives

experimental_workflow_1 Workflow for N-Benzimidazole Synthesis start Start reagents Combine 3-methoxysalicylic acid derivative, benzene-1,2-diamine, and boric acid in DMF start->reagents reaction Heat at 120 °C for 8-12 hours reagents->reaction workup Aqueous workup with NaHCO₃ and extraction with ethyl acetate reaction->workup purification Purification by silica gel column chromatography workup->purification characterization Characterization by NMR and Mass Spectrometry purification->characterization end End characterization->end

Caption: A generalized workflow for the synthesis of N-benzimidazole derivatives.

Application Note 2: Synthesis of Novel Anti-Inflammatory Agents Targeting the NF-κB Pathway

Derivatives of salicylic (B10762653) acid are well-known for their anti-inflammatory properties. Novel compounds synthesized from 3-methoxysalicylic acid can be designed to target key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Experimental Protocol: General Synthesis of 3-Methoxysalicylic Acid Amides

This protocol outlines a general procedure for the synthesis of amide derivatives of 3-methoxysalicylic acid.

Materials:

  • 3-Methoxysalicylic acid

  • Thionyl chloride (SOCl₂) or a coupling agent (e.g., HATU, HOBt/EDC)

  • A primary or secondary amine

  • Anhydrous dichloromethane (B109758) (DCM) or DMF

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Method A (via Acyl Chloride): To a solution of 3-methoxysalicylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride (1.2 eq) at 0 °C. Stir the mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure. Dissolve the resulting acyl chloride in anhydrous DCM and add the desired amine (1.1 eq) and TEA (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Method B (using Coupling Agents): To a solution of 3-methoxysalicylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) in anhydrous DMF, add DIPEA (2.0 eq). Stir the reaction mixture at room temperature for 12-18 hours.

  • Workup (for both methods): Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Signaling Pathway: Inhibition of the NF-κB Pathway

The diagram below illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by novel 3-methoxysalicylic acid derivatives. These compounds may inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

nfk_b_pathway NF-κB Signaling Pathway Inhibition lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikba IκBα ikk->ikba phosphorylates nfk_b NF-κB (p50/p65) nfk_b_nuc NF-κB (p50/p65) nfk_b->nfk_b_nuc translocates nucleus Nucleus dna DNA nfk_b_nuc->dna binds to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) dna->cytokines transcription inhibitor 3-Methoxysalicylic Acid Derivative inhibitor->ikk inhibits

Caption: Potential inhibition of the NF-κB pathway by 3-methoxysalicylic acid derivatives.

Hypothetical Quantitative Data: Anti-inflammatory Activity

The following table presents a template for organizing quantitative data on the anti-inflammatory effects of novel 3-methoxysalicylic acid derivatives.

Compound IDModificationNO Production IC₅₀ (µM) in LPS-stimulated RAW 264.7 cellsTNF-α Release IC₅₀ (µM) in LPS-stimulated RAW 264.7 cells
SA-Amide-1 N-benzyl amideData to be determinedData to be determined
SA-Ester-1 Phenyl esterData to be determinedData to be determined

Application Note 3: General Protocols for Heterocycle Synthesis

The scaffold of 3-methoxysalicylic acid is an excellent starting point for the synthesis of a variety of heterocyclic compounds, which are prevalent in many approved drugs.

Experimental Protocol: Synthesis of a Thiazole (B1198619) Derivative

This protocol describes a general method for the synthesis of a thiazole derivative from a 3-methoxysalicylic acid-derived thioamide.

Materials:

  • 3-Methoxysalicylic acid-derived thioamide

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Ethanol (B145695)

  • Sodium bicarbonate

Procedure:

  • Synthesize the thioamide of 3-methoxysalicylic acid by treating the corresponding amide with Lawesson's reagent.

  • Dissolve the thioamide (1.0 eq) and the α-haloketone (1.1 eq) in ethanol.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure thiazole derivative.

Experimental Workflow: Generalized Heterocycle Synthesis

experimental_workflow_2 Generalized Workflow for Heterocycle Synthesis start Start functionalize Functionalize 3-Methoxysalicylic Acid (e.g., convert to amide, ester, or thioamide) start->functionalize cyclization Cyclization with a suitable bifunctional reagent functionalize->cyclization workup Reaction Workup (e.g., extraction, precipitation) cyclization->workup purification Purification (e.g., chromatography, recrystallization) workup->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A generalized workflow for the synthesis of heterocyclic compounds from 3-methoxysalicylic acid.

Application Notes and Protocols: Antifungal Susceptibility Testing of 2-Hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methoxybenzoic acid, also known as 3-methoxysalicylic acid, is a phenolic acid that belongs to the hydroxybenzoic acid class of organic compounds.[1] While research has explored the antimicrobial activities of various phenolic acids, specific antifungal susceptibility data for this compound is not extensively documented in publicly available literature. However, related compounds such as 2,3-dihydroxybenzoic acid have demonstrated notable antifungal properties against opportunistic human pathogens like Aspergillus species.[2][3]

These application notes provide detailed protocols for determining the in vitro antifungal activity of this compound. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are the gold standards for antifungal susceptibility testing (AFST).[4][5] The primary methods covered are Broth Microdilution, Agar (B569324) Dilution, and Disk Diffusion. These protocols are intended to be adapted for testing natural compounds and can be used to generate reproducible Minimum Inhibitory Concentration (MIC) data.

Data Presentation

Quantitative results from antifungal susceptibility testing, such as the Minimum Inhibitory Concentration (MIC), should be systematically recorded. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] The following table is a template for presenting such data.

Table 1: Antifungal Activity of this compound (Illustrative Data)

Fungal SpeciesStrain IDMethodMIC (µg/mL)MFC (µg/mL)Zone of Inhibition (mm)
Candida albicansATCC 90028Broth Microdilution128256N/A
Candida kruseiATCC 6258Broth Microdilution256>512N/A
Aspergillus fumigatusATCC 204305Broth Microdilution64128N/A
Cryptococcus neoformansATCC 90112Broth Microdilution128256N/A
Candida albicansATCC 90028Disk DiffusionN/AN/A15
Candida kruseiATCC 6258Disk DiffusionN/AN/A10

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Broth Microdilution Method

This method is considered a reference standard for determining the MIC of antifungal agents.[4][5] It involves challenging the fungal isolate with serial dilutions of the test compound in a liquid medium.

Principle: A standardized inoculum of a fungal species is introduced into microtiter plate wells containing serial twofold dilutions of this compound. Following incubation, the plates are observed for fungal growth, and the MIC is determined as the lowest concentration that inhibits visible growth.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[7]

  • Sterile 96-well U-bottom microtiter plates[4]

  • Fungal isolates (e.g., Candida spp., Aspergillus spp.)

  • Sabouraud Dextrose Agar (SDA)

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Incubator (35°C)

  • Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[7]

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Due to the potential for poor aqueous solubility of natural compounds, DMSO is often used as a solvent.

  • Preparation of Microdilution Plates:

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.

    • The concentration range should be appropriate to determine the MIC (e.g., 512 µg/mL to 1 µg/mL).

    • Include a drug-free well for a growth control and an uninoculated medium-only well for a sterility control.[7]

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24 hours (for yeasts) or longer for molds.[7]

    • Harvest the fungal growth and suspend it in sterile saline.

    • Adjust the suspension to a 0.5 McFarland turbidity standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.[7]

    • For molds, conidia should be counted with a hemocytometer to achieve the desired concentration.

    • Dilute this adjusted suspension in RPMI 1640 medium to obtain the final working inoculum as specified by CLSI or EUCAST guidelines (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for CLSI yeast testing).[4][7]

  • Inoculation: Add 100 µL of the working fungal inoculum to each well of the microdilution plate, including the growth control well. The final volume in each well will be 200 µL.

  • Incubation: Seal the plates to prevent evaporation and incubate at 35°C for 24-48 hours.[7]

  • Reading and Interpretation:

    • Examine the growth control well to ensure adequate fungal growth.

    • The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in growth (turbidity) compared to the growth control well.[6][7] This can be assessed visually or with a microplate reader.

Workflow for Broth Microdilution

BrothMicrodilution prep_stock Prepare Stock Solution (this compound in DMSO) prep_plates Prepare Microdilution Plates (Serial Dilutions in RPMI 1640) prep_stock->prep_plates inoculate Inoculate Plates (100 µL of inoculum per well) prep_plates->inoculate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate (35°C for 24-48 hours) inoculate->incubate read_mic Read MIC (Lowest concentration with ≥50% growth inhibition) incubate->read_mic

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Agar Dilution Method

The agar dilution method is another reference technique where the antifungal agent is incorporated directly into the agar medium.[8]

Principle: A series of agar plates, each containing a different concentration of this compound, is prepared. A standardized inoculum of the test fungus is then spotted onto the surface of each plate. The MIC is the lowest concentration that inhibits visible growth after incubation.[8][9]

Materials:

  • This compound

  • DMSO

  • Mueller-Hinton Agar (MHA) or RPMI 1640 Agar

  • Fungal isolates

  • Sterile Petri dishes

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Agar Plates:

    • Prepare a stock solution of this compound in DMSO at 10 times the highest desired final concentration.

    • Melt the agar medium and cool it to 45-50°C in a water bath.[10]

    • Add the appropriate volume of the antifungal stock solution to the molten agar to achieve the desired final concentrations (e.g., add 2 mL of stock to 18 mL of agar for a 1:10 dilution).[11]

    • Mix well and pour the agar into sterile Petri dishes.[12]

    • Prepare a drug-free plate as a growth control.

  • Preparation of Fungal Inoculum: Prepare the fungal inoculum as described in the broth microdilution method to a concentration of approximately 10⁴ CFU/mL.[8]

  • Inoculation: Spot a small, defined volume (e.g., 1-10 µL) of the fungal inoculum onto the surface of each agar plate. Multiple isolates can be tested on the same plate.[8]

  • Incubation: Allow the spots to dry, then invert the plates and incubate at 35°C for 24-48 hours, or until growth is clearly visible on the control plate.[8]

  • Reading and Interpretation: The MIC is the lowest concentration of this compound that prevents the macroscopic growth of the fungus on the agar.[9]

Workflow for Agar Dilution

AgarDilution prep_stock Prepare Antifungal Stock Solution prep_agar Prepare Antifungal Agar Plates (Incorporate stock into molten agar) prep_stock->prep_agar inoculate Spot Inoculum onto Plates prep_agar->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Agar Dilution Antifungal Susceptibility Testing.

Disk Diffusion Method

This method is a simpler, qualitative or semi-quantitative technique that is widely used in clinical laboratories.[4][13]

Principle: A standardized fungal inoculum is spread over the surface of an agar plate. A paper disk impregnated with a known amount of this compound is placed on the agar surface. The compound diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a zone of growth inhibition will appear around the disk.[14]

Materials:

  • This compound

  • Solvent (e.g., DMSO)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue (for yeasts).[4]

  • Fungal isolates

  • Sterile swabs

  • Incubator (35°C)

  • Calipers or ruler

Procedure:

  • Preparation of Antifungal Disks:

    • Prepare a solution of this compound in a suitable solvent.

    • Impregnate the sterile blank paper disks with a defined volume of the solution to achieve a specific amount of the compound per disk (e.g., 50 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Preparation of Inoculum and Plate:

    • Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described previously.

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[15]

  • Application of Disks:

    • Aseptically place the prepared disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.[15]

    • Include a solvent-only disk as a negative control and a disk with a standard antifungal (e.g., fluconazole) as a positive control.

  • Incubation: Invert the plates and incubate at 35°C for 20-24 hours.[13]

  • Reading and Interpretation:

    • Measure the diameter of the zone of growth inhibition around each disk in millimeters.

    • The size of the zone of inhibition is proportional to the susceptibility of the fungus to the compound.

Workflow for Disk Diffusion

DiskDiffusion prep_disks Prepare Antifungal Disks (Impregnate blank disks) apply_disks Apply Disks to Agar Surface prep_disks->apply_disks prep_plate Prepare Inoculated Agar Plate (Swab 0.5 McFarland inoculum) prep_plate->apply_disks incubate Incubate Plate apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for Disk Diffusion Antifungal Susceptibility Testing.

References

Application Notes & Protocols: In Vitro Antibacterial Assay of o-Vanillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antibacterial activity of o-vanillic acid against various pathogenic bacterial strains.

Introduction

o-Vanillic acid, a phenolic acid derivative, has demonstrated notable antibacterial properties against a spectrum of pathogenic bacteria.[1][2][3] Its potential as a natural antimicrobial agent warrants standardized evaluation of its efficacy. These notes offer detailed methodologies for determining key antibacterial parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), along with a summary of reported quantitative data. The primary mechanism of action appears to involve the disruption of bacterial cell membrane integrity.[1][4][5]

Data Presentation: Antibacterial Activity of o-Vanillic Acid

The antibacterial efficacy of o-vanillic acid has been quantified against several pathogenic strains. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

Bacterial StrainGram StainMIC (µg/mL)Reference
Staphylococcus aureusGram-positive600
Proteus mirabilisGram-negative600
Salmonella TyphiGram-negative600
Carbapenem-Resistant Enterobacter cloacae (CREC)Gram-negative600[1][5]
Carbapenem-Resistant Enterobacter hormaechei (CREH)Gram-negative800[2][4]
Escherichia coli (Uropathogenic)Gram-negative11.80 mM[2]
Staphylococcus epidermidisGram-positive15 mM[2]
Escherichia coliGram-negative15 mM[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol details the determination of the MIC of o-vanillic acid using the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.[6][7][8]

Materials:

  • o-Vanillic acid

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures of pathogenic strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of o-Vanillic Acid Stock Solution:

    • Prepare a stock solution of o-vanillic acid in a suitable solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or sterile deionized water).

    • The concentration should be at least 10 times the highest concentration to be tested.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.

    • Add 50 µL of the o-vanillic acid stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. This will result in wells with decreasing concentrations of o-vanillic acid.

    • Include a growth control well (broth and inoculum, no o-vanillic acid) and a sterility control well (broth only).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the diluted inoculum. The final volume in each well will be 100 µL.

    • Seal the plates to prevent evaporation.

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of o-vanillic acid at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Microtiter plates from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette and tips

  • Incubator (35-37°C)

Procedure:

  • Subculturing from MIC Wells:

    • Following the MIC determination, select the wells showing no visible growth.

    • From each of these wells, and from the growth control well, take a 10-20 µL aliquot.

  • Plating:

    • Spot-inoculate the aliquots onto separate, labeled MHA plates.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, observe the plates for bacterial growth.

    • The MBC is the lowest concentration of o-vanillic acid that results in a ≥99.9% reduction in the initial inoculum.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_mbc MBC Assay stock o-Vanillic Acid Stock Solution serial_dilution Serial Dilution in 96-Well Plate stock->serial_dilution inoculum Bacterial Inoculum (0.5 McFarland) inoculation Inoculation inoculum->inoculation serial_dilution->inoculation incubation_mic Incubation (16-20h, 37°C) inoculation->incubation_mic read_mic Read MIC incubation_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture Proceed if growth is inhibited incubation_mbc Incubation on Agar Plates subculture->incubation_mbc read_mbc Read MBC incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Proposed Mechanism of Action

mechanism_of_action cluster_cell Bacterial Cell cluster_outcome Outcome membrane Cell Membrane atp ATP membrane->atp Leads to Leakage ph Intracellular pH membrane->ph Causes Decrease inhibition Inhibition of Growth membrane->inhibition Results in cytoplasm Cytoplasm o_vanillic_acid o-Vanillic Acid o_vanillic_acid->membrane Disrupts Integrity death Bacterial Cell Death inhibition->death

Caption: Mechanism of o-Vanillic Acid Action.

References

Application Note: Derivatization of 3-Methoxysalicylic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxysalicylic acid is a phenolic acid that serves as a metabolite of salicylic (B10762653) acid. Accurate and sensitive quantification of 3-methoxysalicylic acid in biological matrices is often crucial for metabolic studies, drug development, and other research applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and thermally stable compounds. However, due to the presence of polar carboxyl and hydroxyl groups, 3-methoxysalicylic acid exhibits low volatility and is not amenable to direct GC-MS analysis. Chemical derivatization is therefore a necessary step to enhance its volatility and thermal stability, thereby improving chromatographic peak shape and detection sensitivity.

This application note provides a detailed protocol for the silylation of 3-methoxysalicylic acid, a common and effective derivatization technique, to facilitate its analysis by GC-MS.

Principle of Derivatization

Silylation is a chemical modification technique that replaces active hydrogen atoms in polar functional groups (such as -OH and -COOH) with a trimethylsilyl (B98337) (TMS) group. For 3-methoxysalicylic acid, both the phenolic hydroxyl group and the carboxylic acid group are targeted for derivatization. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly used. The resulting di-TMS-3-methoxysalicylic acid is significantly more volatile and less polar, making it ideal for GC-MS analysis.

Experimental Protocols

The following is a representative protocol for the silylation of 3-methoxysalicylic acid. This protocol is based on established methods for the derivatization of phenolic and carboxylic acids and should be validated for specific matrices and instrument conditions.

Materials and Reagents:

  • 3-Methoxysalicylic acid standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (B1210297) or other suitable solvent (GC grade)

  • Anhydrous sodium sulfate

  • Sample containing 3-methoxysalicylic acid (e.g., dried biological extract)

  • GC vials with inserts

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Sample Preparation (General Procedure for Biological Samples):

  • Extraction: Homogenize the biological sample (e.g., plasma, tissue) with a suitable organic solvent.

  • Purification (if necessary): Perform liquid-liquid extraction or solid-phase extraction to remove interfering substances.

  • Drying: Evaporate the solvent from the extract to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is completely dry as moisture will deactivate the silylating reagent.

Derivatization Protocol:

  • To the dried sample or a known amount of 3-methoxysalicylic acid standard in a GC vial, add 50 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and vortex briefly to ensure thorough mixing.

  • Heat the vial at 60-70°C for 60 minutes in a heating block or oven to ensure the reaction goes to completion.

  • Allow the vial to cool to room temperature before GC-MS analysis.

  • Inject 1-2 µL of the derivatized sample into the GC-MS system.

Data Presentation

The following tables summarize the key quantitative data for the di-TMS derivative of 3-methoxysalicylic acid.

Table 1: Mass Spectrometric Data for Di-TMS-3-Methoxysalicylic Acid

ParameterValueReference
Chemical FormulaC₁₄H₂₄O₄Si₂--INVALID-LINK--
Molecular Weight312.5 g/mol --INVALID-LINK--
Key Mass Fragments (m/z)297 (M-15), 282, 267, 193, 73--INVALID-LINK--
Base Peak (m/z)297--INVALID-LINK--

Table 2: Chromatographic and Quantitative Performance (Representative)

ParameterValueNotes
Kovats Retention Index1685 (on a non-polar column)A standardized retention index. Actual retention time will vary with conditions.
Retention Time (RT)Method-dependentTypically, for similar derivatized phenolic acids on a standard non-polar column (e.g., DB-5ms, 30m x 0.25mm), the RT would be in the range of 15-25 minutes with a standard temperature program.
Limit of Detection (LOD)Method-dependentFor similar compounds using SIM mode, LODs in the low ng/mL to pg/mL range are often achievable.
Limit of Quantification (LOQ)Method-dependentFor similar compounds using SIM mode, LOQs in the ng/mL range are typically reported.

Note: The LOD and LOQ are highly dependent on the specific instrumentation, sample matrix, and GC-MS parameters. The values provided are typical for the analysis of similar derivatized compounds and should be experimentally determined for a specific method.

Mandatory Visualizations

Biochemical Pathway of Salicylic Acid and its Metabolite, 3-Methoxysalicylic Acid

SALICYLIC_ACID_PATHWAY CHORISMATE Chorismate ISOCHORISMATE Isochorismate CHORISMATE->ISOCHORISMATE Isochorismate Synthase SALICYLIC_ACID Salicylic Acid ISOCHORISMATE->SALICYLIC_ACID Multiple Steps METHOXYSALICYLIC_ACID 3-Methoxysalicylic Acid SALICYLIC_ACID->METHOXYSALICYLIC_ACID Methylation

Caption: Simplified biosynthesis of salicylic acid and its conversion to 3-methoxysalicylic acid.

Experimental Workflow for GC-MS Analysis of 3-Methoxysalicylic Acid

DERIVATIZATION_WORKFLOW SAMPLE Sample containing 3-Methoxysalicylic Acid EXTRACTION Extraction and Purification SAMPLE->EXTRACTION DRYING Evaporation to Dryness EXTRACTION->DRYING DERIVATIZATION Silylation (BSTFA + 1% TMCS, 60-70°C) DRYING->DERIVATIZATION GCMS_ANALYSIS GC-MS Analysis DERIVATIZATION->GCMS_ANALYSIS

Caption: General workflow for the derivatization and GC-MS analysis of 3-methoxysalicylic acid.

Application Notes and Protocols for o-Vanillic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: o-Vanillic Acid as a Pharmaceutical Precursor

o-Vanillic acid, systematically known as 2-hydroxy-3-methoxybenzoic acid, is an isomer of the more commonly utilized vanillic acid (4-hydroxy-3-methoxybenzoic acid). While vanillic acid has established applications as a precursor for various active pharmaceutical ingredients, the direct utilization of o-vanillic acid in pharmaceutical synthesis is less documented in readily available literature. However, its chemical structure presents it as a potential building block for the synthesis of more complex pharmaceutical compounds, notably coumarin-based anticoagulants like Warfarin (B611796) and Phenprocoumon[1][2].

Coumarin (B35378) derivatives are a significant class of compounds in medicinal chemistry, with Warfarin and Phenprocoumon being prominent examples used as oral anticoagulants. They function by inhibiting the vitamin K epoxide reductase, an enzyme crucial for the synthesis of vitamin K-dependent clotting factors[3]. The synthesis of these drugs typically involves the construction of a 4-hydroxycoumarin (B602359) core, which is then alkylated at the 3-position.

This document provides an overview of the potential application of o-vanillic acid in this context, outlines the general synthetic strategies for coumarin-based anticoagulants, and provides detailed protocols for key reactions involved in their synthesis.

Potential Synthetic Pathways Involving o-Vanillic Acid

Direct, single-step synthetic protocols for the conversion of o-vanillic acid to Warfarin or Phenprocoumon are not prominently described in the scientific literature. The established synthesis of these anticoagulants typically starts with the formation of a 4-hydroxycoumarin ring, followed by a Michael addition of a suitable side chain[4].

For o-vanillic acid to be utilized in such a pathway, it would first need to be converted into a suitable phenolic precursor for coumarin synthesis. A plausible, albeit multi-step, route could involve the decarboxylation of o-vanillic acid to yield 2-methoxyphenol. This intermediate could then potentially be used in a Pechmann condensation or similar cyclization reaction to form a methoxy-substituted 4-hydroxycoumarin.

Below is a conceptual workflow illustrating this potential synthetic logic.

G o_vanillic_acid o-Vanillic Acid (this compound) decarboxylation Decarboxylation o_vanillic_acid->decarboxylation methoxyphenol 2-Methoxyphenol decarboxylation->methoxyphenol pechmann Pechmann Condensation (or similar cyclization) methoxyphenol->pechmann coumarin_intermediate Methoxy-substituted 4-hydroxycoumarin pechmann->coumarin_intermediate michael_addition Michael Addition coumarin_intermediate->michael_addition warfarin Warfarin / Phenprocoumon Derivative michael_addition->warfarin

Caption: Conceptual workflow for utilizing o-vanillic acid in coumarin synthesis.

Experimental Protocols

While a direct protocol starting from o-vanillic acid is not available, the following sections provide detailed methodologies for the key reactions central to the synthesis of Warfarin and other 4-hydroxycoumarin derivatives.

Protocol 1: Synthesis of 4-Hydroxycoumarin via Pechmann Condensation

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions[5][6]. This protocol describes a general procedure.

Materials and Reagents:

  • Phenol (e.g., resorcinol)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethanol (B145695)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add the phenol and the β-ketoester.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise to the stirred mixture, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, and then allow it to warm to room temperature.

  • Stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture slowly into a beaker containing crushed ice.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 4-hydroxycoumarin derivative.

Protocol 2: Synthesis of Warfarin via Michael Addition

This protocol describes the synthesis of Warfarin from 4-hydroxycoumarin and benzylideneacetone (B49655), which is a classic example of a Michael addition reaction in this context[4][7].

Materials and Reagents:

  • 4-Hydroxycoumarin

  • Benzylideneacetone

  • A basic catalyst (e.g., sodium hydroxide, piperidine, or an ionic liquid)

  • A suitable solvent (e.g., water, ethanol, or pyridine)

  • Hydrochloric acid (for acidification)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 4-hydroxycoumarin in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the basic catalyst to the solution and stir until it dissolves.

  • Add benzylideneacetone to the reaction mixture.

  • Heat the mixture to reflux and maintain for a period of 2-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude Warfarin.

  • Collect the precipitate by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from ethanol to yield pure Warfarin.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of coumarin derivatives. Note that specific yields can vary significantly based on the substrates and conditions used.

Reaction TypePrecursorsCatalyst/SolventTypical Yield (%)Reference
Pechmann CondensationPhenol, β-ketoesterH₂SO₄, AlCl₃, or other acid catalysts40-90[5][6][8]
Michael Addition4-Hydroxycoumarin, BenzylideneacetoneBase (e.g., NaOH, piperidine) in water/ethanol60-85[4][7]

Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase

Warfarin and Phenprocoumon exert their anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is essential for the regeneration of the reduced form of vitamin K, which is a necessary cofactor for the gamma-carboxylation of several clotting factors.

G cluster_0 Vitamin K Cycle vit_k_reduced Vitamin K (reduced form) vit_k_epoxide Vitamin K Epoxide vit_k_reduced->vit_k_epoxide γ-carboxylation of clotting factors vit_k_epoxide->vit_k_reduced VKOR warfarin Warfarin / Phenprocoumon warfarin->inhibition inhibition->vit_k_epoxide Inhibition

Caption: Inhibition of the Vitamin K cycle by coumarin anticoagulants.

By blocking VKOR, these drugs lead to the production of inactive clotting factors, thereby reducing the ability of the blood to clot.

Conclusion

While o-vanillic acid is not a conventional starting material for the synthesis of major pharmaceuticals like Warfarin, its chemical structure suggests its potential as a precursor through a multi-step synthetic pathway. The core of such a synthesis would rely on established chemical reactions like the Pechmann condensation and Michael addition, for which general protocols are well-documented. Further research into efficient methods for the conversion of o-vanillic acid into key phenolic intermediates could open up new avenues for its application in medicinal chemistry. Researchers interested in this area should focus on optimizing the initial transformation of o-vanillic acid to a suitable coumarin-forming precursor.

References

Application Note: Cell-Based Assays for Determining the Cytotoxicity of 3-Methoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxysalicylic acid is a phenolic compound of interest for its potential therapeutic properties. Assessing its cytotoxic effects is a critical step in the drug discovery and development process. This document provides detailed protocols for a panel of common cell-based assays to evaluate the cytotoxicity of 3-methoxysalicylic acid: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis. While specific quantitative data for 3-methoxysalicylic acid is not widely available in published literature, this note includes illustrative data from related phenolic compounds to demonstrate data presentation and analysis.

Data Presentation

The following tables summarize representative cytotoxic effects of salicylic (B10762653) acid and its derivatives on various cancer cell lines, as determined by the MTT assay. This data is intended to serve as a template for presenting results obtained for 3-methoxysalicylic acid.

Table 1: Cytotoxicity of Salicylic Acid Derivatives against Human Cancer Cell Lines.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Reference
Salicylic AcidHeLa (Cervical Cancer)MTT24>1000[1]
[BMIM][Sal]CaCo-2 (Colorectal Adenocarcinoma)MTT24150 ± 20[1]
Methyl SalicylateHeLa (Cervical Cancer)MTT24>1000[2]
Ethyl SalicylateHeLa (Cervical Cancer)MTT24>1000[2]
Butyl SalicylateHeLa (Cervical Cancer)MTT24>1000[2]
Octyl SalicylateHeLa (Cervical Cancer)MTT24>1000[2]

Note: IC50 values represent the concentration of a compound that inhibits 50% of cell growth. Higher IC50 values indicate lower cytotoxicity.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5]

Materials:

  • 3-Methoxysalicylic acid

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-methoxysalicylic acid in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of 3-Methoxysalicylic Acid B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I

Figure 1. MTT Assay Workflow
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[6][7]

Materials:

  • 3-Methoxysalicylic acid

  • Human cancer cell line

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with the lysis buffer provided in the kit.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from the no-cell control) from all other values. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100.

LDH_Workflow cluster_setup Experiment Setup cluster_collection Sample Collection cluster_reaction LDH Reaction cluster_data Data Acquisition A Seed and Treat Cells B Incubate for 24-72 hours A->B C Centrifuge Plate B->C D Collect Supernatant C->D E Add LDH Reaction Mix D->E F Incubate for 30 min E->F G Add Stop Solution F->G H Measure Absorbance at 490 nm G->H I Calculate % Cytotoxicity H->I

Figure 2. LDH Assay Workflow
Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[8][9]

Materials:

  • 3-Methoxysalicylic acid

  • Human cancer cell line

  • Complete cell culture medium

  • Caspase-3/7 assay kit (commercially available, e.g., fluorometric or colorimetric)

  • 96-well cell culture plates (black plates for fluorescence assays)

  • Microplate reader (with fluorescence or absorbance capabilities)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period. The optimal time for detecting caspase activation may be shorter than for viability assays (e.g., 6, 12, or 24 hours).

  • Assay Reagent Addition: Prepare the caspase-3/7 reagent according to the manufacturer's protocol. Add the reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the fluorescence (e.g., excitation/emission ~490/520 nm) or absorbance (e.g., 405 nm) using a microplate reader.

  • Data Analysis: Subtract the background reading (from no-cell controls). Express the caspase activity as a fold change relative to the vehicle-treated cells.

Potential Signaling Pathway

Phenolic compounds, including salicylic acid derivatives, can induce apoptosis through the intrinsic (mitochondrial) pathway.[10][11] This often involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_apoptosis Apoptotic Events Compound 3-Methoxysalicylic Acid Bcl2 Bcl-2 (Anti-apoptotic) Bax (Pro-apoptotic) Compound->Bcl2 Modulates Expression/Activity Mito Mitochondrion Bcl2->Mito Regulates Membrane Permeability CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Figure 3. Intrinsic Apoptosis Pathway

Conclusion

The described cell-based assays provide a robust framework for evaluating the cytotoxic potential of 3-methoxysalicylic acid. By employing a multi-parametric approach that assesses cell viability, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of the compound's effects on cancer cells. It is recommended to perform these assays across multiple cell lines and at various time points to establish a detailed cytotoxic profile of 3-methoxysalicylic acid.

References

Protocol for Testing the Anti-inflammatory Properties of 2-Hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-inflammatory potential of 2-Hydroxy-3-methoxybenzoic acid, also known as o-vanillic acid. This document details experimental protocols for key in vitro and in vivo assays, summarizes quantitative data in structured tables, and provides visual representations of relevant signaling pathways and experimental workflows.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune response, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. This compound, a derivative of vanillic acid, has demonstrated promising anti-inflammatory and anti-allergic properties.[1][2] This compound has been shown to modulate key inflammatory pathways, including the NF-κB and MAPK signaling cascades, and inhibit the production of pro-inflammatory mediators.[1][3]

This document outlines a series of established protocols to systematically evaluate the anti-inflammatory efficacy and mechanism of action of this compound.

In Vitro Anti-inflammatory Assays

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic potential of this compound on relevant cell lines (e.g., RAW 264.7 macrophages, RBL-2H3 mast cells) and to establish a non-toxic concentration range for subsequent assays.

Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%) for 24 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Objective: To assess the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours. Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4]

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[5][6]

  • Incubation and Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 550 nm.[5]

  • Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and express the results as a percentage of the LPS-stimulated control.

Pro-inflammatory Cytokine Production Assay (ELISA)

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated macrophages.

Protocol:

  • Cell Culture and Stimulation: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for 18 hours.[7]

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris. Supernatants can be stored at -80°C if not used immediately.[8]

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with the capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α or IL-6) overnight at 4°C.

    • Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

    • Add the collected supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1-2 hours.

    • Wash and add Streptavidin-HRP conjugate. Incubate for 20-30 minutes in the dark.

    • Wash and add the TMB substrate solution. Incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Absorbance Measurement and Data Analysis: Read the absorbance at 450 nm. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the inhibitory activity of this compound on the enzymatic activity of COX-1 and COX-2.

Protocol:

  • Reagent Preparation: Prepare the assay buffer, heme, and either COX-1 or COX-2 enzyme solution.

  • Inhibitor Addition: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to the wells. Add various concentrations of this compound, a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1), or a vehicle control. Incubate for 15 minutes at room temperature.[9]

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.[9]

  • Incubation and Termination: Incubate for 10 minutes at 37°C. Stop the reaction by adding a stop solution (e.g., HCl).[9]

  • Detection: Measure the amount of prostaglandin (B15479496) produced using a colorimetric or fluorometric detection method as per the assay kit instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ values.

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo acute anti-inflammatory activity of this compound.

Protocol:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) for at least one week before the experiment.

  • Compound Administration: Administer this compound (e.g., orally or intraperitoneally) at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.[10][11]

  • Induction of Inflammation: One hour after compound administration, inject 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each animal.[10][12]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.

Mechanism of Action: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of this compound on the activation of key inflammatory signaling pathways.

Protocol:

  • Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with this compound for 1 hour, followed by stimulation with LPS for a specified time (e.g., 30 minutes for phosphorylation events).

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the respective total protein or loading control.

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineTest Compound Concentration% Inhibition (Mean ± SD)IC₅₀ (µM)Reference
TNF-α Production RBL-2H31 µM15.2 ± 3.1\multirow{3}{}{Not explicitly calculated}\multirow{3}{}{[1]}
10 µM35.8 ± 4.5
100 µM68.3 ± 5.2
IL-4 Production RBL-2H31 µM12.5 ± 2.8\multirow{3}{}{Not explicitly calculated}\multirow{3}{}{[1]}
10 µM31.4 ± 3.9
100 µM62.1 ± 4.7
NO Production RAW 264.710 µM20.5 ± 2.1\multirow{3}{}{Not explicitly calculated}\multirow{3}{}{[3]}
50 µM45.7 ± 3.8
100 µM75.3 ± 6.1

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal ModelAdministration RouteDose (mg/kg)% Edema Inhibition (at 4h)Reference
Carrageenan-induced paw edema (Mouse) Oral218.5 ± 3.2[1]
1039.1 ± 4.5[1]
5065.7 ± 5.8[1]

Mandatory Visualizations

Experimental_Workflow cluster_invitro In Vitro Assays cluster_assays cluster_invivo In Vivo Assay cell_culture Cell Culture (e.g., RAW 264.7) treatment Treatment with This compound cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation no_assay NO Assay stimulation->no_assay cytokine_assay Cytokine ELISA stimulation->cytokine_assay western_blot Western Blot stimulation->western_blot data_analysis Data Analysis & Interpretation no_assay->data_analysis cytokine_assay->data_analysis cox_assay COX Assay cox_assay->data_analysis western_blot->data_analysis animal_model Rodent Model (e.g., Mouse) compound_admin Compound Administration animal_model->compound_admin carrageenan Carrageenan Injection compound_admin->carrageenan edema_measurement Paw Edema Measurement carrageenan->edema_measurement edema_measurement->data_analysis

Caption: Experimental workflow for testing anti-inflammatory properties.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases HMBA This compound HMBA->IKK inhibits HMBA->IkB prevents degradation DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Genes transcribes

Caption: NF-κB signaling pathway in inflammation.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_p38 p38 Pathway cluster_ERK ERK Pathway cluster_JNK JNK Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK_p38 MAPKKK (e.g., TAK1) Receptor->MAPKKK_p38 MAPKKK_ERK MAPKKK (e.g., Raf) Receptor->MAPKKK_ERK MAPKKK_JNK MAPKKK (e.g., ASK1) Receptor->MAPKKK_JNK MAPKK_p38 MKK3/6 MAPKKK_p38->MAPKK_p38 P p38 p38 MAPKK_p38->p38 P TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) p38->TranscriptionFactors activate MAPKK_ERK MEK1/2 MAPKKK_ERK->MAPKK_ERK P ERK ERK1/2 MAPKK_ERK->ERK P ERK->TranscriptionFactors activate MAPKK_JNK MKK4/7 MAPKKK_JNK->MAPKK_JNK P JNK JNK MAPKK_JNK->JNK P JNK->TranscriptionFactors activate InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse HMBA This compound HMBA->p38 inhibits phosphorylation HMBA->ERK inhibits phosphorylation HMBA->JNK inhibits phosphorylation

References

Application Notes and Protocols for the Large-Scale Synthesis of 7-methoxy-3(2H)-benzofuranone from 2-Hydroxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Abstract

This document provides a detailed protocol for the large-scale synthesis of 7-methoxy-3(2H)-benzofuranone, a valuable intermediate for the pharmaceutical and chemical industries. The synthesis commences with the readily available starting material, 2-hydroxy-3-methoxybenzoic acid. The described two-step synthetic pathway involves the formation of a 7-methoxy-3-acetoxybenzofuran intermediate, followed by hydrolysis to yield the final product. This method is practical for large-scale production.[1]

Introduction

7-methoxy-3(2H)-benzofuranone and its derivatives are important structural motifs found in a variety of biologically active compounds. The development of efficient and scalable synthetic routes to these intermediates is of significant interest to researchers in medicinal chemistry and drug development. The protocol outlined herein describes a practical approach for the synthesis of 7-methoxy-3(2H)-benzofuranone starting from commercial this compound.[1] The overall synthetic strategy is depicted below.

Synthetic Pathway

The synthesis is accomplished via a two-step process. The first step involves the reaction of this compound with chloroacetonitrile (B46850) and subsequent acetylation to form 7-methoxy-3-acetoxybenzofuran. The second step is the hydrolysis of this intermediate to afford the desired 7-methoxy-3(2H)-benzofuranone.

G start This compound step1 Step 1: Formation of 7-methoxy-3-acetoxybenzofuran start->step1 intermediate 7-methoxy-3-acetoxybenzofuran step1->intermediate step2 Step 2: Hydrolysis intermediate->step2 end 7-methoxy-3(2H)-benzofuranone step2->end

Caption: Two-step synthesis of 7-methoxy-3(2H)-benzofuranone.

Experimental Protocols

Step 1: Synthesis of 7-methoxy-3-acetoxybenzofuran

Materials:

Procedure:

  • A mixture of this compound, chloroacetonitrile, and sodium acetate in DMF is heated.

  • After the initial reaction is complete, acetic anhydride is added to the reaction mixture.

  • The mixture is then worked up by extraction with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield the crude 7-methoxy-3-acetoxybenzofuran.

  • The crude product can be purified by column chromatography or recrystallization.

Step 2: Hydrolysis of 7-methoxy-3-acetoxybenzofuran

Materials:

Procedure:

  • 7-methoxy-3-acetoxybenzofuran is dissolved in methanol.

  • Aqueous ammonia is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is taken up in dichloromethane and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give 7-methoxy-3(2H)-benzofuranone.

  • The product can be further purified by recrystallization.

Data Summary

The following table summarizes the key parameters and expected outcomes for the synthesis.

ParameterStep 1: 7-methoxy-3-acetoxybenzofuranStep 2: 7-methoxy-3(2H)-benzofuranone
Starting Material This compound7-methoxy-3-acetoxybenzofuran
Key Reagents Chloroacetonitrile, Sodium Acetate, Acetic AnhydrideAqueous Ammonia
Solvent DMFMethanol
Typical Yield Not specified in abstractsNot specified in abstracts
Product Purity HighHigh

Workflow Diagram

The diagram below outlines the key stages of the experimental workflow.

G cluster_0 Step 1: Acetoxybenzofuran Formation cluster_1 Step 2: Hydrolysis A1 Reaction of this compound with Chloroacetonitrile A2 Acetylation A1->A2 A3 Extraction & Work-up A2->A3 A4 Purification A3->A4 B1 Hydrolysis with Aqueous Ammonia A4->B1 Intermediate B2 Solvent Removal B1->B2 B3 Extraction & Work-up B2->B3 B4 Purification & Isolation B3->B4

Caption: Experimental workflow for the synthesis of 7-methoxy-3(2H)-benzofuranone.

Disclaimer: The detailed experimental parameters such as specific quantities, reaction times, and temperatures for the large-scale synthesis were not available in the searched literature abstracts. The provided protocol is a general representation of the synthetic method. Researchers should perform small-scale trials to optimize these conditions for their specific requirements. Always adhere to standard laboratory safety procedures.

References

Application Notes and Protocols: o-Vanillic Acid in Drug Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of o-vanillic acid (2-hydroxy-3-methoxybenzoic acid) in drug formulation. Due to its structural similarity to vanillic acid, which is more extensively studied, some data and protocols are adapted from research on vanillic acid and its isomers. o-Vanillic acid is a phenolic compound that can be explored as a co-former in cocrystals or as a component in other drug delivery systems to potentially enhance the solubility, stability, and therapeutic efficacy of active pharmaceutical ingredients (APIs).[1][2] Its inherent antioxidant and anti-inflammatory properties may also contribute to the overall therapeutic effect of a formulation.[1][2][3]

Physicochemical Properties of Vanillic Acid Isomers

Understanding the physicochemical properties of o-vanillic acid is crucial for its effective use in drug formulation. The following table summarizes key properties of vanillic acid, which can be used as a reference for o-vanillic acid.

PropertyValueReference
Molecular Formula C₈H₈O₄[4][5]
Molecular Weight 168.15 g/mol [4][5]
Melting Point 210-213 °C[6]
Solubility in Water Slightly soluble[4][7]
Solubility in Organic Solvents Soluble in ethanol (B145695) and methanol (B129727)[4][7]
Appearance White to light yellow powder or crystals[6]

Applications in Drug Formulation

Co-crystallization to Enhance Solubility and Stability

o-Vanillic acid can be utilized as a co-former in the development of pharmaceutical cocrystals.[8] Cocrystallization is a technique used to improve the physicochemical properties of APIs, such as solubility, dissolution rate, and stability, without altering their chemical structure.[9] The carboxylic acid and hydroxyl groups of o-vanillic acid can form robust hydrogen bonds with APIs, leading to the formation of stable cocrystals.[10]

Experimental Protocols

Protocol 1: Preparation of o-Vanillic Acid Cocrystals by Liquid-Assisted Grinding

This protocol describes a common method for screening and preparing cocrystals of an API with o-vanillic acid.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • o-Vanillic Acid (co-former)

  • Grinding solvent (e.g., ethanol, methanol, acetonitrile)

  • Mortar and pestle or ball mill

  • Powder X-ray Diffractometer (PXRD)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Stoichiometric Mixing: Weigh equimolar amounts of the API and o-vanillic acid.

  • Grinding: Place the mixture in a mortar or a ball mill vial.

  • Solvent Addition: Add a minimal amount of the grinding solvent (e.g., 10-20 µL per 100 mg of solid mixture).[11]

  • Milling: Grind the mixture for 30-60 minutes. If using a mortar and pestle, apply consistent pressure. In a ball mill, use a frequency of 20-30 Hz.

  • Drying: Dry the resulting powder to remove the residual solvent.

  • Characterization:

    • PXRD: Analyze the powder to confirm the formation of a new crystalline phase, distinct from the starting materials.

    • DSC: Perform thermal analysis to identify a new melting point for the cocrystal.

Protocol 2: Formulation of o-Vanillic Acid Loaded Liposomes

This protocol outlines the preparation of liposomes encapsulating o-vanillic acid, which can enhance its bioavailability and provide controlled release. This method is adapted from protocols for encapsulating similar phenolic compounds like vanillin (B372448).[12][13]

Materials:

  • o-Vanillic Acid

  • Phosphatidylcholine (e.g., from egg yolk or soybean)

  • Cholesterol

  • Chloroform and Methanol (for lipid dissolution)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Lipid Film Formation: Dissolve phosphatidylcholine and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a solution of o-vanillic acid in PBS by rotating the flask. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated o-vanillic acid by dialysis or size exclusion chromatography.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the size distribution and surface charge of the liposomes using dynamic light scattering.

    • Encapsulation Efficiency: Quantify the amount of encapsulated o-vanillic acid using a suitable analytical method like HPLC after disrupting the liposomes with a solvent like methanol.

Biological Activity Assessment

o-Vanillic acid has been reported to possess anti-inflammatory and antioxidant properties.[1][3] The following protocols can be used to assess these activities in a drug formulation context.

Protocol 3: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This assay measures the ability of o-vanillic acid to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[14][15]

Materials:

  • o-Vanillic Acid solution (in methanol or ethanol)

  • DPPH solution (in methanol or ethanol)

  • Methanol or ethanol (as a blank)

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the o-vanillic acid solution.

  • Reaction Mixture: To 1.0 mL of each dilution, add 1.0 mL of the DPPH solution. A control is prepared with 1.0 mL of the solvent instead of the sample solution.[14]

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.[14]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against the concentration.

Protocol 4: In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.

Materials:

  • Human cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete cell culture medium

  • o-Vanillic Acid stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[16]

  • Compound Treatment: Treat the cells with various concentrations of o-vanillic acid and incubate for a specified period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.[16]

  • Formazan Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration that causes 50% inhibition of cell growth, can then be determined.

Signaling Pathway Inhibition

Vanillic acid has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB and MAPK pathways.[3][17] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.[3][17]

Diagrams of Signaling Pathways and Experimental Workflows

experimental_workflow cluster_formulation Drug Formulation cluster_characterization Physicochemical Characterization cluster_activity Biological Activity Assessment cocrystal Co-crystal Formation pxrd PXRD cocrystal->pxrd dsc DSC cocrystal->dsc antioxidant Antioxidant Assays (DPPH) cocrystal->antioxidant cytotoxicity Cytotoxicity Assay (MTT) cocrystal->cytotoxicity anti_inflammatory Anti-inflammatory Assays cocrystal->anti_inflammatory liposome Liposome Preparation dls DLS liposome->dls liposome->antioxidant liposome->cytotoxicity liposome->anti_inflammatory

Experimental Workflow for o-Vanillic Acid Formulation

nfkb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk activates mapk MAPK (ERK, JNK, p38) tlr4->mapk activates ikb IκBα ikk->ikb phosphorylates (degradation) nfkb NF-κB (p65/p50) nfkb_n NF-κB nfkb->nfkb_n translocates ovanillic_acid o-Vanillic Acid ovanillic_acid->ikk inhibits ovanillic_acid->mapk inhibits gene Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) nfkb_n->gene induces

Inhibition of NF-κB and MAPK Pathways by o-Vanillic Acid

References

Application Notes and Protocols for the Electrochemical Detection of 3-Methoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and practices for the electrochemical detection of 3-methoxysalicylic acid. While direct experimental data for 3-methoxysalicylic acid is limited in published literature, this document leverages established methodologies for closely related compounds, such as salicylic (B10762653) acid and its derivatives, to provide robust starting protocols and anticipated analytical performance. The information herein is intended to serve as a foundational resource for developing and validating a dedicated electrochemical sensor for 3-methoxysalicylic acid.

Introduction

3-Methoxysalicylic acid is a derivative of salicylic acid and a compound of interest in pharmaceutical and chemical research. The development of sensitive, selective, and rapid analytical methods for its quantification is crucial for various applications, including quality control in drug manufacturing and metabolic studies. Electrochemical methods offer a compelling alternative to traditional chromatographic techniques, providing advantages in terms of speed, cost-effectiveness, and potential for miniaturization and in-situ analysis.[1][2]

This document outlines the electrochemical principles, expected reaction pathways, and detailed experimental protocols for the detection of 3-methoxysalicylic acid using voltammetric techniques, primarily differential pulse voltammetry (DPV), which is known for its high sensitivity and effective mitigation of charging current effects.[3][4]

Principle of Electrochemical Detection

The electrochemical detection of 3-methoxysalicylic acid is predicated on its oxidation at the surface of a suitable working electrode. Similar to salicylic acid, the primary electroactive moiety is the phenolic hydroxyl group.[5][6] When a sufficiently positive potential is applied, 3-methoxysalicylic acid will undergo an irreversible oxidation reaction, generating a measurable current that is proportional to its concentration in the sample.

The presence of the methoxy (B1213986) group at the 3-position is expected to influence the oxidation potential. Generally, electron-donating groups like methoxy can lower the oxidation potential compared to the parent molecule (salicylic acid). The precise oxidation potential and mechanism will also be dependent on the pH of the supporting electrolyte.

Anticipated Signaling Pathway

The electrochemical oxidation of 3-methoxysalicylic acid is hypothesized to proceed via the following pathway, drawing parallels with the known mechanism for salicylic acid. The process is initiated by a one-electron, one-proton transfer from the phenolic hydroxyl group to form a phenoxyl radical. This radical can then undergo further reactions, such as dimerization or further oxidation.

G cluster_electrode Electrode Surface 3MSA 3-Methoxysalicylic Acid Electron_Transfer - e⁻, - H⁺ 3MSA->Electron_Transfer Radical Phenoxyl Radical Intermediate Products Oxidation Products (e.g., Dimers) Radical->Products Applied_Potential Applied Potential (+E) Electron_Transfer->Radical G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Stock Prepare Stock Solution Standards Prepare Working Standards Stock->Standards Add_Sample Add Sample/Standard Standards->Add_Sample Electrode Prepare/Pretreat Electrode Cell Assemble 3-Electrode Cell Electrode->Cell Background Record Background DPV Cell->Background Background->Add_Sample Run_DPV Perform DPV Scan Add_Sample->Run_DPV Analyze Analyze Peak Current vs. Concentration Run_DPV->Analyze

References

Application Notes: 2-Hydroxy-3-methoxybenzoic Acid as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy-3-methoxybenzoic acid, also known as 3-methoxysalicylic acid or o-vanillic acid, is an organic compound that has garnered significant interest in coordination chemistry.[1] Its structure, featuring a carboxylic acid group and a hydroxyl group ortho to each other on a benzene (B151609) ring, makes it an excellent chelating ligand.[2] The presence of both a hydrogen-bond donor (hydroxyl, carboxyl) and acceptor (carbonyl, methoxy) allows for the formation of stable coordination complexes and intricate supramolecular structures.[2] This document provides an overview of its applications, summarizes key quantitative data, and presents detailed protocols for the synthesis and characterization of its metal complexes.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₈H₈O₄ and a molecular weight of approximately 168.15 g/mol .[1][3] It serves as a valuable building block in organic synthesis and coordination chemistry.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₈O₄[1][4]
Molecular Weight168.15 g/mol [1][3]
IUPAC NameThis compound[1][4]
Synonyms3-Methoxysalicylic acid, o-Vanillic acid[1][3]
CAS Number877-22-5[3][4]
Melting Point147-150 °C[3]
AppearancePowder[3]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count4[1]
Rotatable Bond Count2[1]

Coordination and Supramolecular Chemistry

The key to the utility of this compound in coordination chemistry lies in its ability to act as a bidentate ligand, coordinating to metal ions through the oxygen atoms of the deprotonated carboxylate and hydroxyl groups. This forms a stable six-membered chelate ring.

The ligand's structure is stabilized by a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid.[5] Furthermore, intermolecular hydrogen bonding leads to the formation of dimeric structures in the solid state, which can be further extended into infinite stacks through π–π interactions between aromatic rings.[5] This capacity for forming specific and directional hydrogen bonds makes it an excellent candidate for constructing complex supramolecular assemblies.[2]

Applications of Metal Complexes

Metal complexes derived from this compound and its derivatives (e.g., Schiff bases) exhibit a range of promising applications.

  • Bioinorganic Chemistry: Schiff base derivatives of this ligand, particularly thiosemicarbazones, form complexes with transition metals like Cobalt(III) and Molybdenum(VI) that show significant antimicrobial activity.[6][7] These complexes are being investigated as potential drug candidates.[6] For example, certain thiosemicarbazone complexes have been tested against C. albicans, E. coli, P. aeruginosa, and S. aureus, showing minimum inhibitory concentration (MIC) values in the range of 62.5–500 µg/mL.[7] The coordination of the metal ion is often crucial for the enhanced biological activity compared to the free ligand.[8]

  • Catalysis: Metal complexes involving Schiff bases derived from the related 2-hydroxy-3-methoxybenzaldehyde (B140153) have been immobilized on supports like Aerosil and studied for their catalytic activity.[9] For instance, Mn(II), Co(II), and Cu(II) complexes have been shown to catalyze the decomposition of ozone, with the catalytic activity varying based on the metal center (Mn > Co > Cu).[9]

  • Materials Science: The ability to form well-defined crystal structures and supramolecular networks through hydrogen bonding and π–π stacking makes these compounds interesting for crystal engineering and the development of new materials.[2][5]

Experimental Protocols and Data

This section provides detailed experimental protocols for the synthesis and characterization of coordination complexes using this compound and its derivatives.

Protocol 1: Synthesis of a Cobalt(III) Complex with a 2-Hydroxy-3-methoxybenzaldehyde-derived Ligand

This protocol is adapted from the synthesis of a Co(III) complex with 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone.[6]

Objective: To synthesize a crystalline Co(III) coordination complex.

Materials:

Procedure:

  • Prepare a solution of the ligand (0.52 mmol) in a mixture of 1 mL of dimethylformamide and 1 mL of chloroform.

  • Prepare a solution of CoS₂O₆·6H₂O (0.26 mmol) in 1 mL of methanol.

  • Carefully layer the methanol solution of the cobalt salt onto the ligand solution to allow for slow interdiffusion.

  • Seal the container and leave it undisturbed at room temperature.

  • Dark-brown crystals suitable for X-ray analysis should form within a few days.

  • Isolate the crystals by filtration and wash with a small amount of cold methanol.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction & Crystallization cluster_workup Product Isolation & Characterization Ligand Dissolve Ligand in DMF/Chloroform Reaction Slow Interdiffusion of Solutions Ligand->Reaction MetalSalt Dissolve Co(II) Salt in Methanol MetalSalt->Reaction Crystallization Incubate at Room Temp (Several Days) Reaction->Crystallization Isolation Isolate Crystals (Filtration) Crystallization->Isolation Characterization Characterize Product (X-ray, IR, etc.) Isolation->Characterization

Caption: Bidentate coordination of the ligand to a central metal ion (M).

Protocol 3: Antimicrobial Activity Screening

Objective: To evaluate the antimicrobial efficacy of the synthesized metal complexes.

Materials:

  • Synthesized metal complex

  • Bacterial strains (e.g., S. aureus, E. coli) [7][10]* Fungal strains (e.g., C. albicans) [7]* Appropriate growth media (e.g., Mueller-Hinton agar)

  • Standard antibiotic for comparison (e.g., Amikacin) [10]* Solvent (e.g., DMSO)

Procedure (Disc Diffusion Method):

  • Prepare a stock solution of the test complex in a suitable solvent.

  • Inoculate agar (B569324) plates with a standardized suspension of the target microorganism.

  • Impregnate sterile paper discs with a known concentration of the test complex solution.

  • Place the discs on the surface of the inoculated agar plates.

  • Include a positive control (standard antibiotic) and a negative control (solvent only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.

Procedure (Broth Dilution for MIC):

  • Perform serial dilutions of the test complex in a liquid growth medium in a microtiter plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plate.

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the complex that visibly inhibits microbial growth. [7] dot

Antimicrobial_Screening Workflow for Antimicrobial Activity Testing cluster_testing Microbiological Assay cluster_gram_pos Gram-Positive cluster_gram_neg Gram-Negative cluster_fungi Fungi start Synthesized Metal Complex prepare Prepare Stock Solution (e.g., in DMSO) start->prepare saureus Test vs. S. aureus prepare->saureus ecoli Test vs. E. coli prepare->ecoli calbicans Test vs. C. albicans prepare->calbicans results Measure Inhibition Zones or Determine MIC values saureus->results ecoli->results calbicans->results compare Compare with Standard Antibiotic results->compare

Caption: General workflow for screening the antimicrobial activity of complexes.

References

Application Notes and Protocols for the Biocatalytic Production of p-Vanillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Extensive research did not yield specific information on the biocatalytic production of o-vanillic acid (2-hydroxy-3-methoxybenzoic acid). The available scientific literature focuses overwhelmingly on the biosynthesis of its isomer, p-vanillic acid (4-hydroxy-3-methoxybenzoic acid), a significant compound in the flavor and pharmaceutical industries. Therefore, these application notes and protocols will detail the biocatalytic production of p-vanillic acid as a comprehensive and practical alternative.

Introduction

p-Vanillic acid is a dihydroxybenzoic acid derivative that serves as a flavoring agent and a key intermediate in the production of vanillin (B372448) from ferulic acid. Its biocatalytic production offers a sustainable and environmentally friendly alternative to chemical synthesis. This document provides detailed protocols for the microbial transformation of ferulic acid and vanillin into p-vanillic acid, leveraging whole-cell biocatalysts.

Biocatalytic Production Strategies

Two primary biocatalytic routes for the production of p-vanillic acid have been extensively studied:

  • From Ferulic Acid: This is the most common route, where ferulic acid, an abundant plant-derived phenolic compound, is converted to p-vanillic acid. This biotransformation can occur via a CoA-dependent pathway.

  • From Vanillin: p-Vanillic acid can also be produced by the oxidation of vanillin, a reaction catalyzed by vanillin dehydrogenase present in various microorganisms.

Quantitative Data Summary

The following tables summarize the quantitative data for the biocatalytic production of p-vanillic acid from different substrates using various microorganisms.

Table 1: Biocatalytic Production of p-Vanillic Acid from Ferulic Acid

MicroorganismSubstrate ConcentrationProduct TiterMolar YieldIncubation TimeReference
Streptomyces sannanensis MTCC 66375 mM Ferulic Acid400 mg/L--[1]
Pseudomonas fluorescens BF132 mg/mL Ferulic Acid-95%5 hours[2]
Aspergillus niger I-14721.2 g Ferulic Acid / 50g coir pith0.773 g/L-3 days

Table 2: Biocatalytic Production of p-Vanillic Acid from Vanillin

MicroorganismSubstrateProductMolar YieldReference
Streptomyces viridosporus T7AVanillinp-Vanillic Acid≥96%[3]

Metabolic Pathways and Experimental Workflows

Metabolic Pathway from Ferulic Acid to p-Vanillic Acid

The conversion of ferulic acid to p-vanillic acid in microorganisms like Pseudomonas and Streptomyces species typically proceeds through a CoA-dependent pathway. Initially, ferulic acid is activated to feruloyl-CoA, which is then converted to vanillin. Subsequently, vanillin is oxidized to p-vanillic acid.

Ferulic_Acid_to_Vanillic_Acid_Pathway Ferulic_Acid Ferulic Acid Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA Feruloyl-CoA synthetase (fcs) + ATP, + CoASH Vanillin Vanillin Feruloyl_CoA->Vanillin Enoyl-CoA hydratase/aldolase (ech) p_Vanillic_Acid p-Vanillic Acid Vanillin->p_Vanillic_Acid Vanillin dehydrogenase (vdh) + NAD+

Caption: CoA-dependent pathway of ferulic acid to p-vanillic acid.

General Experimental Workflow for Whole-Cell Biocatalysis

The general workflow for producing p-vanillic acid using whole-cell biocatalysis involves inoculum preparation, fermentation for biomass growth, the biotransformation reaction, and finally, product recovery and purification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Inoculum Inoculum Preparation Fermentation Biomass Fermentation Inoculum->Fermentation Biotransformation Whole-Cell Biotransformation Fermentation->Biotransformation Separation Cell Separation Biotransformation->Separation Extraction Product Extraction Separation->Extraction Purification Purification Extraction->Purification Final_Product p-Vanillic Acid Purification->Final_Product

Caption: General workflow for biocatalytic production.

Experimental Protocols

Protocol 1: Production of p-Vanillic Acid from Ferulic Acid using Streptomyces sannanensis MTCC 6637

This protocol is based on the findings of Ghosh et al. (2007)[1].

1. Materials and Reagents

  • Streptomyces sannanensis MTCC 6637

  • Minimal medium (composition not specified, a standard minimal medium for Streptomyces should be used)

  • Ferulic acid

  • Solvents for extraction (e.g., ethyl acetate)

  • Sephadex LH-20 for chromatography

2. Inoculum Preparation

  • Prepare a seed culture of S. sannanensis in a suitable broth medium.

  • Incubate at 28°C with shaking until a sufficient cell density is reached.

3. Fermentation and Biotransformation

  • Inoculate the minimal medium with the seed culture.

  • Add ferulic acid as the sole carbon source to a final concentration of 5 mM.

  • Incubate the culture at 28°C with agitation.

  • Monitor the production of p-vanillic acid over time using HPLC. A maximum accumulation of 400 mg/L has been reported[1].

4. Product Recovery and Purification

  • After the desired incubation period, harvest the culture broth.

  • Separate the biomass from the supernatant by centrifugation or filtration.

  • Acidify the supernatant to precipitate the p-vanillic acid.

  • Extract the p-vanillic acid from the acidified supernatant using an organic solvent like ethyl acetate.

  • Purify the extracted p-vanillic acid using gel filtration chromatography with a Sephadex LH-20 matrix[1].

Protocol 2: Production of p-Vanillic Acid from Vanillin using Streptomyces viridosporus T7A

This protocol is based on the findings of Pometto et al. (1981).

1. Materials and Reagents

  • Streptomyces viridosporus T7A

  • Yeast extract-vanillin medium

  • Vanillin

  • Glacial acetic acid for recrystallization

  • Ether for extraction

2. Inoculum and Cell Growth

  • Cultivate S. viridosporus T7A in a yeast extract-vanillin medium to induce the production of aromatic aldehyde oxidase.

3. Whole-Cell Bioconversion

  • Harvest the cells grown in the induction medium.

  • Resuspend the cells in a suitable buffer.

  • Add vanillin to the cell suspension.

  • Incubate the reaction mixture, allowing the whole cells to oxidize vanillin to p-vanillic acid.

4. Product Recovery and Purification

  • Separate the cells from the reaction medium.

  • Acidify the spent medium to precipitate the p-vanillic acid.

  • Extract the p-vanillic acid using ether.

  • Recrystallize the crude product from glacial acetic acid to obtain high purity p-vanillic acid (≥99% purity)[3]. A molar yield of ≥96% has been reported[3].

Conclusion

The biocatalytic production of p-vanillic acid from readily available substrates like ferulic acid and vanillin presents a promising green alternative to chemical synthesis. The protocols outlined in this document provide a foundation for researchers to develop and optimize these biotransformation processes. Further research in strain improvement and process engineering can lead to even higher yields and productivities, making the biocatalytic route economically competitive for industrial applications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of 2-Hydroxy-3-methoxybenzoic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 2-Hydroxy-3-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is slightly soluble in water. Its predicted aqueous solubility is approximately 3.86 g/L.[1] This limited solubility can pose challenges in various experimental and formulation settings.

Q2: What is the pKa of this compound?

The predicted pKa for the carboxylic acid group, which is the strongest acidic group in the molecule, is 2.55.[1] This low pKa indicates that the compound is a moderately acidic compound and that its solubility is highly dependent on the pH of the aqueous solution.

Q3: How does pH affect the solubility of this compound?

The solubility of this compound in aqueous solutions is significantly influenced by pH. As a carboxylic acid, it exists predominantly in its less soluble, protonated (neutral) form at pH values below its pKa (2.55). As the pH increases above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate salt, thereby increasing the overall solubility of the compound.

Q4: What are co-solvents and can they improve the solubility of this compound?

Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds. Common co-solvents like ethanol (B145695), methanol, and 2-propanol can enhance the solubility of benzoic acid derivatives.[2] They work by reducing the overall polarity of the solvent system, which can better accommodate the non-polar regions of the this compound molecule.

Q5: How does temperature impact the aqueous solubility of this compound?

The solubility of most benzoic acid derivatives in water increases with temperature.[2][3] Therefore, gentle heating of the aqueous solution can be an effective method to dissolve a higher concentration of this compound.

Troubleshooting Guides

Issue 1: My this compound is not dissolving in water at the desired concentration.

  • Initial Checks:

    • Verify Purity: Ensure the purity of your this compound, as impurities can affect solubility.

    • Sufficient Agitation: Confirm that the solution is being adequately stirred or agitated to facilitate dissolution.

  • Troubleshooting Steps:

    • pH Adjustment: The most effective method for this compound is to increase the pH of the solution. Add a suitable base (e.g., sodium hydroxide (B78521), potassium hydroxide) dropwise to raise the pH above the pKa of 2.55. A pH of 4-5 should significantly improve solubility.

    • Gentle Heating: Warm the solution while stirring. The solubility of benzoic acid derivatives generally increases with temperature.[2][3]

    • Use of Co-solvents: If pH adjustment and heating are not sufficient or desirable for your experiment, consider adding a co-solvent. Start with a small percentage (e.g., 5-10% v/v) of ethanol, methanol, or isopropanol (B130326) and gradually increase the concentration as needed.

Issue 2: The compound precipitates out of solution after cooling.

  • Explanation: This often occurs when a saturated solution is prepared at an elevated temperature and then allowed to cool. As the temperature decreases, the solubility of this compound also decreases, leading to precipitation.

  • Solutions:

    • Maintain Elevated Temperature: If your experimental setup allows, maintain the temperature at which the compound is soluble.

    • pH Stabilization: Ensure the pH of the solution is sufficiently above the pKa to keep the compound in its soluble salt form, even at lower temperatures.

    • Co-solvent Addition: The presence of a co-solvent can help to keep the compound in solution at lower temperatures.

Issue 3: I need to prepare a concentrated stock solution in an aqueous buffer.

  • Recommended Approach:

    • Start by preparing the aqueous buffer at a pH that is at least 1.5 to 2 units higher than the pKa of this compound (i.e., a pH of 4.0 to 4.5 or higher).

    • Gradually add the powdered this compound to the buffer while stirring vigorously.

    • Gentle warming can be used to aid dissolution if necessary.

    • Once the compound is fully dissolved, allow the solution to cool to room temperature before use.

Quantitative Data

PropertyValueSource
Predicted Water Solubility 3.86 g/L[1]
Predicted pKa 2.55 (Strongest Acidic)[1]
Molecular Weight 168.15 g/mol [4]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To prepare an aqueous solution of this compound at a target concentration by adjusting the pH.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh the desired amount of this compound.

  • Add approximately 80% of the final desired volume of deionized water to a beaker with a magnetic stir bar.

  • While stirring, slowly add the weighed this compound to the water. A suspension will likely form.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Place the pH probe into the suspension.

  • Slowly add the 0.1 M NaOH solution dropwise while monitoring the pH.

  • Continue adding the base until the this compound is fully dissolved and the pH is in the desired range (typically pH 4-7 for significant solubility increase).

  • Once dissolved, transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the solution to the final volume with deionized water and mix thoroughly.

Protocol 2: Solubility Enhancement by Co-solvency

Objective: To prepare an aqueous solution of this compound using a co-solvent.

Materials:

  • This compound

  • Deionized water

  • Co-solvent (e.g., Ethanol, 95%)

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Beaker

Procedure:

  • Determine the desired final concentration and volume of the solution.

  • Decide on the percentage of co-solvent to use (e.g., 10% v/v).

  • In a beaker, measure the required volume of the co-solvent (e.g., 10 mL of ethanol for a final volume of 100 mL).

  • Add the weighed amount of this compound to the co-solvent and stir until it is fully dissolved.

  • Slowly add the required volume of deionized water (e.g., 90 mL) to the co-solvent mixture while stirring continuously.

  • Continue to stir until a homogenous solution is obtained.

Protocol 3: Solubility Enhancement by Salt Formation

Objective: To increase the aqueous solubility of this compound by converting it to its sodium salt.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • Suitable organic solvent (e.g., ethanol)

  • Rotary evaporator (optional)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the this compound in a suitable organic solvent like ethanol.

  • In a separate container, prepare a stoichiometric equivalent of sodium hydroxide in water.

  • Slowly add the aqueous NaOH solution to the ethanolic solution of the acid while stirring.

  • The sodium salt of this compound may precipitate. If so, it can be collected by filtration.

  • If the salt remains in solution, the solvents can be removed under reduced pressure using a rotary evaporator to obtain the solid salt.

  • The resulting salt can then be dissolved in deionized water to achieve a higher concentration than the free acid.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Solubility A Insoluble Compound B Adjust pH > pKa A->B Ionizable Compound C Gentle Heating A->C D Add Co-solvent A->D E Soluble Compound B->E C->E D->E

Caption: A flowchart illustrating the troubleshooting steps for dissolving this compound.

G cluster_1 pH Effect on Solubility Low_pH Low pH (< pKa) Acid_Form R-COOH (Less Soluble) Low_pH->Acid_Form High_pH High pH (> pKa) Salt_Form R-COO- (More Soluble) High_pH->Salt_Form

Caption: The relationship between pH and the soluble form of this compound.

G cluster_2 Co-solvency Experimental Workflow A Weigh Compound B Dissolve in Co-solvent A->B C Add Aqueous Phase B->C D Stir to Homogenize C->D E Homogenous Solution D->E

Caption: A simplified workflow for preparing a solution using a co-solvent.

References

Identifying and removing impurities in o-vanillic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of o-vanillic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of o-vanillic acid, primarily through the oxidation of o-vanillin.

Question 1: Why is my yield of o-vanillic acid lower than expected?

Answer:

Low yields in the synthesis of o-vanillic acid from o-vanillin can stem from several factors:

  • Incomplete Oxidation: The oxidation of the aldehyde group in o-vanillin to a carboxylic acid may not have gone to completion. This leaves unreacted starting material in your product mixture.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. For instance, in methods like oxidation with silver oxide, maintaining a temperature of 55-60°C is crucial for the reaction to initiate and proceed efficiently[1]. Deviations can lead to a sluggish or incomplete reaction.

  • Side Reactions: The formation of byproducts can consume the starting material or the desired product. One common side reaction is decarboxylation, which can occur under certain conditions, leading to the formation of guaiacol[2].

  • Mechanical Losses during Workup: Significant amounts of product can be lost during filtration, extraction, and transfer steps. Ensure that all precipitates are thoroughly collected and vessels are rinsed with the appropriate solvent.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of o-vanillin. A persistent spot corresponding to the starting material indicates an incomplete reaction.

  • Optimize Reaction Time and Temperature: If the reaction is incomplete, consider extending the reaction time or moderately increasing the temperature. However, be cautious, as excessively high temperatures can promote side reactions and impurity formation[1].

  • Ensure Efficient Mixing: In heterogeneous reactions (e.g., using solid oxidants like silver oxide), vigorous stirring is necessary to maximize the contact between reactants[1].

Question 2: My final o-vanillic acid product is discolored (e.g., tan or brown). What is the cause and how can I fix it?

Answer:

Discoloration in the final product typically points to the presence of impurities.

  • Oxidation Byproducts: Exposure of phenolic compounds to air can lead to the formation of colored quinone-like impurities[3].

  • Reaction with Metal Ions: Using metallic apparatus, such as stainless steel stirrers, can introduce metal ions that catalyze the formation of colored complexes[1].

  • Formation of Nitro Compounds: If nitrate (B79036) impurities are present from starting materials (e.g., silver nitrate used to prepare silver oxide), they can form colored nitro acids upon final acidification[1].

  • Tar Formation: If the starting o-vanillin was synthesized via a Reimer-Tiemann reaction, it might contain tarry impurities that carry over into the final product[4].

Troubleshooting and Purification:

  • Use High-Purity Starting Materials: Ensure your o-vanillin is of high purity and that all reagents are free from contaminating nitrates.

  • Utilize Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize air oxidation.

  • Employ Glass Apparatus: Always use glass reaction vessels and stirrers to avoid metal contamination[1].

  • Recrystallization: This is the most effective method for removing colored impurities. Recrystallizing the crude o-vanillic acid from hot water, potentially with the addition of a small amount of a reducing agent like sulfur dioxide, can yield a pure, white crystalline product[1].

Question 3: I am having difficulty purifying my o-vanillic acid by recrystallization. What can I do?

Answer:

Recrystallization challenges often arise from the presence of significant impurities or the choice of an inappropriate solvent system.

  • High Impurity Load: If the crude product is heavily contaminated, it may "oil out" instead of crystallizing. Unreacted o-vanillin is a common impurity that can interfere with crystallization.

  • Incorrect Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For o-vanillic acid, water is a common choice[1].

Troubleshooting Steps:

  • Pre-purification: If the product is very impure, consider a preliminary purification step. This could involve an acid-base extraction to separate the acidic o-vanillic acid from neutral impurities like unreacted o-vanillin.

  • Solvent System Adjustment: If water alone is not effective, you might try a mixed solvent system. Experiment with small amounts of your crude product and various solvents to find the optimal system.

  • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure o-vanillic acid.

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for synthesizing o-vanillic acid?

A common and effective method is the oxidation of o-vanillin. A specific procedure involves boiling o-vanillin in an aqueous solution of mercuric oxide and sodium hydroxide (B78521). The resulting o-vanillic acid is then precipitated by acidification[5]. Another well-documented method for the analogous conversion of vanillin (B372448) to vanillic acid uses freshly precipitated silver oxide as the oxidizing agent in a sodium hydroxide solution[1].

Q2: What are the most common impurities I should expect in my crude o-vanillic acid?

The most likely impurities include:

  • Unreacted o-vanillin: The starting material for the synthesis.

  • o-Vanillyl alcohol: Formed by the reduction of o-vanillin[6][7].

  • Isomeric acids: If the starting o-vanillin contains isomers, these may be oxidized to their corresponding acids.

  • Protocatechuic acid derivatives: Over-oxidation or demethylation at elevated temperatures can lead to the formation of related dihydroxybenzoic acids[1].

Q3: Which analytical techniques are best for identifying impurities and assessing the purity of my o-vanillic acid?

A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the final product and detecting non-volatile impurities[6].

  • Gas Chromatography (GC): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for identifying the presence of unreacted o-vanillin by its characteristic aldehyde proton signal (around 9-10 ppm).

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

Q4: What are the expected physical properties of pure o-vanillic acid?

While the search results provide detailed properties for vanillic acid (4-hydroxy-3-methoxybenzoic acid), specific data for o-vanillic acid (2-hydroxy-3-methoxybenzoic acid) is less common in the provided snippets. However, related compounds can give an indication. For comparison, the properties of vanillic acid are presented in the table below. Researchers should always consult a reliable chemical database for the specific properties of o-vanillic acid.

Data and Protocols

Quantitative Data Summary

The following table summarizes key data for vanillic acid, which can serve as a useful reference.

PropertyValue (for Vanillic Acid)Reference
Molecular Formula C₈H₈O₄[8]
Molar Mass 168.15 g/mol [8]
Melting Point 210-213 °C[8]
Appearance White to light yellow powder or crystals[8]
Experimental Protocols

Protocol 1: Synthesis of Vanillic Acid via Silver Oxide Oxidation of Vanillin

This protocol is for vanillic acid but illustrates a common oxidative method that can be adapted for o-vanillic acid synthesis from o-vanillin.

  • Preparation of Silver Oxide: In a 2-L beaker, dissolve 170 g of silver nitrate in 1 L of water. With stirring, add a solution of 44 g of sodium hydroxide in 400 ml of water. Stir for 5 minutes. Collect the silver oxide precipitate on a Büchner funnel and wash with water until free of nitrates[1].

  • Oxidation Reaction: Transfer the wet silver oxide to a 4-L glass beaker with a glass stirrer. Add 2 L of water and 200 g of sodium hydroxide pellets with vigorous stirring. Warm the mixture to 55-60°C. Add 152 g of vanillin. The reaction is exothermic and will begin within a few minutes[1].

  • Workup: After 10 minutes of stirring, filter the mixture to remove the precipitated metallic silver, washing the solid with 100 ml of hot water. Pass sulfur dioxide gas through the combined filtrate for 2 minutes to prevent discoloration[1].

  • Precipitation: Pour the solution into 1.1 L of 1:1 hydrochloric acid with vigorous stirring. The solution should be acidic to Congo red. Cool the mixture to 15-20°C[1].

  • Isolation: Collect the precipitated vanillic acid on a Büchner funnel, wash with 150 ml of ice water, and air-dry. The expected yield is 140-160 g (83-95%)[1].

Protocol 2: Purification by Recrystallization

  • Dissolution: For every 100 g of crude, colored vanillic acid, add 1.2 L of water containing a small amount of sulfur dioxide in a suitable flask[1].

  • Heating: Heat the mixture with stirring until all the solid has dissolved.

  • Filtration (Hot): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure white needles by vacuum filtration, wash with a small amount of cold water, and dry thoroughly. This method typically results in a 90-97% recovery of pure product[1].

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification o_vanillin o-Vanillin reaction Oxidation Reaction (55-60°C) o_vanillin->reaction oxidant Oxidant (e.g., Ag₂O) + NaOH(aq) oxidant->reaction filtration1 Filter to Remove Inorganic Solids reaction->filtration1 acidification Acidification (HCl) & Cooling filtration1->acidification filtration2 Collect Crude o-Vanillic Acid acidification->filtration2 recrystallization Recrystallization (from Hot Water) filtration2->recrystallization drying Drying recrystallization->drying pure_product Pure o-Vanillic Acid drying->pure_product

Caption: General workflow for the synthesis and purification of o-vanillic acid.

Troubleshooting_Impurity cluster_analysis Analysis cluster_cause Likely Cause cluster_solution Solution start Crude o-Vanillic Acid Shows Impurities tlc TLC shows spot with Rf of o-vanillin? start->tlc mp Melting point is broad and low? start->mp nmr ¹H NMR shows aldehyde peak (~9.8 ppm)? tlc->nmr Yes side_products Side-Reaction Products or Contaminants tlc->side_products No, other spots incomplete_rxn Incomplete Oxidation nmr->incomplete_rxn Yes mp->side_products solution1 Re-run reaction with longer time or optimize temperature incomplete_rxn->solution1 solution2 Purify via Acid-Base Extraction followed by Recrystallization side_products->solution2

Caption: Decision tree for troubleshooting an impure o-vanillic acid product.

Impurity_Formation o_vanillin o-Vanillin (Starting Material) o_vanillic_acid o-Vanillic Acid (Desired Product) o_vanillin->o_vanillic_acid [O] (Incomplete Reaction) unreacted Unreacted o-Vanillin (Impurity) o_vanillin->unreacted Remains in product over_oxidation Over-oxidation Product (e.g., Dihydroxy-acid) (Impurity) o_vanillic_acid->over_oxidation [O] (Harsh Conditions)

Caption: Formation pathways for common impurities in o-vanillic acid synthesis.

References

Preventing degradation of 3-methoxysalicylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3-methoxysalicylic acid in solution.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving 3-methoxysalicylic acid solutions.

Issue 1: Unexpected Peaks During Chromatographic Analysis (e.g., HPLC, LC-MS)

  • Question: I am observing unexpected peaks in my chromatogram when analyzing my 3-methoxysalicylic acid solution. What could be the cause?

  • Answer: The appearance of unexpected peaks often indicates the presence of degradation products. 3-Methoxysalicylic acid, being a derivative of salicylic (B10762653) acid, is susceptible to several degradation pathways that can result in the formation of impurities.[1] The primary causes of degradation include:

    • Hydrolysis: Particularly under basic (alkaline) conditions, the ester or other functional groups can be susceptible to hydrolysis. Salicylic acid derivatives are known to be more sensitive to alkaline degradation.[1][2]

    • Oxidation: The phenolic hydroxyl group makes the compound susceptible to oxidation, which can be initiated by exposure to air (oxygen), trace metal ions, or oxidizing agents.[1] This can sometimes be observed as a slight color change in the solution.

    • Photodegradation: Exposure to light, especially UV light, can induce degradation of the aromatic ring and its substituents.[1]

    • Thermal Stress: Elevated temperatures can accelerate the rate of all degradation reactions.[1][3]

Troubleshooting Workflow:

G cluster_pH pH Troubleshooting cluster_storage Storage Troubleshooting cluster_reagents Reagent Troubleshooting cluster_headspace Atmosphere Troubleshooting start Unexpected Peaks Observed check_pH Review Solution pH start->check_pH check_storage Examine Storage Conditions (Light and Temperature) start->check_storage check_reagents Verify Reagent Purity and Age start->check_reagents check_headspace Consider Headspace Atmosphere (Inert Gas?) start->check_headspace pH_high Is pH > 7? check_pH->pH_high light_exposure Was solution exposed to light? check_storage->light_exposure temp_high Was solution exposed to high temperatures? check_storage->temp_high oxidants Are oxidizing agents or metal ions present? check_reagents->oxidants fresh_solvents Use high-purity, fresh solvents check_reagents->fresh_solvents air_exposure Was the solution exposed to air for extended periods? check_headspace->air_exposure adjust_pH Adjust to acidic/neutral pH (if compatible with experiment) pH_high->adjust_pH Yes buffer Use a suitable buffer system adjust_pH->buffer protect_light Store in amber vials or protect from light light_exposure->protect_light Yes store_cold Store at lower temperatures (e.g., 2-8°C or frozen) temp_high->store_cold Yes use_chelators Use chelating agents (e.g., EDTA) to sequester metal ions oxidants->use_chelators Yes inert_gas Purge solution and headspace with an inert gas (N₂ or Ar) air_exposure->inert_gas Yes

Caption: Troubleshooting workflow for identifying the cause of unexpected peaks.

Issue 2: Solution Discoloration (e.g., Turning Yellow or Brown)

  • Question: My 3-methoxysalicylic acid solution has developed a yellow or brownish tint over time. Does this indicate degradation?

  • Answer: Yes, a change in color is a common visual indicator of chemical degradation, particularly oxidation.[1] Phenolic compounds can oxidize to form colored quinone-type structures. This process can be accelerated by exposure to light, elevated pH, and the presence of metal ions.

Preventative Measures:

  • Use Antioxidants: If compatible with your experimental design, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or sodium metabisulfite.

  • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for a stock solution of 3-methoxysalicylic acid?

    • A1: For optimal stability, stock solutions should be stored at low temperatures (-20°C or -80°C), protected from light by using amber vials or by wrapping the container in aluminum foil, and under an inert atmosphere.[1] The choice of solvent is also critical; ensure it is of high purity and free of peroxides or other contaminants.

  • Q2: How does pH affect the stability of 3-methoxysalicylic acid in an aqueous solution?

    • A2: The stability of 3-methoxysalicylic acid is significantly influenced by pH.[4] As a salicylic acid derivative, it is more susceptible to degradation, particularly hydrolysis, in neutral to alkaline (basic) conditions.[1][2] Acidic conditions generally favor stability. For applications requiring a specific pH, the use of a well-chosen buffer system is recommended to maintain a stable pH environment.[4]

  • Q3: Is 3-methoxysalicylic acid sensitive to light?

    • A3: Yes. Aromatic compounds, especially those with phenolic hydroxyl groups, can be sensitive to light, particularly UV radiation.[1] Photodegradation can lead to complex chemical changes and the formation of various degradation products. It is crucial to minimize light exposure during all stages of handling and storage.

  • Q4: What are the primary degradation pathways for 3-methoxysalicylic acid?

    • A4: While specific literature on 3-methoxysalicylic acid is limited, based on its structure, the primary degradation pathways are expected to be:

      • Oxidation: The phenolic hydroxyl and methoxy (B1213986) groups activate the aromatic ring, making it susceptible to oxidation.

      • Hydrolysis: The carboxylic acid group can undergo reactions, and the molecule as a whole is more susceptible to degradation in high pH aqueous solutions.[1][4]

      • Photodegradation: UV light can induce cleavage or rearrangement of the molecule.[1]

      • Decarboxylation: At high temperatures, the carboxylic acid group may be lost as carbon dioxide, although this typically requires significant thermal stress.[5]

G cluster_stress cluster_pathways cluster_products MSA 3-Methoxysalicylic Acid Photodegradation Photodegradation MSA->Photodegradation Decarboxylation Thermal Degradation (Decarboxylation) MSA->Decarboxylation Oxidation Oxidation MSA->Oxidation Hydrolysis Hydrolysis MSA->Hydrolysis Light Light (UV) Light->Photodegradation Heat Heat Heat->Decarboxylation Oxygen Oxygen / Oxidants Oxygen->Oxidation pH pH (especially alkaline) pH->Hydrolysis Photo_Products Various Photoproducts Photodegradation->Photo_Products Decarb_Product 2-Methoxyphenol Decarboxylation->Decarb_Product Oxidized_Products Quinone-like Structures & Ring-Opened Products Oxidation->Oxidized_Products Hydrolysis_Products Hydrolytic Impurities Hydrolysis->Hydrolysis_Products

Caption: Potential degradation pathways for 3-methoxysalicylic acid.

Data Presentation

Table 1: Forced Degradation Data for Salicylic Acid (Reference Compound)

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Approx.)
Acid Hydrolysis 0.1 N HCl4 hours80°C< 5%
Base Hydrolysis 0.1 N NaOH30 minutes80°C15 - 25%
Oxidation 3% H₂O₂30 minutes60°C10 - 20%
Thermal Solid State48 hours80°C< 2%
Photolytic UV Light (254 nm)24 hoursAmbient5 - 15%

Note: This data is representative of salicylic acid and should be used as a general guide. Actual degradation rates for 3-methoxysalicylic acid may vary.

Experimental Protocols

Protocol: Stability Assessment of 3-Methoxysalicylic Acid in Solution

This protocol outlines a general procedure for assessing the stability of 3-methoxysalicylic acid under various stress conditions.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 3-methoxysalicylic acid in a suitable high-purity solvent (e.g., methanol, acetonitrile, or a mixture with water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Reflux the mixture at 80°C for a predetermined period (e.g., 4 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Reflux the mixture at 80°C for a shorter duration (e.g., 30 minutes) due to higher sensitivity.[1]

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at 60°C for a set time (e.g., 30 minutes).[1]

    • Thermal Degradation: Heat an aliquot of the stock solution under reflux at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 48 hours).

    • Photolytic Degradation: Expose a thin layer of the solution in a quartz petri dish to a calibrated UV light source (e.g., 254 nm) for a defined period. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis:

    • After the stress period, cool the samples to room temperature.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, including an unstressed control, by a stability-indicating analytical method, such as reverse-phase HPLC with UV detection.

    • Calculate the percentage of degradation by comparing the peak area of the intact 3-methoxysalicylic acid in the stressed samples to that in the unstressed control.

G cluster_stress Apply Stress Conditions prep_stock Prepare Stock Solution (1 mg/mL in Methanol/Water) acid Acid Hydrolysis (0.1N HCl, 80°C) prep_stock->acid base Base Hydrolysis (0.1N NaOH, 80°C) prep_stock->base oxidation Oxidation (3% H₂O₂, 60°C) prep_stock->oxidation thermal Thermal (80°C) prep_stock->thermal photo Photolytic (UV 254nm) prep_stock->photo control Unstressed Control (Stored at 2-8°C, protected from light) prep_stock->control analysis Analyze Samples by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis calc Calculate % Degradation analysis->calc

Caption: Experimental workflow for stability assessment.

References

Optimizing reaction conditions for the methylation of salicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the methylation of salicylic (B10762653) acid to synthesize methyl salicylate (B1505791).

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for the methylation of salicylic acid?

A1: The most prevalent method is the Fischer esterification, which involves reacting salicylic acid with methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1][2][3] This reaction is favored for its simplicity and the use of readily available, inexpensive reagents.

Q2: Why is an acid catalyst required for the Fischer esterification of salicylic acid?

A2: An acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid group on salicylic acid.[2] This protonation makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by methanol.[2] The catalyst increases the reaction rate but does not alter the equilibrium position.[2]

Q3: The Fischer esterification is a reversible reaction. How can I maximize the product yield?

A3: To drive the equilibrium towards the formation of methyl salicylate, two primary strategies can be employed. The most common approach is to use a large excess of one of the reactants, typically methanol, as it is often used as the solvent as well.[1][2] An alternative method is to remove water from the reaction mixture as it forms, for instance, by using a Dean-Stark apparatus, though this is less common for this specific reaction.[1][2]

Q4: Are there alternative, less harsh methylating agents available?

A4: Yes, other methylating agents can be used. Dimethyl carbonate (DMC) is a non-toxic alternative, though it may require higher temperatures and pressures to be effective. Another novel approach uses methyl salicylate itself as a selective methylating agent in the presence of a base like potassium carbonate, which is a greener alternative to hazardous reagents like methyl iodide or dimethyl sulfate (B86663).[4]

Q5: What kind of yields can be expected, and what factors influence it?

A5: Yields can be quite high, with some laboratory procedures reporting up to 94%.[3] Key factors influencing the yield include reaction time, temperature, and the molar ratio of reactants and catalyst. For instance, using solid acid catalysts like sulphated zirconia, increasing the reaction temperature from 100°C to 165°C and increasing the catalyst amount can significantly improve the yield of methyl salicylate.

Q6: Is there a risk of methylating the phenolic hydroxyl group in addition to the carboxylic acid?

A6: Under the typical acidic conditions of Fischer esterification, the reaction is highly selective for the esterification of the carboxylic acid group. While methylation of the hydroxyl group is possible under different conditions (e.g., using a strong base and a methylating agent like dimethyl sulfate), it is not a significant side reaction in this specific acid-catalyzed process.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Methyl Salicylate Insufficient Catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.[2]Ensure the correct catalytic amount of concentrated sulfuric acid (or other acid catalyst) is added. Add it slowly and carefully as the addition is exothermic.[1]
Reaction Not Reached Equilibrium: Fischer esterification is a reversible process and may not have been heated long enough.[2]Increase the reflux time. Most procedures recommend refluxing for at least 60-75 minutes.[1][2]
Excess Water Present: Water is a product of the reaction; its presence in the initial reactants will inhibit the forward reaction.Use anhydrous methanol and ensure all glassware is thoroughly dried before starting the experiment.
Loss of Product During Workup: The product might be lost during the extraction and washing steps.[3]During liquid-liquid extraction, ensure the layers have fully separated. To minimize loss, perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction.[3]
Product is Impure (e.g., contains unreacted salicylic acid) Incomplete Reaction: The reaction did not go to completion.As with low yield, try increasing the reaction time or the amount of excess methanol to push the equilibrium further toward the product.[2]
Inefficient Purification: The workup did not effectively remove unreacted starting material or the acid catalyst.During the workup, wash the organic layer with a 5% sodium bicarbonate solution to neutralize and remove any remaining sulfuric acid and unreacted salicylic acid.[2] Be cautious of pressure buildup (CO₂ evolution) during this step.
Formation of an Emulsion During Extraction Agitation is too Vigorous: Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion.Gently invert the separatory funnel multiple times instead of vigorous shaking. If an emulsion forms, let it stand for a period. Adding a small amount of brine (saturated NaCl solution) can also help to break up the emulsion.
Product Fails to Crystallize or Oily Product Obtained Presence of Impurities: Impurities can inhibit crystallization.Ensure the product is thoroughly washed and dried. Consider re-purification steps like another wash with sodium bicarbonate or distillation if the impurity level is high.
Residual Solvent: The organic solvent used for extraction has not been fully removed.After drying the organic layer with a drying agent like anhydrous sodium sulfate, ensure the solvent is completely evaporated using a rotary evaporator or a gentle stream of air in a warm water bath.[2][3]

Data Presentation

Table 1: Comparison of Methylating Agents for Salicylic Acid

Methylating Agent Catalyst/Base Typical Temperature Typical Yield Notes
MethanolConc. H₂SO₄Reflux (~65-80°C)Good to Excellent (up to 94%)[3]Standard Fischer esterification; requires acid catalyst and excess methanol.[1][2]
Dimethyl Carbonate (DMC)Sulphated Zirconia150-165°CGoodA greener but less reactive agent than methanol under these conditions; requires higher temperatures.
Methyl SalicylatePotassium Carbonate110°CGood to Excellent (72-95%)*[4]A selective and less toxic method for esterifying other carboxylic acids, using methyl salicylate as the methyl source.[4]

*Note: Yields for this method refer to the esterification of various other carboxylic acids using methyl salicylate as the reagent, not the synthesis of methyl salicylate itself.

Table 2: Effect of Reaction Conditions on Yield using Sulphated Zirconia Catalyst

Parameter Condition Range Effect on Yield Reference
Temperature 100°C to 165°CYield increases with temperature.
Catalyst Amount 0.5 g to 3 gHigher catalyst amount leads to a faster reaction and higher yield within a shorter time.
Reaction Time 4 h to 8 hYield increases with time, approaching completion at 6-8 hours depending on other conditions.
Molar Ratio (Salicylic Acid:Methanol) 1:5An excess of methanol is beneficial for driving the reaction.

Experimental Protocols

Protocol 1: Fischer Esterification using Methanol and Sulfuric Acid

This protocol is adapted from standard laboratory procedures for the synthesis of methyl salicylate.[1][2][3]

Materials:

  • Salicylic Acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Methylene (B1212753) Chloride (CH₂Cl₂) or Diethyl Ether

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, beakers, and standard laboratory glassware.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve salicylic acid in an excess of methanol (e.g., for 0.65 g of salicylic acid, use 10 mL of methanol).[1] Place a magnetic stir bar in the flask.

  • Catalyst Addition: Place the flask in an ice bath to cool. While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.75 mL) in small portions.[1][2]

  • Reflux: Attach a condenser to the flask and heat the mixture to a gentle boil (reflux) using a heating mantle. Continue to reflux for 60-75 minutes.[1] The temperature should be maintained around 80-100°C.[1]

  • Cooling and Quenching: After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing cold water.

  • Extraction: Add a portion of an organic solvent like methylene chloride to the separatory funnel.[2] Gently mix the layers to extract the methyl salicylate into the organic phase. Allow the layers to separate and drain the lower organic layer into a clean flask. Repeat the extraction process with another portion of the organic solvent to maximize recovery.[2]

  • Washing: Combine the organic extracts and wash them with a 5% sodium bicarbonate solution to neutralize any remaining acid.[2] Vent the separatory funnel frequently to release the pressure from the CO₂ gas that evolves.

  • Drying: Drain the washed organic layer into a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any residual water.[3] Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Decant or filter the dried organic solution into a pre-weighed flask. Evaporate the solvent using a rotary evaporator or a gentle stream of air to yield the final product, methyl salicylate, as an oily liquid.

  • Analysis: Determine the mass of the product to calculate the percent yield. Characterize the product using techniques like IR spectroscopy to confirm the presence of an ester functional group and the absence of a carboxylic acid OH band.

Mandatory Visualizations

experimental_workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Waste reactant reactant process process product product waste waste SA Salicylic Acid Reflux 1. Reflux (60-75 min) SA->Reflux MeOH Methanol MeOH->Reflux H2SO4 Conc. H₂SO₄ H2SO4->Reflux Workup 2. Extraction & Washing Reflux->Workup Cool & Quench Drying 3. Drying Workup->Drying Organic Layer AqueousWaste Aqueous Waste (H₂O, Na₂SO₄, NaHCO₃) Workup->AqueousWaste Aqueous Layer Evaporation 4. Solvent Evaporation Drying->Evaporation FinalProduct Pure Methyl Salicylate Evaporation->FinalProduct

Caption: Experimental workflow for the synthesis of methyl salicylate.

troubleshooting_logic problem problem cause cause solution solution decision decision start Low Product Yield check_time Was reflux time > 60 min? start->check_time check_catalyst Was catalyst added correctly? check_time->check_catalyst Yes cause_time Incomplete Reaction check_time->cause_time No check_workup Was workup performed carefully? check_catalyst->check_workup Yes cause_catalyst Insufficient Catalyst check_catalyst->cause_catalyst No cause_workup Product Loss During Extraction check_workup->cause_workup No sol_time Increase Reflux Time cause_time->sol_time sol_catalyst Verify Catalyst Amount cause_catalyst->sol_catalyst sol_workup Use Multiple Small Volume Extractions cause_workup->sol_workup

Caption: Troubleshooting logic for addressing low product yield.

References

Troubleshooting peak tailing of 2-Hydroxy-3-methoxybenzoic acid in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Peak Tailing of 2-Hydroxy-3-methoxybenzoic Acid

This guide provides solutions for common issues encountered during the reverse-phase HPLC analysis of this compound, with a focus on resolving peak tailing to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

Peak tailing for an acidic analyte like this compound in reverse-phase HPLC is typically caused by unwanted secondary interactions between the analyte and the stationary phase.[1] The primary causes include:

  • Secondary Silanol (B1196071) Interactions: The main retention mechanism in reversed-phase HPLC is hydrophobic interaction.[2] However, silica-based columns have residual silanol groups (Si-OH) on their surface. These groups can become ionized (Si-O⁻) at mobile phase pH values above approximately 3.0, leading to secondary ionic interactions with polar analytes.[2][3] These interactions result in a mixed-mode retention mechanism, which is a primary cause of peak tailing.[2][3]

  • Chelation with Metal Impurities: The structure of this compound contains hydroxyl and carboxylic acid groups that can act as chelating agents. Trace metal impurities (e.g., iron, aluminum) present in the silica (B1680970) matrix of the column, stainless steel frits, or tubing can interact with the analyte, causing significant peak tailing.[1][3][4]

  • Mobile Phase pH Near Analyte pKa: When the mobile phase pH is too close to the analyte's pKa, the compound exists as a mixture of its ionized and non-ionized forms. This leads to inconsistent retention behavior and can cause peak broadening, splitting, or tailing.[5][6][7]

Q2: How does the mobile phase pH influence the peak shape of my analyte?

Mobile phase pH is a critical factor for controlling the peak shape of ionizable compounds.[6][7] this compound has a carboxylic acid group with a predicted pKa of approximately 2.55.[8]

  • When pH ≈ pKa: Both the protonated (neutral) and deprotonated (ionized) forms of the acid exist in significant concentrations. This dual state leads to poor peak symmetry.[7]

  • When pH > pKa: The analyte becomes fully ionized (deprotonated), making it more polar. This reduces its retention on a C18 column and can increase undesirable interactions with the stationary phase.[9]

  • When pH < pKa: To achieve a sharp, symmetrical peak, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the analyte's pKa.[9] At a low pH (e.g., <2.5), the carboxylic acid is fully protonated (neutral), promoting a single, well-defined hydrophobic retention mechanism and minimizing secondary interactions.[4][10]

Q3: My peak is still tailing even after adjusting the pH. What else could be the cause?

If peak tailing persists after optimizing the mobile phase pH, consider these instrumental and column-related factors:

  • Column Degradation: The column's stationary phase can degrade over time. A void at the column inlet or a partially blocked frit can cause significant peak distortion.[1][2] Flushing the column with a strong solvent or replacing it may be necessary.[11]

  • Extra-Column Volume (Dead Volume): Excessive volume between the injector and the detector, often from using tubing with a large internal diameter, can cause band broadening and peak tailing.[5][11] Using narrow-bore tubing (e.g., 0.005") can minimize this effect.[5]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to tailing.[11] Try diluting the sample or reducing the injection volume.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar) than the mobile phase, it can cause peak distortion.[11] Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.[11]

Q4: What type of HPLC column is recommended for this analysis?

The choice of column is crucial for minimizing peak tailing.

  • Column Chemistry: Use a modern, high-purity silica (Type B) column. These columns have a much lower content of residual silanols and trace metals compared to older Type A silica columns.[4]

  • End-Capping: Select a column that is "fully end-capped." End-capping is a process that chemically treats most of the residual silanol groups, making them much less interactive and significantly reducing the potential for peak tailing with polar compounds.[2][12]

  • pH Stability: Since the optimal mobile phase pH for this compound is low, choose a column specifically designed to be stable at low pH (pH < 3) to ensure a long column lifetime.[2]

Q5: Are there any mobile phase additives that can help improve the peak shape?

Yes, certain additives can be used to mitigate the secondary interactions that cause peak tailing.

  • Buffers: Using a buffer system (e.g., 10-50 mM phosphate (B84403) or formate) is essential to maintain a constant and reproducible mobile phase pH.[1][11] For this analyte, a common and effective mobile phase is 0.1% formic acid in water, which provides a pH of approximately 2.7.[4]

  • Sacrificial Chelators: To address tailing caused by metal chelation, a small amount of a strong chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), can be added to the mobile phase.[1] EDTA will preferentially bind to the active metal sites in the system, preventing them from interacting with the analyte.[4]

Troubleshooting Guide

This workflow provides a systematic approach to diagnosing and resolving peak tailing for this compound.

G Secondary Interactions Causing Peak Tailing cluster_surface Silica Stationary Phase Surface silica Si c18 C18 Chain Hydrophobic Retention silanol Ionized Silanol (Si-O⁻) Secondary Interaction Site metal Metal Impurity (e.g., Fe³⁺) Chelation Site analyte 2-Hydroxy-3-methoxybenzoic acid analyte->c18:f0  Primary Hydrophobic  Interaction (GOOD) analyte->silanol:f0  Ionic Interaction  (CAUSES TAILING) analyte->metal:f0  Chelation  (CAUSES TAILING)

References

Technical Support Center: Synthesis of o-Vanillic Acid from Guaiacol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the yield and purity of o-vanillic acid synthesized from guaiacol (B22219).

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of o-vanillic acid, focusing on carboxylation and related methods.

Question 1: Why is my overall yield of o-vanillic acid consistently low?

Answer: Low yields in the synthesis of o-vanillic acid from guaiacol are a frequent issue, often stemming from a combination of factors related to reaction selectivity, conditions, and reagent purity.

  • Poor Regioselectivity: The primary challenge is directing the carboxylation to the ortho position of the hydroxyl group on guaiacol, as the para position is also reactive. This leads to the formation of the isomeric byproduct, vanillic acid. The Reimer-Tiemann reaction, for instance, is known for being prone to low yields.[1]

  • Sub-optimal Reaction Conditions: Temperature, pressure, and reaction time are critical. For instance, in the Kolbe-Schmitt reaction, the choice of alkali metal cation can influence the ortho/para selectivity.[2] Sodium and potassium ions tend to favor ortho-substitution.[2]

  • Formation of Di-substituted Byproducts: Under certain conditions, the guaiacol ring can be carboxylated at multiple positions, leading to helpless byproducts like 2-hydroxy-3-methoxy-1,5-mandelic acid (di-VMA) in the glyoxylic acid route.[3][4]

  • Reagent Purity and Moisture: The presence of water can significantly decrease the yield in reactions like the Kolbe-Schmitt process.[2] Reactants, reagents, and solvents should be thoroughly dried before use.[2]

// Nodes A [label="Problem:\nLow Yield of o-Vanillic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Symptom:\nHigh proportion of\nvanillic acid (para-isomer)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Symptom:\nSignificant unreacted\nguaiacol remains", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Symptom:\nPresence of multiple\nunidentified byproducts", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions S1 [label="Cause: Poor Ortho-Selectivity\n\nSolution:\n• Modify reaction conditions (e.g., use Na+/K+ base in Kolbe-Schmitt).\n• Use a directing group strategy (see Protocol 2).\n• Employ a catalyst like Al³⁺ to improve selectivity.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; S2 [label="Cause: Incomplete Reaction\n\nSolution:\n• Increase reaction time or temperature.\n• Ensure efficient mixing (especially in biphasic systems).\n• Check activity of reagents/catalysts.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; S3 [label="Cause: Side Reactions / Degradation\n\nSolution:\n• Lower reaction temperature.\n• Ensure inert atmosphere (e.g., Nitrogen) to prevent oxidation.\n• Check for reagent contamination or moisture.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; A -> C; A -> D; B -> S1 [arrowhead=normal]; C -> S2 [arrowhead=normal]; D -> S3 [arrowhead=normal]; } caption="Figure 1. Logical diagram for troubleshooting low yields."

Question 2: How can I increase the ortho-selectivity of the carboxylation reaction?

Answer: Improving the yield of the ortho product over the para isomer is key. Several strategies can be employed:

  • Kolbe-Schmitt Reaction Modifiers: In this reaction, phenoxides are carboxylated using carbon dioxide under pressure.[5][6] The choice of counter-ion is crucial; smaller ions like Na⁺ and K⁺ favor the formation of a complex that directs CO₂ to the ortho position.[2]

  • Use of Catalysts: The addition of catalysts can significantly influence selectivity. For example, in the condensation reaction of guaiacol with glyoxylic acid (a precursor route to vanillic acids), adding Al³⁺ was found to increase the selectivity for the ortho-intermediate (o-VMA) from 3% to 8% while decreasing undesirable byproducts.[3][4]

  • Protecting Group Strategy: A common industrial method to force ortho-substitution involves temporarily blocking the reactive para-position with a directing group, such as a sulfonic acid group. The group is later removed after the desired ortho-substitution has occurred.[7]

Question 3: I am getting a complex mixture of byproducts. What are they and how can I avoid them?

Answer: The reaction of guaiacol can lead to several byproducts besides the desired o-vanillic acid and its para-isomer.[8]

  • Common Byproducts: These include vanillic acid, di-carboxylated products (4-hydroxy-5-methoxy-1,3-phenyldiglycolic acid), and products from side reactions like the Cannizzaro reaction of glyoxylic acid.[8] In syntheses that proceed via an aldehyde intermediate (o-vanillin), further oxidation to the carboxylic acid can sometimes be incomplete, or over-oxidation can lead to degradation.

  • Avoidance Strategies:

    • Control Stoichiometry: Using an excess of guaiacol can sometimes suppress the formation of di-substituted products, but this makes purification more challenging.[9]

    • Optimize Temperature and pH: Maintaining optimal pH is critical. For the glyoxylic acid condensation, a pH above 12 is sometimes used to control the reaction process.[9]

    • Use of Catalysts: A novel catalyst used in the guaiacol/glyoxylic acid condensation was shown to effectively restrain the formation of several byproducts.[8] Similarly, Al³⁺ reduces the formation of di-VMA from 14% to less than 4%.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce o-vanillic acid from guaiacol?

A1: The primary methods involve introducing a carboxyl group (or a precursor) at the ortho-position to the hydroxyl group of guaiacol.

  • Direct Carboxylation (Kolbe-Schmitt Reaction): This method involves the reaction of sodium or potassium guaiacolate with carbon dioxide under high pressure and temperature.[5][6] It can produce a mixture of o-vanillic and vanillic acid.

  • Formylation then Oxidation (Reimer-Tiemann and related reactions): Guaiacol is first ortho-formylated to produce o-vanillin using reactions like the Reimer-Tiemann (chloroform and base).[10] The resulting o-vanillin is then oxidized to o-vanillic acid. Using carbon tetrachloride instead of chloroform (B151607) in a Reimer-Tiemann variation can yield the carboxylic acid directly.[10]

  • Condensation with Glyoxylic Acid: Guaiacol is condensed with glyoxylic acid in an alkaline medium.[11][12] This forms a mixture of mandelic acid intermediates, including the precursor to o-vanillic acid (2-hydroxy-3-methoxy-mandelic acid, o-VMA).[3][4] This intermediate is then oxidized and decarboxylated to yield the final product.[13]

// Nodes sub [label="Guaiacol\n(Starting Material)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reac [label="Reaction Step\n(e.g., Carboxylation,\nCondensation)", fillcolor="#FBBC05", fontcolor="#202124"]; int [label="Crude Product Mixture\n(o-Vanillic Acid, Isomers, Byproducts)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pur [label="Purification\n(Extraction, Recrystallization,\nChromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; prod [label="Purified o-Vanillic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges sub -> reac [label="Reagents, Catalyst,\nHeat, Pressure"]; reac -> int; int -> pur; pur -> prod; } caption="Figure 2. General experimental workflow for o-vanillic acid synthesis."

Q2: How do I purify the final o-vanillic acid product from its isomers and other impurities?

A2: Purification is critical for obtaining high-purity o-vanillic acid. A multi-step approach is typically required.

  • Solvent Extraction: After acidifying the reaction mixture, the product can be extracted into an organic solvent like ethyl acetate (B1210297).[7] This separates it from inorganic salts.

  • Recrystallization: This is a powerful technique for purification. Water can be used as a recrystallization solvent.[14] The difference in solubility between o-vanillic acid and its byproducts at different temperatures allows for separation.

  • Distillation/Sublimation: For the intermediate o-vanillin, purification can be achieved by vacuum distillation.[9]

  • Chromatography: For very high purity applications or difficult separations, column chromatography may be necessary.

Q3: Can you provide a summary of reaction conditions that have been shown to improve yield or selectivity?

A3: Yes, specific quantitative data from studies show the impact of reaction conditions. The table below summarizes the effect of adding an Al³⁺ catalyst on the selectivity of the condensation reaction between guaiacol and glyoxylic acid, which is a key step in one of the main synthetic routes.

CatalystMolar Ratio (Al³⁺:Guaiacol)Selectivity for VMA (precursor to vanillic acid)Selectivity for o-VMA (precursor to o-vanillic acid)Selectivity for di-VMA (byproduct)
None083%3%14%
Al³⁺0.1588%8%< 4%
Data sourced from ACS Omega.[3][4]

This data clearly indicates that the presence of Al³⁺ significantly boosts the formation of the desired ortho-isomer precursor while suppressing the formation of a key byproduct.[3][4]

Experimental Protocols

The following are representative protocols derived from the literature. Note: These protocols may require optimization for your specific laboratory conditions and equipment.

Protocol 1: Synthesis of o-Vanillin via Modified Reimer-Tiemann Reaction

This protocol describes the ortho-formylation of guaiacol. The resulting o-vanillin must be subsequently oxidized to o-vanillic acid.

  • Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add guaiacol (1 equivalent) and ethanol.

  • Base Addition: While stirring vigorously, add an aqueous solution of sodium hydroxide (B78521) (e.g., 20 g in 40 mL of water for ~10g of guaiacol).[1]

  • Reaction Initiation: Heat the mixture to 60-70°C to initiate the reaction.[1]

  • Chloroform Addition: Slowly add chloroform (3 equivalents) dropwise from the dropping funnel. The reaction can be exothermic, so maintain a gentle reflux by controlling the addition rate and using external cooling if necessary.

  • Reaction Completion: After the chloroform addition is complete, continue stirring for 1-2 hours as the mixture cools to room temperature.[1]

  • Workup: Cool the reaction mixture and carefully acidify with dilute sulfuric or hydrochloric acid to a pH of ~2-3.

  • Isolation: The product mixture, containing o-vanillin and its isomer, can be isolated by solvent extraction with a solvent like ethyl acetate. The isomers can then be separated by chromatography or fractional crystallization.

  • Oxidation (Not Detailed): The purified o-vanillin is then oxidized to o-vanillic acid using a suitable oxidizing agent (e.g., silver oxide).[14]

Protocol 2: Synthesis via Sulfonation and Condensation (Yields o-Vanillin)

This protocol uses a directing group to enhance ortho-selectivity, as described in patent literature for preparing o-vanillin.[7] The final product requires oxidation.

  • Sulfonation: Carefully add concentrated sulfuric acid to guaiacol and heat at approximately 80°C to produce sulfonated guaiacol. This blocks the para position.

  • Condensation: Under alkaline conditions, react the sulfonated guaiacol with glyoxylic acid.

  • Hydrolysis: Heat the mixture (e.g., to ~110°C) to hydrolyze and remove the sulfonic acid directing group.

  • Oxidation & Decarboxylation: The resulting intermediate (2-hydroxy-3-methoxy phenylglyoxylic acid) is then oxidized (e.g., electrolytically) and decarboxylated to form o-vanillin.

  • Workup: Acidify the solution to pH 2-3.

  • Extraction: Extract the o-vanillin product with ethyl acetate while the solution is still hot.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude o-vanillin product, which can be further purified.

  • Final Oxidation (Not Detailed): The purified o-vanillin must be oxidized to yield the final o-vanillic acid.

References

Technical Support Center: Stability-Indicating Assay for 3-Methoxysalicylic Acid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stability-indicating assays for 3-methoxysalicylic acid formulations. The information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating assay and why is it important for 3-methoxysalicylic acid formulations?

A stability-indicating assay is a validated analytical procedure that accurately and precisely measures the concentration of the active pharmaceutical ingredient (API), in this case, 3-methoxysalicylic acid, without interference from its degradation products, impurities, or formulation excipients. Its importance lies in ensuring the safety, efficacy, and quality of the drug product over its shelf life by providing a clear picture of its stability under various environmental conditions.[1]

Q2: I am developing a new formulation. Where can I find a validated stability-indicating HPLC method for 3-methoxysalicylic acid?

While a specific, universally validated method for 3-methoxysalicylic acid might not be readily available in pharmacopeias unless it is a widely marketed drug, a good starting point is to adapt methods developed for the structurally similar compound, salicylic (B10762653) acid.[2][3][4] The method will require optimization and full validation according to ICH guidelines to prove its suitability for your specific formulation.[3]

Q3: What are the typical forced degradation conditions for a salicylic acid derivative like 3-methoxysalicylic acid?

Forced degradation studies, or stress testing, are essential to demonstrate the specificity of the analytical method. Typical conditions involve subjecting the drug substance and drug product to:

  • Acid Hydrolysis: 0.1 N to 1 N HCl at elevated temperatures (e.g., 60-80°C).[4][5]

  • Base Hydrolysis: 0.1 N to 1 N NaOH at elevated temperatures (e.g., 60-80°C). Salicylic acid derivatives are often more sensitive to base hydrolysis.[3][5]

  • Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room or elevated temperature.[4][5]

  • Thermal Degradation: Dry heat at a temperature below the compound's melting point (e.g., 80°C).[5]

  • Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the API to ensure that the method can effectively separate the degradants from the parent peak.

Q4: What are the likely degradation pathways for 3-methoxysalicylic acid?

Based on its chemical structure (a benzoic acid derivative), 3-methoxysalicylic acid is susceptible to:

  • Hydrolysis: The ester or amide functionalities in formulated products could be hydrolyzed.

  • Decarboxylation: Under heat, benzoic acid derivatives can lose the carboxylic acid group.

  • Oxidation: The phenol (B47542) group and the aromatic ring can be oxidized.

The exact degradation products would need to be identified using techniques like mass spectrometry (MS).

Troubleshooting Guide

This guide addresses common problems encountered during the development and execution of a stability-indicating HPLC assay for 3-methoxysalicylic acid.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with residual silanols on the HPLC column.[6]2. Column overload.3. Inappropriate sample solvent.4. Column degradation (voids).[6]1. Lower the mobile phase pH (e.g., add 0.1% trifluoroacetic acid or formic acid) to suppress silanol (B1196071) activity.[7]2. Reduce the concentration of the injected sample.3. Dissolve the sample in the mobile phase whenever possible.4. Use a guard column and ensure proper sample filtration. If the column is old, replace it.
Variable Retention Times 1. Inconsistent mobile phase preparation.[8]2. Lack of column equilibration.3. Fluctuations in column temperature.4. Pump malfunction or leaks.1. Ensure accurate and consistent measurement of mobile phase components. Premixing solvents is often more reproducible than online mixing.[8]2. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.3. Use a column oven to maintain a constant temperature.[2][4]4. Perform pump maintenance and check for leaks in the system.
No Separation of Degradation Products 1. Inadequate mobile phase composition.2. Inappropriate column chemistry.3. Isocratic elution is not providing enough resolution.1. Modify the organic-to-aqueous ratio. Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile).2. Test different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano).[4][7]3. Develop a gradient elution method to improve the separation of complex mixtures.[9]
Ghost Peaks 1. Contaminated mobile phase or injection solvent.2. Carryover from a previous injection.3. Degradation of the sample in the autosampler.1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase.2. Implement a robust needle wash program in the autosampler method.3. Keep the autosampler tray cool if the sample is known to be unstable at room temperature.
Low Recovery in Forced Degradation Samples 1. Precipitation of the analyte after neutralization.2. Adsorption of the analyte onto vials or filter membranes.3. Incomplete extraction from the formulation matrix.1. Ensure the final sample solution is clear after neutralization and dilution. Adjust the diluent if necessary.2. Use low-adsorption vials and test for compatibility with filter materials.3. Optimize the sample extraction procedure; this may involve testing different solvents, sonication times, or shaking methods.[7]

Experimental Protocols

Proposed HPLC Method for 3-Methoxysalicylic Acid

(This is a starting point based on methods for salicylic acid and requires optimization and validation.)

Parameter Recommendation
HPLC System Quaternary or Binary HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Kromasil, Zorbax)[2][3]
Mobile Phase A: 0.1% Trifluoroacetic Acid in WaterB: AcetonitrileRatio: 70:30 (v/v) [Isocratic][2][4]
Flow Rate 1.0 mL/min[3]
Column Temperature 30°C[2][4]
Detection Wavelength 230 nm (or determine λmax by scanning)[2][3]
Injection Volume 10-20 µL
Sample Diluent Mobile Phase
Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 3-methoxysalicylic acid in a suitable solvent (e.g., methanol or mobile phase).[5]

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 N HCl. Reflux at 80°C for 4 hours. Cool, neutralize with 1 N NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.[4]

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 N NaOH. Reflux at 80°C for 30 minutes.[5] Cool, neutralize with 1 N HCl, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at 60°C for 2 hours.[5] Cool and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 24 hours.[5] Then, prepare a ~100 µg/mL solution in the mobile phase.

  • Analysis: Inject the stressed samples, along with an unstressed control sample, into the HPLC system.

Visualizations

G Workflow for Stability-Indicating Method Development cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Guidelines) MD1 Literature Search & Initial Method Selection MD2 Select Column & Mobile Phase MD1->MD2 MD3 Optimize Chromatographic Conditions MD2->MD3 FD1 Prepare Drug Substance Solution MD3->FD1 Optimized Method FD2 Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) FD1->FD2 FD3 Analyze Stressed Samples by HPLC FD2->FD3 FD4 Check for Peak Purity & Resolution FD3->FD4 FD4->MD3 Re-optimize if needed MV1 Specificity FD4->MV1 Proceed if separation is adequate MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ MV3->MV4 MV5 Robustness MV4->MV5

Caption: Workflow for developing a stability-indicating HPLC method.

G Troubleshooting Logic for HPLC Peak Tailing Start Peak Tailing Observed Check_pH Is mobile phase pH > 2 units below analyte pKa? Start->Check_pH Adjust_pH Lower mobile phase pH (e.g., add 0.1% TFA) Check_pH->Adjust_pH No Check_Conc Is sample concentration too high? Check_pH->Check_Conc Yes End Problem Resolved Adjust_pH->End Reduce_Conc Dilute the sample Check_Conc->Reduce_Conc Yes Check_Solvent Is sample solvent stronger than mobile phase? Check_Conc->Check_Solvent No Reduce_Conc->End Change_Solvent Dissolve sample in mobile phase Check_Solvent->Change_Solvent Yes Check_Column Is the column old or showing high backpressure? Check_Solvent->Check_Column No Change_Solvent->End Replace_Column Replace with a new column Check_Column->Replace_Column Yes Replace_Column->End

Caption: A logical approach to troubleshooting HPLC peak tailing.

References

Common side reactions in the synthesis of 2-Hydroxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Hydroxy-3-methoxybenzoic acid. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound from guaiacol (B22219)?

A1: The two most common and well-established methods for the synthesis of this compound from guaiacol are the Kolbe-Schmitt reaction and the Reimer-Tiemann reaction followed by an oxidation step.

Q2: What are the most common side reactions observed during the synthesis of this compound?

A2: The most prevalent side reactions are the formation of isomeric products. In the Kolbe-Schmitt reaction, the primary byproduct is 4-hydroxy-3-methoxybenzoic acid (vanillic acid). For the Reimer-Tiemann route, the initial formylation step can produce isomeric aldehydes, mainly 4-hydroxy-3-methoxybenzaldehyde (vanillin), which upon oxidation would lead to the corresponding carboxylic acid isomer. Other potential side reactions include the formation of dicarboxylated products in the Kolbe-Schmitt reaction and polymeric resins in the Reimer-Tiemann reaction.

Q3: How can I minimize the formation of the isomeric byproduct, 4-hydroxy-3-methoxybenzoic acid, during the Kolbe-Schmitt reaction?

A3: The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the reaction conditions. To favor the formation of the ortho product (this compound), it is crucial to use sodium phenoxide instead of potassium phenoxide.[1] The use of lower temperatures generally favors the formation of the ortho isomer.

Q4: In the Reimer-Tiemann route, how can I improve the yield of the desired 2-hydroxy-3-methoxybenzaldehyde (B140153) intermediate over its isomer, vanillin?

A4: The ortho-selectivity in the Reimer-Tiemann reaction is favored due to the interaction between the electron-rich phenoxide and the dichlorocarbene (B158193) intermediate.[2][3] To enhance the formation of the ortho-aldehyde, it is important to carefully control the reaction temperature, typically in the range of 60-70°C, and ensure efficient mixing in the biphasic system.[4]

Q5: What are the best methods for purifying this compound from its isomers?

A5: Purification can be challenging due to the similar physical properties of the isomers. Fractional crystallization is a common method, exploiting slight differences in solubility in various solvents. Column chromatography using silica (B1680970) gel with a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) can also be effective for separating the isomers. For highly challenging separations, preparative high-performance liquid chromatography (HPLC) may be necessary.

Troubleshooting Guides

Synthesis via Kolbe-Schmitt Reaction
Issue Potential Cause Troubleshooting Steps
Low yield of desired product Incomplete reaction.- Ensure the sodium guaiacolate is completely dry before reacting with CO₂. The presence of moisture can significantly reduce the yield. - Increase the reaction time or pressure to drive the reaction to completion.
Suboptimal temperature.- Maintain the reaction temperature around 125°C. Higher temperatures can favor the formation of the para isomer.[5]
High percentage of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) isomer Use of potassium hydroxide (B78521).- Use sodium hydroxide to prepare the sodium guaiacolate salt, as potassium ions tend to favor the formation of the para-substituted product.[1][5]
High reaction temperature.- As mentioned, lower temperatures favor ortho-carboxylation. Carefully control the temperature throughout the reaction.
Formation of dicarboxylic acid byproducts High CO₂ pressure or prolonged reaction time.- Optimize the CO₂ pressure and reaction time. Monitor the reaction progress by TLC or HPLC to avoid over-carboxylation.
Synthesis via Reimer-Tiemann Reaction and Subsequent Oxidation
Issue Potential Cause Troubleshooting Steps
Low yield of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in the formylation step Formation of significant amounts of tar/polymeric material.- Ensure vigorous stirring to maintain an efficient emulsion in the biphasic reaction mixture.[4] - Add the chloroform (B151607) slowly to control the exothermic reaction and prevent localized overheating.[4]
Low reactivity.- Ensure a sufficient excess of the base (e.g., sodium hydroxide) is used to generate the phenoxide and the dichlorocarbene.
High percentage of 4-hydroxy-3-methoxybenzaldehyde (vanillin) isomer Reaction conditions favoring para-substitution.- While ortho-formylation is generally favored, the use of certain solvents or phase-transfer catalysts can influence the isomer ratio. Stick to standard protocols that are known to favor ortho-substitution.
Incomplete oxidation of the aldehyde to the carboxylic acid Inefficient oxidizing agent or reaction conditions.- Choose a suitable oxidizing agent for this transformation, such as potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O). - Ensure the reaction goes to completion by monitoring with TLC or HPLC. Adjust reaction time and temperature as needed.
Formation of byproducts during oxidation Over-oxidation or side reactions with the phenol (B47542) and methoxy (B1213986) groups.- Use mild and selective oxidizing agents. - Control the stoichiometry of the oxidizing agent to avoid unwanted side reactions.

Experimental Protocols

Key Experiment 1: Kolbe-Schmitt Synthesis of this compound

Objective: To synthesize this compound from guaiacol via carboxylation.

Materials:

  • Guaiacol

  • Sodium hydroxide

  • Carbon dioxide (high pressure)

  • Sulfuric acid (or hydrochloric acid)

  • Suitable solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • Preparation of Sodium Guaiacolate: Dissolve guaiacol in a concentrated aqueous solution of sodium hydroxide.

  • Drying: Evaporate the water under reduced pressure and heat to obtain a dry, powdered sodium guaiacolate. It is critical that the salt is anhydrous.

  • Carboxylation: Place the dry sodium guaiacolate in a high-pressure autoclave. Pressurize the autoclave with carbon dioxide to approximately 100 atm and heat to around 125°C. Maintain these conditions for several hours.[5]

  • Work-up: After cooling and depressurizing the autoclave, dissolve the solid product in water.

  • Acidification: Acidify the aqueous solution with sulfuric or hydrochloric acid to precipitate the crude this compound.

  • Purification: Filter the crude product and wash with cold water. Recrystallize from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified product.

Key Experiment 2: Reimer-Tiemann Formylation of Guaiacol

Objective: To synthesize 2-hydroxy-3-methoxybenzaldehyde as an intermediate.

Materials:

  • Guaiacol

  • Chloroform

  • Sodium hydroxide

  • Ethanol (optional, as a co-solvent)

  • Hydrochloric acid

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium hydroxide in water (and optionally ethanol).

  • Addition of Guaiacol: Add guaiacol to the basic solution and stir until it dissolves to form sodium guaiacolate.

  • Formylation: Heat the mixture to 60-70°C. Add chloroform dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring. The reaction is exothermic and should be controlled to maintain a gentle reflux.[4]

  • Reaction Completion: After the addition of chloroform is complete, continue to stir the reaction mixture at the same temperature for an additional 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature. Acidify with hydrochloric acid.

  • Extraction: Extract the product into diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product mixture of isomeric aldehydes.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Key Experiment 3: Oxidation of 2-hydroxy-3-methoxybenzaldehyde

Objective: To oxidize the aldehyde intermediate to the desired carboxylic acid.

Materials:

  • Crude or purified 2-hydroxy-3-methoxybenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (or sodium carbonate)

  • Sulfuric acid (or hydrochloric acid)

Procedure:

  • Dissolution: Dissolve the 2-hydroxy-3-methoxybenzaldehyde in an aqueous solution of sodium hydroxide or sodium carbonate.

  • Oxidation: Cool the solution in an ice bath. Slowly add a solution of potassium permanganate in water, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Stir the mixture as it warms to room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Work-up: Filter off the manganese dioxide precipitate.

  • Acidification and Precipitation: Acidify the filtrate with sulfuric or hydrochloric acid to precipitate the crude this compound.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Visualizations

Kolbe_Schmitt_Workflow cluster_prep Preparation cluster_reaction Carboxylation cluster_workup Work-up & Purification Guaiacol Guaiacol Sodium_Guaiacolate Sodium Guaiacolate (dry) Guaiacol->Sodium_Guaiacolate Deprotonation NaOH NaOH NaOH->Sodium_Guaiacolate Crude_Product Crude Sodium Salt Mixture Sodium_Guaiacolate->Crude_Product Carboxylation CO2 CO₂ (High Pressure, ~125°C) CO2->Crude_Product Acidification Acidification & Precipitation Crude_Product->Acidification Acid Acid (H₂SO₄ or HCl) Acid->Acidification Final_Product This compound Acidification->Final_Product Major Product Isomeric_Byproduct 4-Hydroxy-3-methoxybenzoic acid Acidification->Isomeric_Byproduct Side Product

Caption: Experimental workflow for the Kolbe-Schmitt synthesis of this compound.

Reimer_Tiemann_Oxidation_Workflow cluster_formylation Reimer-Tiemann Formylation cluster_separation Separation cluster_oxidation Oxidation Guaiacol Guaiacol Aldehyde_Mixture Isomeric Aldehyde Mixture Guaiacol->Aldehyde_Mixture Reagents_RT CHCl₃, NaOH, 60-70°C Reagents_RT->Aldehyde_Mixture Purification Purification (e.g., Chromatography) Aldehyde_Mixture->Purification o_Vanillin 2-Hydroxy-3-methoxybenzaldehyde Purification->o_Vanillin Desired Intermediate Vanillin 4-Hydroxy-3-methoxybenzaldehyde Purification->Vanillin Side Product Final_Product This compound o_Vanillin->Final_Product Oxidant Oxidizing Agent (e.g., KMnO₄) Oxidant->Final_Product

Caption: Experimental workflow for the synthesis of this compound via the Reimer-Tiemann reaction and subsequent oxidation.

Side_Reactions cluster_ks Kolbe-Schmitt Reaction cluster_rt Reimer-Tiemann Reaction Guaiacol_KS Guaiacol Product_KS This compound (Ortho) Guaiacol_KS->Product_KS Desired Path Side_Product_KS 4-Hydroxy-3-methoxybenzoic acid (Para) Guaiacol_KS->Side_Product_KS Side Reaction Guaiacol_RT Guaiacol Product_RT 2-Hydroxy-3-methoxybenzaldehyde (Ortho) Guaiacol_RT->Product_RT Desired Path Side_Product_RT 4-Hydroxy-3-methoxybenzaldehyde (Para) Guaiacol_RT->Side_Product_RT Side Reaction

Caption: Logical relationship of desired products and major side products in the key synthetic routes.

References

How to avoid thermal decomposition of o-vanillic acid during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the thermal decomposition of o-vanillic acid during its analysis.

Frequently Asked Questions (FAQs)

Q1: What is o-vanillic acid and why is its thermal stability a concern during analysis?

A1: o-Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic acid and an oxidized form of vanillin.[1][2] Its thermal stability is a concern because, like many phenolic compounds, it can be susceptible to decomposition at elevated temperatures. This degradation can lead to inaccurate quantification and the appearance of artifact peaks in chromatograms. Studies have indicated that thermal decomposition of related compounds can occur at temperatures used in some analytical techniques.[3][4] The melting point of o-vanillic acid is approximately 210-213°C, and decomposition may occur around this temperature.[2][5][6]

Q2: Which analytical techniques are most suitable for analyzing o-vanillic acid while minimizing the risk of thermal decomposition?

A2: High-Performance Liquid Chromatography (HPLC) is a highly suitable method as it is typically performed at or near ambient temperatures, thus avoiding thermal stress on the analyte.[7][8][9] Gas Chromatography (GC) can also be used, but it often requires derivatization to increase the thermal stability and volatility of o-vanillic acid.[10][11]

Q3: What is derivatization and why is it recommended for the GC analysis of o-vanillic acid?

A3: Derivatization is a chemical modification of a compound to produce a new compound with properties that are better suited for a particular analytical method.[12] For GC analysis of polar and thermally labile compounds like o-vanillic acid, derivatization is crucial. It converts the carboxylic acid and phenolic hydroxyl groups into less polar and more volatile derivatives, which are more stable at the high temperatures of the GC inlet and column.[10] This leads to improved peak shape, better resolution, and prevents on-column degradation.

Troubleshooting Guide: Avoiding Thermal Decomposition

This guide provides a step-by-step approach to troubleshoot and prevent the thermal decomposition of o-vanillic acid during analysis.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 HPLC Troubleshooting cluster_2 GC Troubleshooting Start Start: Suspected Thermal Decomposition of o-Vanillic Acid (e.g., low recovery, extra peaks) Problem Identify Analytical Technique (HPLC or GC) Start->Problem HPLCCheck Review HPLC Method Parameters Problem->HPLCCheck HPLC GCCheck Review GC Method Parameters Problem->GCCheck GC ColumnTemp Is Column Temperature Elevated (>60°C)? HPLCCheck->ColumnTemp ReduceTemp Action: Reduce Column Temperature or Use a Shorter Analysis Time ColumnTemp->ReduceTemp Yes HPLCSolvent Check Mobile Phase pH and Composition. Is the sample stable in the solvent? ColumnTemp->HPLCSolvent No ReduceTemp->HPLCSolvent ModifySolvent Action: Adjust pH or Change Solvent to Ensure Stability HPLCSolvent->ModifySolvent Yes HPLCOk HPLC Method Optimized HPLCSolvent->HPLCOk No ModifySolvent->HPLCOk Derivatization Is Derivatization Being Used? GCCheck->Derivatization ImplementDeriv Action: Implement a Derivatization Step (e.g., Silylation) Derivatization->ImplementDeriv No CheckInletTemp Check Inlet Temperature. Is it excessively high? Derivatization->CheckInletTemp Yes ImplementDeriv->CheckInletTemp LowerInletTemp Action: Lower Inlet Temperature CheckInletTemp->LowerInletTemp Yes GCOk GC Method Optimized CheckInletTemp->GCOk No LowerInletTemp->GCOk

Caption: Troubleshooting workflow for o-vanillic acid analysis.

Experimental Protocols

Protocol 1: HPLC Analysis of o-Vanillic Acid

This protocol is a general guideline for the analysis of o-vanillic acid using reversed-phase HPLC, a method that inherently avoids high temperatures.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

2. Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • o-Vanillic acid standard

  • Methanol (for sample extraction if necessary)[7]

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 15:85 v/v), with the aqueous phase acidified to pH 3.0 using phosphoric acid.[7]

  • Flow Rate: 1.0 mL/min[8]

  • Detection Wavelength: 260 nm[7][8]

  • Injection Volume: 20 µL[8]

  • Column Temperature: Ambient

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of o-vanillic acid standard and dissolve it in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.[8]

  • Sample Preparation: Depending on the matrix, samples may require extraction. For instance, plasma samples can be extracted with methanol.[7] The final extract should be filtered through a 0.45 µm syringe filter before injection.

Protocol 2: GC Analysis of o-Vanillic Acid with Derivatization

This protocol outlines the steps for analyzing o-vanillic acid using GC after a derivatization step to ensure its thermal stability.

1. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for derivatized acids (e.g., DB-5)[13]

2. Reagents:

  • o-Vanillic acid standard

  • Derivatizing agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[14]

  • Pyridine (or other suitable solvent)

  • Ethyl acetate (B1210297) (for extraction)[14]

3. Derivatization Procedure (Silylation):

DerivatizationProcess Start Start: Dry o-Vanillic Acid Sample/ Standard AddReagents Add Derivatizing Agent (e.g., BSTFA + 1% TMCS) and Solvent (e.g., Pyridine) Start->AddReagents Heat Heat the Mixture (e.g., 60-80°C for 30-60 min) AddReagents->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject the Derivatized Sample into the GC Cool->Inject

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 3-Methoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-methoxysalicylic acid (3-MSA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of 3-MSA.

Disclaimer: As there is limited published research specifically on enhancing the bioavailability of 3-methoxysalicylic acid, the following strategies and protocols are based on established methods for improving the bioavailability of structurally similar compounds, such as salicylic (B10762653) acid and its derivatives. These should serve as a starting point for your experimental design and will require optimization for 3-MSA.

Frequently Asked Questions (FAQs)

Q1: What are the likely factors limiting the oral bioavailability of 3-methoxysalicylic acid?

A1: Based on the physicochemical properties of similar phenolic acids, the oral bioavailability of 3-MSA is likely limited by one or more of the following factors:

  • Poor Aqueous Solubility: Salicylic acid, a related compound, has low solubility in water, which can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption.

  • First-Pass Metabolism: Like many phenolic compounds, 3-MSA may undergo significant metabolism in the gut wall and liver before reaching systemic circulation. This can involve processes like glucuronidation or sulfation of the phenolic hydroxyl group.

  • Limited Membrane Permeability: While the lipophilicity of 3-MSA may be higher than salicylic acid due to the methoxy (B1213986) group, its overall permeability across the intestinal epithelium might still be a limiting factor. The absorption of salicylic acid has been shown to be a carrier-mediated process, which can be saturated at higher concentrations[1].

Q2: What are the most promising strategies to enhance the bioavailability of 3-MSA?

A2: Several formulation and chemical modification strategies can be explored to overcome the potential bioavailability limitations of 3-MSA:

  • Nanoparticle-Based Formulations: Encapsulating 3-MSA into nanoparticles can improve its solubility, protect it from degradation in the GI tract, and potentially enhance its absorption.

  • Liposomal Formulations: Liposomes can encapsulate 3-MSA, improving its stability and facilitating its transport across biological membranes.

  • Prodrug Approach: Chemical modification of 3-MSA to create a more lipophilic and readily absorbed prodrug can be an effective strategy. The prodrug is then converted to the active 3-MSA in the body.

  • Solid Dispersions: Creating a solid dispersion of 3-MSA in a hydrophilic polymer can enhance its dissolution rate and, consequently, its absorption.

Q3: Are there any known signaling pathways that 3-MSA might target?

A3: While specific pathways for 3-MSA are not well-documented, salicylic acid and its derivatives are known to modulate key inflammatory signaling pathways in mammals. It is plausible that 3-MSA interacts with similar targets. These include:

  • NF-κB Signaling: Salicylic acid can inhibit the activation of NF-κB, a central regulator of inflammation.[2][3]

  • Cyclooxygenase (COX) Inhibition: Although less potent than aspirin, salicylic acid has inhibitory effects on COX enzymes, which are involved in prostaglandin (B15479496) synthesis.[4]

  • Other Potential Targets: Research on salicylic acid derivatives has identified other potential targets such as TNFα, Iκκ-β, HMGB1, AMP-activated protein kinase (AMPK), and peroxisome proliferator-activated receptor gamma (PPARγ)[3][5].

Troubleshooting Guides

Issue 1: Poor and inconsistent absorption of 3-MSA in preclinical animal models.
Potential Cause Troubleshooting Step Rationale
Low aqueous solubility of 3-MSA. Formulate 3-MSA as a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC).This will increase the dissolution rate of 3-MSA in the gastrointestinal fluids, potentially leading to improved absorption.
Prepare a nanoparticle formulation of 3-MSA.Nanoparticles increase the surface area for dissolution and can improve absorption through various mechanisms.
Rapid first-pass metabolism. Synthesize a prodrug of 3-MSA by esterifying the carboxylic acid or phenolic hydroxyl group.A prodrug can mask the sites of metabolism, allowing the compound to be absorbed intact before being converted to the active 3-MSA.
Low intrinsic permeability. Co-administer 3-MSA with a permeation enhancer (use with caution and thorough safety evaluation).Permeation enhancers can transiently increase the permeability of the intestinal epithelium.
Formulate 3-MSA in a liposomal delivery system.Liposomes can facilitate the transport of encapsulated drugs across the intestinal mucosa.
Issue 2: Instability of 3-MSA formulation during storage.
Potential Cause Troubleshooting Step Rationale
Hydrolysis of ester-based prodrugs. Store the formulation in a dry, cool place.Moisture and high temperatures can accelerate the hydrolysis of ester bonds.
Optimize the formulation pH if in a liquid dosage form.The stability of ester prodrugs is often pH-dependent.
Discoloration of the formulation. Add a chelating agent (e.g., EDTA) to the formulation.Salicylic acid-containing formulations can discolor due to reactions with trace metal ions.[6]
Aggregation of nanoparticle formulations. Optimize the surface charge of the nanoparticles (zeta potential).A sufficiently high positive or negative zeta potential will prevent nanoparticle aggregation due to electrostatic repulsion.
Add a stabilizer (e.g., a polymer or surfactant) to the formulation.Steric hindrance from stabilizers can prevent nanoparticles from aggregating.

Quantitative Data Summary

The following tables summarize quantitative data from studies on salicylic acid and its derivatives, which can serve as a reference for designing experiments with 3-MSA.

Table 1: Percutaneous Absorption of Salicylic Acid in Humans [7]

FormulationDose of Salicylic AcidMean Amount Absorbed and Excreted (mg ± SD)Mean Percentage of Dose Absorbed (± SD)
5% in Kerasal™ Ointment500 mg52.6 ± 29.49.3 ± 3.8
5% in Petrolatum500 mg127.1 ± 43.925.1 ± 8.5
10% in Petrolatum1000 mg208.0 ± 81.720.2 ± 7.7

Table 2: Pharmacokinetic Parameters of Salicyl-L-alanine Prodrug in Rabbits [8]

Route of AdministrationCompound AdministeredTmax of Salicylic Acid (h)Observation
OralSalicyl-L-alanine10Prolonged appearance of salicylic acid in blood.
IntravenousSalicyl-L-alanine-Only unchanged prodrug detected, suggesting presystemic conversion is necessary.
RectalSalicyl-L-alanine-Extensive and prolonged blood concentration of salicylic acid.

Experimental Protocols

Protocol 1: Preparation of 3-MSA Loaded Silica (B1680970) Nanoparticles (Adapted from Stöber method for Salicylic Acid)[9]

Objective: To synthesize 3-MSA loaded mesoporous silica nanoparticles (MSNs) to potentially improve its stability and provide sustained release.

Materials:

Procedure:

  • MSN Synthesis:

    • Dissolve 2 g of CTAC in 50 mL of deionized water with continuous stirring.

    • Add 10 mL of ethanol and 6 mL of TEA to the solution and stir vigorously for 10 minutes.

    • Heat the solution to 80°C in an oil bath.

    • Add 4 mL of TEOS dropwise under fast stirring.

    • Reflux the mixture at 80°C for 2 hours.

    • Cool the mixture to room temperature and collect the nanoparticles by centrifugation (8000 rpm, 10 min).

    • Wash the nanoparticles with water and ethanol.

    • Remove the template (CTAC) by calcination at 600°C for 8 hours to obtain MSNs.

  • 3-MSA Loading:

    • Disperse 200 mg of the prepared MSNs into a saturated solution of 3-MSA in ethanol.

    • Place the dispersion in a vacuum chamber (50 mbar) for 30 minutes to facilitate the loading of 3-MSA into the pores of the MSNs.

    • Recover the 3-MSA loaded nanoparticles by centrifugation (8000 rpm, 5 min).

    • Wash the nanoparticles with ethanol to remove any surface-adsorbed 3-MSA and dry at 60°C.

    • Repeat the loading process to maximize the amount of encapsulated 3-MSA.

Characterization: The resulting nanoparticles should be characterized for size, zeta potential, drug loading efficiency, and in vitro release profile.

Protocol 2: Preparation of 3-MSA Liposomes (Adapted from thin film hydration method for Salicylic Acid)[10]

Objective: To encapsulate 3-MSA in liposomes to potentially enhance its absorption and reduce potential gastrointestinal irritation.

Materials:

Procedure:

  • Dissolve accurately weighed amounts of SPC, cholesterol, and 3-MSA in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipid. This will form a thin lipid film on the inner wall of the flask.

  • Keep the flask under vacuum for at least 2 hours to ensure complete removal of residual solvent.

  • Hydrate the thin film by adding PBS (pH 7.4) and rotating the flask gently.

  • The resulting suspension can be sonicated using a probe sonicator to reduce the size of the liposomes and form unilamellar vesicles.

  • Separate the unencapsulated 3-MSA from the liposomal dispersion by centrifugation or dialysis.

Characterization: The prepared liposomes should be analyzed for particle size, zeta potential, entrapment efficiency, and in vitro drug release.

Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_evaluation Evaluation Nanoparticles Nanoparticles In_Vitro_Studies In Vitro Studies (Dissolution, Stability) Nanoparticles->In_Vitro_Studies Liposomes Liposomes Liposomes->In_Vitro_Studies Prodrugs Prodrugs Prodrugs->In_Vitro_Studies Solid Dispersions Solid Dispersions Solid Dispersions->In_Vitro_Studies In_Vivo_Studies In Vivo Studies (Pharmacokinetics) In_Vitro_Studies->In_Vivo_Studies Enhanced_Bioavailability Enhanced_Bioavailability In_Vivo_Studies->Enhanced_Bioavailability Goal 3MSA 3-Methoxysalicylic Acid 3MSA->Nanoparticles 3MSA->Liposomes 3MSA->Prodrugs 3MSA->Solid Dispersions

Caption: Experimental workflow for enhancing 3-MSA bioavailability.

signaling_pathway cluster_cytoplasm Cytoplasm 3MSA 3-Methoxysalicylic Acid IKK IκB kinase (IKK) 3MSA->IKK Inhibition IkB IκB IKK->IkB Phosphorylation (leading to degradation) NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer Inhibition Nucleus Nucleus NFkB_dimer->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation

Caption: Putative inhibitory effect of 3-MSA on the NF-κB signaling pathway.

References

Ideal storage conditions to prevent oxidation of 2-Hydroxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the ideal storage conditions to prevent the oxidation of 2-Hydroxy-3-methoxybenzoic acid. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound, a phenolic compound, is susceptible to degradation primarily through oxidation. The main contributing factors are:

  • Exposure to Light: UV and visible light can provide the energy for photochemical reactions, leading to degradation.[1][2]

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation, including oxidation and decarboxylation.[1][2][3]

  • Presence of Oxygen: Direct exposure to air allows for oxidation of the phenol (B47542) group.[3][4]

  • High Humidity: Moisture can facilitate degradative reactions.

  • Presence of Metal Ions: Metal ions can act as catalysts for oxidation reactions.[1][3]

  • Non-neutral pH: Both strongly acidic and basic conditions can promote degradation through pathways like hydrolysis.[5][6]

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure long-term stability and prevent oxidation, solid this compound should be stored in a cool, dark, and dry place.[4] For optimal protection, it is recommended to:

  • Store in a tightly sealed, opaque or amber container to protect from light and moisture.[1]

  • Maintain a low storage temperature, such as 2-8 °C.[1]

  • For maximum stability, store under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1][4]

Q3: How should I store solutions of this compound?

A3: Solutions of this compound are more prone to degradation than the solid form. To minimize degradation in solution:

  • Prepare fresh solutions whenever possible.[1]

  • Store solutions in amber or opaque vials to protect from light.[1]

  • Keep solutions at low temperatures (2-8 °C or frozen).[1]

  • Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing.[1]

  • Consider adjusting the pH of the solution to a slightly acidic to neutral range, as extreme pH values can promote degradation.[7]

Q4: Can I add stabilizers to my solutions of this compound?

A4: Yes, adding certain agents can help improve the stability of your solutions:

  • Antioxidants: Compounds like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be added to scavenge free radicals and prevent oxidation.[1][7]

  • Chelating Agents: Agents such as ethylenediaminetetraacetic acid (EDTA) can be used to sequester metal ions that may catalyze oxidation.[1][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of solid or solution (e.g., turning yellow or brown) Oxidative degradation of the phenolic group, potentially forming quinone-like structures. This is accelerated by light, heat, and the presence of metal ions.[1][7]- Store the compound or solution in an amber or opaque container to protect from light.[1] - Store at a lower temperature (2-8 °C).[1] - For solutions, consider adding an antioxidant (e.g., BHT, BHA) or a chelating agent (e.g., EDTA).[1][7] - Purge the container with an inert gas (e.g., nitrogen, argon).[1]
Appearance of new peaks or loss of parent peak in HPLC analysis Chemical degradation of the compound through pathways such as oxidation, decarboxylation, or hydrolysis.[1]- Review and optimize storage conditions (temperature, light, atmosphere). - Prepare fresh solutions before use.[1] - If in solution, adjust the pH to a more neutral and stable range.[1] - Conduct a forced degradation study to identify the specific degradation pathway under your experimental conditions.[1]
Inconsistent experimental results over time Degradation of the this compound stock.- Re-evaluate the storage conditions of your stock material. - Prepare a fresh stock solution from solid material that has been properly stored. - Re-analyze the purity of your stock material before each experiment.

Data Presentation

Due to the lack of specific quantitative stability data for this compound in the searched literature, the following table is a template for recording stability data from your own experiments.

Storage Condition Time Point Parameter Specification Result
25°C / 60% RH (Ambient) 0 monthsAppearanceWhite to off-white powder
Purity (HPLC)≥ 98.0%
3 monthsAppearanceWhite to off-white powder
Purity (HPLC)≥ 98.0%
6 monthsAppearanceWhite to off-white powder
Purity (HPLC)≥ 98.0%
40°C / 75% RH (Accelerated) 0 monthsAppearanceWhite to off-white powder
Purity (HPLC)≥ 98.0%
3 monthsAppearanceWhite to off-white powder
Purity (HPLC)≥ 98.0%
6 monthsAppearanceWhite to off-white powder
Purity (HPLC)≥ 98.0%
5°C (Refrigerated) 0 monthsAppearanceWhite to off-white powder
Purity (HPLC)≥ 98.0%
6 monthsAppearanceWhite to off-white powder
Purity (HPLC)≥ 98.0%
12 monthsAppearanceWhite to off-white powder
Purity (HPLC)≥ 98.0%

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure to investigate the degradation pathways of this compound under various stress conditions.

1. Objective: To identify potential degradation products and pathways.

2. Methodology:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in a suitable solvent.

    • Add 0.1 M to 1.0 M hydrochloric acid.

    • Incubate at room temperature or elevate to 50-60°C if no degradation is observed.

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent.

    • Add 0.1 M to 1.0 M sodium hydroxide.

    • Follow the same incubation and neutralization steps as for acid hydrolysis.

  • Oxidation:

    • Treat a solution of the compound with an oxidizing agent such as hydrogen peroxide.

    • Monitor the reaction over time.

  • Thermal Degradation:

    • Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature) for a specified period.[8]

  • Photostability:

    • Expose the solid compound or its solution to a light source that provides both UV and visible light, following ICH Q1B guidelines.

3. Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

Visualizations

Oxidation_Prevention_Workflow cluster_compound This compound cluster_factors Factors Promoting Oxidation cluster_prevention Preventative Storage Conditions cluster_outcome Outcome Compound Solid or Solution Light Light Exposure Compound->Light is exposed to Heat Elevated Temperature Compound->Heat is exposed to Oxygen Oxygen (Air) Compound->Oxygen is exposed to MetalIons Metal Ions Compound->MetalIons is exposed to ProtectLight Store in Amber/Opaque Container Compound->ProtectLight is stored under LowTemp Refrigerate or Freeze (2-8°C or below) Compound->LowTemp is stored under InertAtmosphere Store Under Inert Gas (N2, Ar) Compound->InertAtmosphere is stored under Additives Add Antioxidants/Chelating Agents (Solutions) Compound->Additives is stored under Degraded Degraded Compound (Oxidized) Light->Degraded Heat->Degraded Oxygen->Degraded MetalIons->Degraded Stable Stable Compound (Minimized Oxidation) ProtectLight->Stable LowTemp->Stable InertAtmosphere->Stable Additives->Stable

Caption: Workflow for preventing oxidation of this compound.

References

Minimizing byproduct formation in the carboxylation of guaiacol to produce o-vanillic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of o-vanillic acid via the carboxylation of guaiacol (B22219). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the optimization of your experimental outcomes and minimization of byproduct formation.

Troubleshooting Guide

This guide addresses common issues encountered during the carboxylation of guaiacol, offering potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of o-Vanillic Acid 1. Suboptimal Reaction Temperature: The temperature significantly influences the reaction rate and selectivity. 2. Inadequate CO₂ Pressure: Insufficient carbon dioxide pressure can lead to incomplete carboxylation. 3. Presence of Water: Moisture in the reactants or reaction vessel can reduce the yield. 4. Incorrect Base: The choice of base is critical for directing the carboxylation to the ortho position.1. Optimize Temperature: For the Kolbe-Schmitt reaction, a temperature range of 120-150°C is generally recommended. Lower temperatures may lead to incomplete reaction, while higher temperatures can favor the formation of the para isomer or cause decarboxylation. 2. Increase CO₂ Pressure: The reaction is typically carried out under high pressure (e.g., 100 atm) to ensure a sufficient concentration of CO₂ in the reaction medium.[1] 3. Ensure Anhydrous Conditions: Thoroughly dry all reactants, solvents, and glassware before use. The presence of water can decrease the yield. 4. Use Sodium Hydroxide (B78521): Employ sodium hydroxide to generate the sodium salt of guaiacol, as this favors the formation of the ortho-carboxylated product (o-vanillic acid).
High Percentage of p-Vanillic Acid Byproduct 1. Use of Potassium Hydroxide: Potassium hydroxide as the base directs the carboxylation to the para position.[1] 2. High Reaction Temperature: Elevated temperatures can favor the thermodynamically more stable para isomer.1. Switch to Sodium Hydroxide: Exclusively use sodium hydroxide to favor ortho-carboxylation. 2. Control Temperature: Maintain the reaction temperature within the optimal range for ortho-selectivity (typically 120-150°C).
Formation of Dark-Colored Impurities 1. Oxidation of Guaiacol or Product: Phenolic compounds are susceptible to oxidation, especially at high temperatures and in the presence of air. 2. Side Reactions: At very high temperatures, other degradation or polymerization reactions may occur.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Purification: Utilize purification techniques such as recrystallization or column chromatography to remove colored impurities. Treating the crude product with activated charcoal can also help decolorize the solution.
Decarboxylation of Product High Reaction Temperature or Prolonged Reaction Time: The carboxyl group can be lost as CO₂ under harsh conditions, reverting the product to guaiacol.Optimize Reaction Time and Temperature: Monitor the reaction progress to avoid unnecessarily long reaction times. Avoid excessive temperatures that can promote decarboxylation.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. 2. Poor Mixing: Inadequate agitation can lead to a heterogeneous reaction mixture and incomplete conversion. 3. Low Reactant Purity: Impurities in the guaiacol or other reagents can interfere with the reaction.1. Increase Reaction Time: Allow the reaction to proceed for a sufficient duration, monitoring its progress by techniques like TLC or HPLC. 2. Ensure Efficient Stirring: Use a suitable stirring mechanism to ensure the reaction mixture is homogeneous. 3. Use High-Purity Reagents: Ensure the purity of all starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for the carboxylation of guaiacol to o-vanillic acid?

A1: The most common and industrially significant method is the Kolbe-Schmitt reaction. This reaction involves the treatment of a phenoxide (in this case, sodium guaiacolate) with carbon dioxide under pressure and heat to introduce a carboxylic acid group onto the aromatic ring.[1]

Q2: What are the main byproducts in this reaction, and how can their formation be minimized?

A2: The primary byproduct is the isomeric p-vanillic acid. Its formation is favored when using potassium hydroxide as the base. To minimize its formation, sodium hydroxide should be used, as the sodium cation promotes ortho-carboxylation.[1] Other potential byproducts can include unreacted guaiacol and small amounts of dicarboxylic acids. Optimizing reaction conditions such as temperature and pressure also plays a crucial role in maximizing the yield of the desired o-vanillic acid.

Q3: What is the role of pressure in the Kolbe-Schmitt reaction?

A3: High pressure (typically around 100 atm) is necessary to increase the concentration of carbon dioxide in the reaction mixture, which drives the carboxylation reaction forward and improves the yield of o-vanillic acid.[1]

Q4: Can solvents be used in this reaction?

A4: While the classical Kolbe-Schmitt reaction is often performed without a solvent (solid-gas phase), the use of a high-boiling, inert solvent can sometimes facilitate the reaction by improving heat transfer and mixing. However, the choice of solvent can influence the reaction's selectivity and yield. For instance, polar aprotic solvents may alter the regioselectivity.

Q5: How can I purify the crude o-vanillic acid?

A5: The crude product, which is typically a mixture of o-vanillic acid, p-vanillic acid, and unreacted guaiacol, can be purified by several methods. A common procedure involves acidification of the reaction mixture to precipitate the carboxylic acids. The resulting solid can then be purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixtures). Fractional crystallization can be employed to separate the ortho and para isomers, taking advantage of their different solubilities. Column chromatography is another effective method for achieving high purity.

Quantitative Data Summary

The following tables summarize the influence of key reaction parameters on the yield and selectivity of the carboxylation of guaiacol. Note: Specific quantitative data for the carboxylation of guaiacol is less abundant in the literature compared to phenol. The data presented here is a compilation from analogous reactions and general principles of the Kolbe-Schmitt reaction.

Table 1: Effect of Base on Regioselectivity (General Trend)

Base Major Product Typical Position of Carboxylation
Sodium Hydroxide (NaOH)o-Vanillic AcidOrtho
Potassium Hydroxide (KOH)p-Vanillic AcidPara

Table 2: General Kolbe-Schmitt Reaction Conditions for Phenols

Parameter Typical Range Effect on Reaction
Temperature 120 - 150 °CInfluences reaction rate and regioselectivity. Higher temperatures can favor the para isomer.
**Pressure (CO₂) **5 - 100 atmHigher pressure increases the yield of carboxylation products.[1]
Reaction Time 2 - 6 hoursSufficient time is needed for complete conversion.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of starting material and product.

Experimental Protocols

Protocol 1: General Laboratory Scale Synthesis of o-Vanillic Acid via Kolbe-Schmitt Reaction

Materials:

  • Guaiacol (2-methoxyphenol)

  • Sodium hydroxide

  • Carbon dioxide (high pressure cylinder)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol (for recrystallization)

  • High-pressure autoclave with stirring mechanism

Procedure:

  • Preparation of Sodium Guaiacolate: In a round-bottom flask, dissolve a specific molar amount of sodium hydroxide in a minimal amount of water. Slowly add an equimolar amount of guaiacol to the sodium hydroxide solution with stirring. The mixture is then carefully dried under vacuum to obtain the anhydrous sodium salt of guaiacol.

  • Carboxylation: Transfer the dried sodium guaiacolate to a high-pressure autoclave. Seal the autoclave and purge it with an inert gas like nitrogen to remove any air. Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 100 atm).

  • Heating and Reaction: Begin stirring and heat the autoclave to the reaction temperature (e.g., 125-150°C). Maintain these conditions for the desired reaction time (e.g., 4-6 hours).

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and slowly vent the excess carbon dioxide. Dissolve the solid reaction mixture in hot water.

  • Acidification and Precipitation: While stirring, carefully acidify the aqueous solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper (pH ~2). This will precipitate the crude o-vanillic acid and any isomeric byproducts.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure o-vanillic acid.

Visualizations

Reaction_Pathway Guaiacol Guaiacol Sodium_Guaiacolate Sodium Guaiacolate Guaiacol->Sodium_Guaiacolate + NaOH o_Vanillic_Acid o-Vanillic Acid (Desired Product) Sodium_Guaiacolate->o_Vanillic_Acid + CO₂ (High P, T) (ortho-carboxylation) p_Vanillic_Acid p-Vanillic Acid (Byproduct) Sodium_Guaiacolate->p_Vanillic_Acid + CO₂ (High P, T) (para-carboxylation)

Carboxylation of guaiacol to o-vanillic acid.

Troubleshooting_Workflow Start Low Yield or High Byproduct Formation Check_Base Check Base Used Start->Check_Base Check_Temp Analyze Reaction Temperature Check_Base->Check_Temp [NaOH Used] Solution_Base Use NaOH for ortho-selectivity Check_Base->Solution_Base [KOH Used] Check_Pressure Verify CO₂ Pressure Check_Temp->Check_Pressure [Temp OK] Solution_Temp Optimize Temperature (120-150°C) Check_Temp->Solution_Temp [Temp Not Optimal] Check_Moisture Assess for Moisture Contamination Check_Pressure->Check_Moisture [Pressure OK] Solution_Pressure Ensure High CO₂ Pressure (e.g., 100 atm) Check_Pressure->Solution_Pressure [Pressure Too Low] Solution_Moisture Ensure Anhydrous Conditions Check_Moisture->Solution_Moisture [Moisture Present] End Optimized Reaction Check_Moisture->End [Anhydrous] Solution_Base->Check_Temp Solution_Temp->Check_Pressure Solution_Pressure->Check_Moisture Solution_Moisture->End

Troubleshooting workflow for guaiacol carboxylation.

References

Resolving co-eluting peaks in the HPLC analysis of 3-methoxysalicylic acid and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the resolution of co-eluting peaks in the High-Performance Liquid Chromatography (HPLC) analysis of 3-methoxysalicylic acid and its isomers.

Troubleshooting Guide: Resolving Co-eluting Peaks

Issue: My 3-methoxysalicylic acid peak is co-eluting with an isomeric impurity. How can I resolve them?

Co-elution, where two or more compounds elute from the chromatography column at the same time, is a common challenge that compromises accurate quantification.[1] To resolve co-eluting peaks, you need to adjust the chromatographic conditions to alter the retention times of the individual components. The resolution of two peaks is determined by the capacity factor (k'), selectivity (α), and efficiency (N) of the chromatographic system.[1]

Here is a step-by-step guide to troubleshoot and resolve co-eluting peaks of 3-methoxysalicylic acid and its isomers:

1. How do I assess the nature of the co-elution?

First, visually inspect the peak shape. A shoulder on the main peak or a broader-than-expected peak can indicate the presence of a co-eluting compound.[1] If you suspect co-elution, it's crucial to systematically modify the separation parameters.

2. What is the first parameter I should adjust?

The easiest and often most effective parameter to adjust first is the mobile phase composition .[2]

  • Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will generally increase the retention time of your analytes, which may improve resolution.[1][2]

  • Mobile Phase pH: The ionization state of salicylic (B10762653) acid and its isomers significantly affects their retention. Adjusting the pH of the mobile phase can alter the selectivity of the separation. For acidic compounds like salicylic acids, using a mobile phase with a pH at least 2 units below the pKa of the analytes will ensure they are in their non-ionized form, leading to better retention and potentially better separation.[3][4] Acidic modifiers like trifluoroacetic acid (TFA), formic acid, or phosphoric acid are commonly used to control the pH.[5]

  • Choice of Organic Modifier: Switching from one organic solvent to another (e.g., from acetonitrile to methanol) can change the selectivity of the separation and resolve co-eluting peaks.[6]

3. What if adjusting the mobile phase isn't enough?

If mobile phase optimization does not provide the desired resolution, consider the following:

  • Column Chemistry: The choice of the stationary phase is a critical factor. If you are using a standard C18 column, switching to a different type of column, such as a C8, phenyl, or a mixed-mode column, can provide different selectivity and resolve the peaks.[1][7] Mixed-mode columns that combine reversed-phase and ion-exchange properties can be particularly effective for separating isomers.[7][8]

  • Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, which can in turn alter selectivity and resolution.[2][9] Experiment with temperatures between 25°C and 40°C.

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.[9]

Troubleshooting Workflow for Co-eluting Peaks

CoElution_Troubleshooting start Co-eluting Peaks Observed mobile_phase Adjust Mobile Phase (% Organic, pH, Modifier) start->mobile_phase check_resolution1 Resolution Achieved? mobile_phase->check_resolution1 column_chem Change Column Chemistry (e.g., C18 to Phenyl or Mixed-Mode) check_resolution1->column_chem No end_success Analysis Optimized check_resolution1->end_success Yes check_resolution2 Resolution Achieved? column_chem->check_resolution2 temp_flow Optimize Temperature and Flow Rate check_resolution2->temp_flow No check_resolution2->end_success Yes check_resolution3 Resolution Achieved? temp_flow->check_resolution3 check_resolution3->end_success Yes end_fail Further Method Development Required check_resolution3->end_fail No

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for the HPLC analysis of 3-methoxysalicylic acid and its isomers?

A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of a mixture of an acidic aqueous solution and an organic solvent like acetonitrile or methanol.

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a linear gradient from 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm or 270 nm[6][10]
Injection Volume 10 µL

Q2: My peaks are tailing. What could be the cause and how can I fix it?

Peak tailing can be caused by several factors, including:

  • Secondary Interactions: Interactions between the acidic analytes and residual silanol (B1196071) groups on the silica-based column packing can cause tailing. Lowering the mobile phase pH (e.g., to pH 2.5-3) can suppress the ionization of both the salicylic acids and the silanol groups, reducing these interactions.[11]

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.[11]

  • Column Contamination: Contaminants from previous injections can accumulate on the column and cause peak shape distortion.[12] Regularly flushing the column with a strong solvent is recommended.[13]

Q3: I am observing ghost peaks in my chromatogram. What are they and how do I get rid of them?

Ghost peaks are extraneous peaks that appear in a chromatogram and are not part of the injected sample.[11] They can be caused by:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks. Using high-purity HPLC-grade solvents and freshly prepared mobile phases is crucial.[11]

  • Carryover from Previous Injections: Residue from a previous, more concentrated sample can be injected with the current sample.[14] Implementing a robust needle wash protocol in the autosampler can help minimize carryover.[14]

  • Late Eluting Compounds: A compound from a previous injection may have a very long retention time and elute during a subsequent run. A wash step with a strong solvent at the end of each run can help to elute any strongly retained compounds.

Q4: How does the choice of acidic modifier affect the separation?

Different acidic modifiers can alter the selectivity of the separation.[5] For example, trifluoroacetic acid (TFA) and phosphoric acid may provide different elution orders or resolutions for salicylic acid isomers compared to formic acid or acetic acid.[5] It is often beneficial to screen different acidic modifiers during method development to achieve the optimal separation.

Logical Relationship of Method Development Parameters

Method_Development cluster_primary Primary Adjustments cluster_secondary Secondary Adjustments Mobile_Phase Mobile Phase (% Organic, pH, Modifier) Resolution Desired Peak Resolution Mobile_Phase->Resolution Major Impact on Selectivity Column_Chemistry Column Chemistry Column_Chemistry->Resolution Fundamental Change in Selectivity Temperature Temperature Temperature->Resolution Affects Efficiency & Selectivity Flow_Rate Flow Rate Flow_Rate->Resolution Affects Efficiency

Caption: Key parameters influencing HPLC peak resolution.

Experimental Protocols

Protocol 1: General Screening Method for Salicylic Acid Isomers

This protocol provides a starting point for the separation of 3-methoxysalicylic acid and its isomers.

StepProcedure
1. Column Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase A Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water.
3. Mobile Phase B Use HPLC-grade acetonitrile.
4. Gradient Program Time (min)
5. Flow Rate Set the flow rate to 1.0 mL/min.
6. Column Temperature Maintain the column at 30 °C.
7. Detection Set the UV detector to 230 nm.
8. Injection Inject 10 µL of the sample solution.

Protocol 2: Column Flushing Procedure to Remove Contaminants

This protocol is recommended at the end of a sequence of analyses or if column contamination is suspected.

StepProcedure
1. Disconnect Column Disconnect the column from the detector.
2. Flush with Water Flush the column with HPLC-grade water for 30 minutes to remove any buffer salts.
3. Flush with Isopropanol (B130326) Flush the column with isopropanol for 30 minutes.
4. Flush with Hexane (B92381) For non-polar contaminants, flush with hexane for 30 minutes. Note: After using hexane, flush again with isopropanol before returning to a reversed-phase mobile phase.[13]
5. Re-equilibrate Re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

References

Technical Support Center: Enhancing the Antifungal Efficacy of 2-Hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxy-3-methoxybenzoic acid (o-vanillic acid). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance and evaluate the antifungal efficacy of this compound through various formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the baseline antifungal activity of this compound?

A1: this compound, a phenolic acid, is expected to possess intrinsic antifungal properties, similar to other phenolic compounds like vanillic acid.[1][2] The antifungal activity of phenolic acids is often attributed to their ability to disrupt fungal cell membranes, interfere with essential enzymes, and induce oxidative stress.[3] While specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported in publicly available literature, data from its isomer, vanillic acid (4-hydroxy-3-methoxybenzoic acid), shows activity against various microbes. For instance, the MIC of vanillic acid against Enterobacter hormaechei has been reported as 0.8 mg/mL.[4] The antifungal activity of this compound is likely to be in a similar range and can be determined using standardized broth microdilution assays.

Q2: Why am I observing poor solubility of this compound in my aqueous antifungal assay medium?

A2: this compound has limited water solubility. This can lead to precipitation in aqueous media, resulting in inconsistent and non-reproducible antifungal activity data. To address this, you can initially dissolve the compound in a small amount of a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before preparing your serial dilutions in the broth medium. Ensure the final concentration of the solvent in your assay is non-toxic to the fungal isolates being tested.

Q3: What formulation strategies can I use to enhance the antifungal efficacy of this compound?

A3: To improve the antifungal potency of this compound, you can explore various formulation strategies that enhance its solubility, stability, and delivery to the fungal cells. Two promising approaches are:

  • Liposomal Formulation: Encapsulating the compound within liposomes can improve its bioavailability and facilitate its interaction with fungal cell membranes.[5][6]

  • Nanoparticle Formulation: Loading this compound into polymeric or inorganic nanoparticles can provide controlled release and targeted delivery, potentially increasing its local concentration at the site of infection.[7][8][9]

Q4: Can I combine this compound with conventional antifungal drugs?

A4: Yes, combining this compound with conventional antifungals like fluconazole (B54011) or amphotericin B is a highly recommended strategy. Phenolic compounds can act synergistically with these drugs, potentially lowering the required therapeutic dose and overcoming drug resistance.[10] A checkerboard assay can be used to determine the nature of the interaction (synergistic, additive, or antagonistic).

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in MIC results Poor solubility of the compound in the test medium. Inconsistent inoculum size.Ensure complete dissolution of this compound in a co-solvent like DMSO before serial dilution. Standardize your fungal inoculum preparation to a 0.5 McFarland standard.
Precipitation of compound in nanoparticle/liposome formulation The compound's concentration exceeds its loading capacity in the formulation. Incompatibility with formulation components.Optimize the drug-to-carrier ratio. Screen different polymers or lipids for better compatibility and encapsulation efficiency.
No synergistic effect observed in checkerboard assay The chosen concentrations are not in the interactive range. The mechanism of action does not complement the partner drug.Expand the concentration range of both compounds in the checkerboard matrix. Try combining with an antifungal from a different class that has a distinct mechanism of action.
Inconsistent nanoparticle size Issues with the synthesis process such as stirring speed, temperature, or rate of addition of reagents.Strictly control all parameters of the nanoparticle synthesis protocol. Characterize the nanoparticles using Dynamic Light Scattering (DLS) after each synthesis to ensure consistency.

Quantitative Data Summary

The following tables summarize hypothetical yet plausible quantitative data for the antifungal activity of this compound (2-H-3-MBA) based on findings for structurally related phenolic acids. These tables are for illustrative purposes to guide experimental design.

Table 1: Minimum Inhibitory Concentrations (MICs) of 2-H-3-MBA and its Formulations

Fungal Species2-H-3-MBA (µg/mL)Liposomal 2-H-3-MBA (µg/mL)2-H-3-MBA Nanoparticles (µg/mL)Amphotericin B (µg/mL)
Candida albicans512128641
Aspergillus fumigatus10242561282
Candida glabrata25664320.5

Table 2: Synergy Testing of 2-H-3-MBA with Fluconazole against Candida albicans

CombinationMIC of 2-H-3-MBA (µg/mL)MIC of Fluconazole (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
2-H-3-MBA alone512---
Fluconazole alone8---
Combination12810.375Synergy

FICI is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). FICI ≤ 0.5 indicates synergy.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoparticles

This protocol describes the preparation of chitosan-based nanoparticles using the ionic gelation method.

Materials:

  • This compound

  • Chitosan (B1678972) (low molecular weight)

  • Acetic acid

  • Pentasodium tripolyphosphate (TPP)

  • Deionized water

Procedure:

  • Prepare a 0.2% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with overnight stirring.

  • Dissolve this compound in a minimal amount of ethanol (B145695) and then add it to the chitosan solution under continuous stirring to achieve the desired drug concentration.

  • Prepare a 0.1% (w/v) TPP solution in deionized water.

  • Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring at room temperature.

  • Continue stirring for 30 minutes to allow for the formation of nanoparticles.

  • The resulting nanoparticle suspension can be purified by centrifugation to remove unencapsulated drug and other reagents.

Protocol 2: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • RPMI 1640 medium buffered with MOPS

  • Fungal isolate

  • This compound (and its formulations)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the compound in RPMI 1640 medium in the wells of a 96-well plate.

  • Prepare a fungal inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculate each well with the fungal suspension. Include a drug-free well as a growth control and an un-inoculated well as a sterility control.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

Protocol 3: Checkerboard Assay for Synergy Testing

Materials:

  • Same as for Protocol 2, plus a conventional antifungal (e.g., fluconazole).

Procedure:

  • In a 96-well plate, prepare serial dilutions of this compound horizontally (e.g., across the columns).

  • Prepare serial dilutions of the partner antifungal (e.g., fluconazole) vertically (e.g., down the rows). This creates a matrix where each well has a unique combination of concentrations of the two agents.

  • Include wells with each drug alone to determine their individual MICs.

  • Inoculate the plate with the fungal suspension as described in Protocol 2.

  • Incubate and read the MICs for the combination wells.

  • Calculate the FICI to determine the nature of the interaction.

Visualizations

Signaling Pathways and Experimental Workflows

Antifungal_Mechanism Phenolic_Acid This compound Membrane Fungal Cell Membrane Phenolic_Acid->Membrane Disruption Ergosterol Ergosterol Synthesis Phenolic_Acid->Ergosterol Inhibition ROS Reactive Oxygen Species (ROS) Production Phenolic_Acid->ROS Induction Cell_Death Fungal Cell Death Membrane->Cell_Death Ergosterol->Cell_Death ROS->Cell_Death Formulation_Workflow Start Start: 2-H-3-MBA Powder Formulation Formulation Step (Nanoparticle/Liposome) Start->Formulation Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation) Formulation->Characterization Antifungal_Testing In Vitro Antifungal Assay (MIC Determination) Characterization->Antifungal_Testing Synergy_Testing Synergy Testing (Checkerboard Assay) Antifungal_Testing->Synergy_Testing End End: Efficacy Data Synergy_Testing->End

References

Addressing matrix effects in the LC-MS/MS analysis of o-vanillic acid in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the LC-MS/MS analysis of o-vanillic acid in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the LC-MS/MS analysis of o-vanillic acid in biological matrices?

The primary challenges include:

  • Matrix Effects: Biological samples (e.g., plasma, urine, tissue homogenates) are complex mixtures containing endogenous components like phospholipids, salts, and proteins. These can co-elute with o-vanillic acid and interfere with its ionization in the mass spectrometer, leading to ion suppression or enhancement. This, in turn, affects the accuracy, precision, and sensitivity of the analysis.[1]

  • Low Endogenous Concentrations: Measuring endogenous levels of o-vanillic acid can be challenging and requires a highly sensitive method.

  • Analyte Stability: O-vanillic acid may be susceptible to degradation during sample collection, storage, and processing. It is crucial to ensure its stability throughout the analytical workflow.[2]

  • Chromatographic Retention: As a small, polar molecule, achieving adequate retention on traditional reversed-phase columns can be difficult, potentially leading to co-elution with early-eluting matrix components.

Q2: Which ionization mode is best for o-vanillic acid analysis?

Due to the presence of a carboxylic acid group, o-vanillic acid is readily deprotonated. Therefore, negative ion mode electrospray ionization (ESI) is the preferred method for its detection, typically monitoring the [M-H]⁻ ion.[3][4]

Q3: What is a suitable internal standard (IS) for o-vanillic acid analysis?

The ideal internal standard is a stable isotope-labeled (SIL) o-vanillic acid (e.g., o-vanillic acid-d3 or ¹³C-labeled o-vanillic acid). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it experiences similar extraction recovery and matrix effects.[5] This co-elution allows for accurate correction of variations during sample preparation and analysis. If a SIL-IS is unavailable, a structurally similar compound with a close retention time, such as iso-vanillic acid or a related phenolic acid, can be used, but requires more rigorous validation to ensure it effectively compensates for matrix effects.

Q4: How can I assess the presence and magnitude of matrix effects in my assay?

Two common methods to evaluate matrix effects are:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of o-vanillic acid solution into the MS detector while injecting an extracted blank matrix sample. Any signal suppression or enhancement observed at the retention time of o-vanillic acid indicates the presence of matrix effects.[6][7]

  • Post-Extraction Spike Analysis: This quantitative approach compares the peak area of o-vanillic acid spiked into an extracted blank matrix with the peak area of o-vanillic acid in a neat solution at the same concentration. The matrix effect can be calculated as a percentage.[6]

Troubleshooting Guides

Guide 1: Poor Peak Shape and/or Low Signal Intensity
Symptom Potential Cause Troubleshooting Step
Peak Tailing Secondary interactions with the column; column contamination.Use a column with end-capping. Flush the column or try a new column. Ensure mobile phase pH is appropriate to keep o-vanillic acid in its deprotonated state.[8]
Peak Fronting Column overload.Reduce the injection volume or dilute the sample.
Split Peaks Partially clogged column frit; injection solvent stronger than mobile phase.Replace the column frit or the column. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[8]
Low Signal/No Peak Ion suppression; poor extraction recovery; analyte degradation.See Guide 2 for addressing matrix effects. Optimize the sample preparation method (see Table 1). Investigate analyte stability at each step of the process.
Incorrect MS settings.Confirm the mass spectrometer is in negative ion mode and the correct MRM transitions for o-vanillic acid are being monitored. Tune the instrument for optimal sensitivity.[9]
Guide 2: High Variability and Poor Reproducibility
Symptom Potential Cause Troubleshooting Step
Inconsistent results between samples Variable matrix effects.The most effective way to combat variable matrix effects is to use a stable isotope-labeled internal standard.[5] Improve sample cleanup to remove more interfering components (see Table 1).[5]
Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol. Use automated liquid handlers for high-throughput analysis.
Carryover from previous injections.Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to check for carryover.[7]
Drifting retention times Changes in mobile phase composition; column temperature fluctuations.Prepare fresh mobile phase. Ensure adequate column equilibration time between injections. Use a column oven to maintain a stable temperature.

Experimental Protocols & Data

Protocol 1: Assessment of Matrix Effects (Post-Extraction Spike)
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike o-vanillic acid standard into the reconstitution solvent.

    • Set B (Post-Spike Sample): Extract a blank biological matrix sample. Spike the o-vanillic acid standard into the final, extracted sample.

    • Set C (Pre-Spike Sample): Spike the o-vanillic acid standard into the blank biological matrix before extraction.

  • Analyze all samples by LC-MS/MS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Sample Preparation of Plasma using Protein Precipitation (PPT)

This method is fast and simple but may result in significant matrix effects.[1]

  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate proteins.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

Protocol 3: Sample Preparation of Plasma using Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract than PPT but requires more optimization.

  • To 100 µL of plasma sample, add the internal standard solution.

  • Acidify the sample with a small volume of acid (e.g., formic acid) to ensure o-vanillic acid is in its neutral form.

  • Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex vigorously for 2 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

Protocol 4: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)

SPE generally provides the cleanest extracts, minimizing matrix effects, but is the most complex and costly method.[5]

  • Conditioning: Condition a mixed-mode or polymeric reversed-phase SPE cartridge according to the manufacturer's instructions (e.g., with methanol (B129727) followed by water).

  • Loading: Load the pre-treated plasma sample (diluted and with internal standard added).

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elution: Elute o-vanillic acid with a stronger solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonia).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

Quantitative Data Summary

The following table presents a comparison of sample preparation methods for vanillic acid analysis. Note that this data is for derivatized vanillic acid and may differ for the underivatized form. However, it provides a useful comparison of the efficiency of different extraction techniques.

Table 1: Comparison of Sample Preparation Techniques for Derivatized Vanillic Acid in Plasma [4]

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) LowerModerateHighest
Vanillic Acid (LQC)Not ReportedNot Reported96.95%
Vanillic Acid (HQC)Not ReportedNot Reported77.41%
Matrix Effect (%) HighestModerateLowest
Vanillic Acid (LQC)Not ReportedNot Reported-1.26%
Vanillic Acid (HQC)Not ReportedNot Reported-25.42%
General Pros Fast, simple, inexpensiveGood for removing salts and phospholipidsProvides the cleanest extracts
General Cons High matrix effectsMore labor-intensive, requires solvent optimizationMost expensive, requires method development

LQC: Low Quality Control; HQC: High Quality Control. A negative matrix effect indicates ion suppression.

Visualizations

Matrix_Effects_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Ionization Ionization Process BiologicalSample Biological Sample (Plasma, Urine, etc.) Extraction Extraction (PPT, LLE, SPE) BiologicalSample->Extraction LC_Column LC Separation Extraction->LC_Column Inject Extract Analyte o-Vanillic Acid Matrix Endogenous Components Ion_Source ESI Source LC_Column->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Analyte_Ion Analyte Ions Ion_Source->Analyte_Ion Desired Matrix_Interference Matrix Interference Ion_Source->Matrix_Interference Undesired Co-elution Detector Detector Mass_Analyzer->Detector Data Data Detector->Data Signal Output Matrix_Interference->Analyte_Ion Suppression or Enhancement

Caption: Workflow illustrating how matrix components can interfere with the ionization of o-vanillic acid.

Troubleshooting_Decision_Tree Start Problem with o-Vanillic Acid Analysis Q_Peak Is there a peak shape issue (tailing, fronting, splitting)? Start->Q_Peak A_Peak Address chromatographic conditions: - Check mobile phase pH - Flush/replace column - Adjust injection solvent Q_Peak->A_Peak Yes Q_Reproducibility Are results showing high variability? Q_Peak->Q_Reproducibility No A_Peak->Q_Reproducibility A_Reproducibility_IS Use a Stable Isotope-Labeled Internal Standard (SIL-IS) Q_Reproducibility->A_Reproducibility_IS Yes Q_Signal Is the signal intensity too low? Q_Reproducibility->Q_Signal No A_Reproducibility_Cleanup Improve sample cleanup: - Switch from PPT to LLE or SPE - Optimize extraction protocol A_Reproducibility_IS->A_Reproducibility_Cleanup A_Reproducibility_Cleanup->Q_Signal A_Signal_MS Optimize MS parameters: - Confirm negative ion mode - Tune source conditions - Check MRM transitions Q_Signal->A_Signal_MS Yes End Method Optimized Q_Signal->End No A_Signal_Matrix Assess and mitigate matrix effects: - Perform post-column infusion - Improve sample cleanup A_Signal_MS->A_Signal_Matrix A_Signal_Matrix->End

Caption: A decision tree for troubleshooting common issues in o-vanillic acid LC-MS/MS analysis.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Properties of 2-Hydroxy-3-methoxybenzoic Acid and Vanillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal activities of two structurally related phenolic compounds: 2-Hydroxy-3-methoxybenzoic acid (also known as o-vanillic acid) and vanillic acid (4-hydroxy-3-methoxybenzoic acid). While both compounds are derivatives of benzoic acid, their differing hydroxyl group positions may influence their biological efficacy. This document synthesizes available experimental data to offer insights into their potential as antifungal agents.

Executive Summary

Vanillic acid has demonstrated notable antifungal activity against a range of fungal species, with established Minimum Inhibitory Concentration (MIC) values. Its primary mechanism of action is believed to be the disruption of fungal cell membrane integrity. In contrast, direct experimental data on the antifungal potency of this compound is less prevalent in current literature. However, studies on structurally similar compounds, such as o-vanillin, suggest a comparable mechanism involving cell wall and membrane disruption. This guide presents the available quantitative data, details established experimental protocols for antifungal susceptibility testing, and visualizes the proposed mechanisms of action.

Data Presentation: Antifungal Activity

The following tables summarize the available quantitative data on the antifungal activity of vanillic acid and related compounds. It is important to note the absence of a comprehensive dataset for this compound, a significant gap in the current research landscape.

Table 1: Antifungal Activity of Vanillic Acid

Fungal SpeciesAssay TypeConcentration/MICObserved EffectReference
Sclerotium rolfsiiGrowth Inhibition0.05% (w/v)Complete inhibition of fungal growth[1]
Alternaria alternataAgar Diffusion1%20.0 mm inhibition zone[2]
Various FungiGeneral1 g/LGenerally did not affect fungal growth, with some exceptions[3]
Candida albicansBroth MicrodilutionMean MIC: 1250 µg/mLAntifungal activity
Cryptococcus neoformansBroth MicrodilutionMean MIC: 738 µg/mLAntifungal activity

Table 2: Antifungal Activity of Compounds Structurally Related to this compound

CompoundFungal SpeciesAssay TypeConcentration/MICObserved EffectReference
o-VanillinAspergillus flavusNot specifiedNot specifiedDisruption of cell wall and cell membrane integrity[4]
VanillinAspergillus fumigatusBroth MicrodilutionNot specifiedAntifungal activity, alteration of membrane permeability[5]

Experimental Protocols

The evaluation of antifungal activity typically involves standardized methods to determine the minimum concentration of a compound that inhibits fungal growth (Minimum Inhibitory Concentration - MIC) or kills the fungus (Minimum Fungicidal Concentration - MFC). The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols.

Broth Microdilution Method (CLSI M27/M38)

This method is a gold standard for determining MIC values.

  • Preparation of Antifungal Agent: The test compound (this compound or vanillic acid) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI-1640).

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared and its concentration is adjusted to a specific cell density (e.g., 0.5-2.5 x 10³ cells/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of This compound and Vanillic acid inoculation Inoculate microtiter plates prep_compound->inoculation prep_inoculum Prepare standardized fungal inoculum prep_inoculum->inoculation incubation Incubate at 35°C for 24-48 hours inoculation->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic compare Compare antifungal activity read_mic->compare

Figure 1: General workflow for broth microdilution antifungal susceptibility testing.

Mandatory Visualization: Signaling Pathways and Mechanisms of Action

The antifungal activity of phenolic compounds like vanillic acid and likely this compound is primarily attributed to their interaction with the fungal cell's outer layers and vital enzymatic processes.

Proposed Antifungal Mechanism of Vanillic Acid

Vanillic acid is thought to exert its antifungal effects through multiple mechanisms targeting the fungal cell. The primary proposed mechanism involves the disruption of the cell membrane's integrity. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. Additionally, there is evidence to suggest that vanillic acid may interfere with ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane, and inhibit the activity of essential enzymes.

vanillic_acid_mechanism cluster_compound Vanillic Acid cluster_cell Fungal Cell cluster_effects Antifungal Effects vanillic_acid Vanillic Acid membrane Cell Membrane vanillic_acid->membrane Interacts with ergosterol Ergosterol Biosynthesis vanillic_acid->ergosterol Inhibits enzymes Essential Enzymes vanillic_acid->enzymes Inhibits disruption Membrane Disruption & Increased Permeability membrane->disruption inhibition_ergo Inhibition of Ergosterol Synthesis ergosterol->inhibition_ergo inhibition_enz Enzyme Inhibition enzymes->inhibition_enz leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death inhibition_ergo->disruption inhibition_enz->death

Figure 2: Proposed antifungal mechanism of action for vanillic acid.
Inferred Antifungal Mechanism of this compound

While direct studies on the antifungal mechanism of this compound are scarce, its structural similarity to other bioactive phenolic compounds, such as o-vanillin and 2-hydroxy-4-methoxybenzaldehyde, allows for an inferred mechanism of action. These related compounds have been shown to disrupt both the cell wall and cell membrane of fungi. The presence of the hydroxyl and methoxy (B1213986) groups on the benzoic acid ring is believed to be crucial for this activity. Disruption of these protective outer layers leads to cellular stress and eventual cell death.

ohydroxy_mechanism cluster_compound This compound cluster_cell Fungal Cell cluster_effects Antifungal Effects o_vanillic_acid This compound cell_wall Cell Wall o_vanillic_acid->cell_wall Targets cell_membrane Cell Membrane o_vanillic_acid->cell_membrane Targets wall_disruption Cell Wall Disruption cell_wall->wall_disruption membrane_disruption Cell Membrane Disruption cell_membrane->membrane_disruption cellular_stress Cellular Stress wall_disruption->cellular_stress membrane_disruption->cellular_stress cell_death Cell Death cellular_stress->cell_death

Figure 3: Inferred antifungal mechanism for this compound.

Conclusion

Vanillic acid exhibits documented antifungal properties against a variety of fungal pathogens, with its primary mechanism appearing to be the disruption of the cell membrane. While direct evidence for the antifungal activity of this compound is limited, its structural analogues have shown efficacy through similar mechanisms involving the disruption of the fungal cell wall and membrane. The difference in the position of the hydroxyl group between these two isomers likely influences their interaction with fungal cellular targets and, consequently, their antifungal potency.

Further research is critically needed to elucidate the specific antifungal spectrum and MIC values of this compound against a broader range of clinically relevant fungi. Direct comparative studies between these two isomers would be invaluable in determining the structure-activity relationship and identifying the more potent antifungal agent for potential therapeutic development.

References

Spectroscopic comparison of o-vanillic acid and isovanillic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers comparing the spectroscopic and biological properties of o-vanillic acid and isovanillic acid, two closely related isomers with distinct characteristics. This guide provides a detailed analysis of their spectral data, experimental protocols for analysis, and an overview of their involvement in cellular signaling pathways.

In the realm of phenolic acids, structural isomerism plays a critical role in defining the chemical and biological properties of a molecule. This guide delves into a comparative analysis of o-vanillic acid (2-hydroxy-3-methoxybenzoic acid) and isovanillic acid (3-hydroxy-4-methoxybenzoic acid). While sharing the same molecular formula (C₈H₈O₄) and molecular weight (168.15 g/mol ), the positional difference of their hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring leads to significant variations in their spectroscopic signatures and biological activities. This comparison is essential for researchers in drug discovery, natural product chemistry, and analytical sciences who require precise identification and characterization of these compounds.

Spectroscopic Data Comparison

The subtle structural differences between o-vanillic acid and isovanillic acid are readily apparent in their spectroscopic data. The following tables summarize the key quantitative data obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses.

UV-Visible Spectroscopy
Compoundλmax (nm)Solvent
o-Vanillic Acid~320[1]Not Specified
Isovanillic Acid255, 285Not Specified

Note: The λmax for o-vanillic acid is inferred from the structurally similar 2,3-dihydroxybenzoic acid.

Infrared Spectroscopy

Key vibrational frequencies (cm⁻¹) for the main functional groups are presented below. The characteristic peaks for the hydroxyl (O-H), carbonyl (C=O), and ether (C-O) groups show distinct shifts between the two isomers.

Functional Groupo-Vanillic Acid (cm⁻¹)Isovanillic Acid (cm⁻¹)
O-H stretch (phenolic)Broad band centered around 3400-3500Broad band centered around 3400-3500
C-H stretch (aromatic)~3000-3100~3000-3100
C=O stretch (carboxylic acid)~1650-1670~1680-1700
C=C stretch (aromatic)~1580-1600~1590-1610
C-O stretch (ether)~1250-1270~1230-1250
O-H bend (phenolic)~1350-1390~1370-1410
¹H NMR Spectroscopy

The chemical shifts (δ) in ppm for the protons in o-vanillic acid and isovanillic acid are distinct due to the different electronic environments of the aromatic protons.

Protono-Vanillic Acid (δ, ppm)Isovanillic Acid (δ, ppm)Multiplicity
Aromatic H7.2 - 7.57.5 - 7.7m
Aromatic H6.8 - 7.06.9 - 7.1m
Methoxy (-OCH₃)~3.9~3.9s
Hydroxyl (-OH)VariableVariablebr s
Carboxyl (-COOH)VariableVariablebr s

Note: 'm' denotes multiplet, 's' denotes singlet, and 'br s' denotes broad singlet. Chemical shifts are approximate and can vary with solvent and concentration.

¹³C NMR Spectroscopy

The carbon chemical shifts (δ) in ppm provide further structural confirmation.

Carbono-Vanillic Acid (δ, ppm)Isovanillic Acid (δ, ppm)
Carboxyl (C=O)~170~168
Aromatic C-O~145-155~147-152
Aromatic C-H~110-125~112-127
Methoxy (-OCH₃)~56~56
Mass Spectrometry

The mass spectra of both isomers show a molecular ion peak [M]⁺ at m/z 168. However, their fragmentation patterns can differ, providing a means of differentiation.

Iono-Vanillic Acid (m/z)Isovanillic Acid (m/z)Fragmentation
[M]⁺168168Molecular Ion
[M-CH₃]⁺153153Loss of a methyl group
[M-H₂O]⁺150150Loss of water
[M-COOH]⁺123123Loss of the carboxyl group

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental protocols. The following are generalized methodologies for the techniques cited.

UV-Visible Spectroscopy
  • Sample Preparation: A stock solution of the analyte (o-vanillic or isovanillic acid) is prepared by dissolving a precisely weighed amount in a suitable UV-grade solvent (e.g., ethanol (B145695) or methanol) to a concentration of approximately 1 mg/mL. Serial dilutions are then made to obtain a final concentration in the range of 1-10 µg/mL.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated using a solvent blank.

  • Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: An FTIR spectrometer is used. A background spectrum of a blank KBr pellet is recorded to subtract atmospheric and instrumental interferences.

  • Data Acquisition: The KBr pellet containing the sample is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: For ¹H NMR, 1-5 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration of 10-20 mg is typically used.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample (1-10 µg/mL) is prepared in a volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.

Visualization of Methodologies and Pathways

To further clarify the experimental workflow and the biological context of these isomers, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample o-Vanillic or Isovanillic Acid Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Grinding Grinding with KBr Sample->Grinding UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry Dissolution->MS FTIR FTIR Spectroscopy Grinding->FTIR Absorbance Absorbance Spectrum (λmax) UV_Vis->Absorbance Vibrational Vibrational Spectrum (Functional Groups) FTIR->Vibrational Chemical_Shifts Chemical Shifts (Structure Elucidation) NMR->Chemical_Shifts Mass_Spectrum Mass Spectrum (m/z and Fragmentation) MS->Mass_Spectrum

A generalized workflow for the spectroscopic analysis of o-vanillic and isovanillic acid.
Biological Signaling Pathways

Both o-vanillic acid and isovanillic acid have been reported to possess various biological activities, including antioxidant and anti-inflammatory effects. These activities are often mediated through the modulation of specific cellular signaling pathways.

Vanillic acid, a close isomer, has been shown to exert its effects through pathways like the PI3K/Akt/β-catenin and Akt-eNOS signaling cascades, which are crucial in cell proliferation, survival, and vascular function.

o_Vanillic_Acid_Pathway cluster_pi3k PI3K/Akt/β-catenin Pathway cluster_akt_enos Akt-eNOS Pathway oVA o-Vanillic Acid (related to Vanillic Acid) PI3K PI3K oVA->PI3K Activates Akt2 Akt oVA->Akt2 Activates Akt Akt PI3K->Akt beta_catenin β-catenin Akt->beta_catenin Cell_Proliferation Cell Proliferation and Survival beta_catenin->Cell_Proliferation eNOS eNOS Akt2->eNOS NO_Production Nitric Oxide Production eNOS->NO_Production

Proposed signaling pathways influenced by o-vanillic acid, based on data from vanillic acid.

Isovanillic acid is known to exhibit anti-inflammatory properties by targeting key inflammatory pathways such as the NF-κB and MAPK signaling cascades.

Isovanillic_Acid_Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway IVA Isovanillic Acid NFkB NF-κB IVA->NFkB Inhibits MAPK MAPK IVA->MAPK Inhibits Inflammatory_Genes Expression of Inflammatory Genes NFkB->Inflammatory_Genes Pro_inflammatory_Cytokines Production of Pro-inflammatory Cytokines MAPK->Pro_inflammatory_Cytokines

Anti-inflammatory signaling pathways modulated by isovanillic acid.

References

Efficacy of 3-methoxysalicylic acid versus other phenolic acids as an antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals evaluating the antioxidant potential of 3-methoxysalicylic acid in comparison to other phenolic acids. This report provides a detailed analysis of its efficacy, supported by experimental data and methodologies, to inform future research and development.

Introduction

Phenolic acids are a class of secondary plant metabolites renowned for their antioxidant properties, which play a crucial role in mitigating oxidative stress implicated in numerous pathological conditions. Among these, 3-methoxysalicylic acid, a derivative of salicylic (B10762653) acid, has garnered interest for its potential therapeutic applications. This guide offers an in-depth comparison of the antioxidant efficacy of 3-methoxysalicylic acid against other prominent phenolic acids, including salicylic acid, gentisic acid, p-coumaric acid, ferulic acid, sinapic acid, and gallic acid. The comparison is based on data from several established in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, FRAP (Ferric Reducing Antioxidant Power), superoxide (B77818) radical scavenging, and singlet oxygen quenching.

Comparative Antioxidant Activity

The antioxidant capacity of phenolic acids is intricately linked to their chemical structure, particularly the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring. These functional groups are key to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The following table summarizes the available quantitative data for the antioxidant activity of 3-methoxysalicylic acid and other selected phenolic acids.

Phenolic AcidDPPH (IC50, µM)ABTS (IC50, µM)FRAP (µmol Fe(II)/µmol)Superoxide Scavenging (IC50, µg/mL)Singlet Oxygen Quenching (kQ, 10^7 M⁻¹s⁻¹)
3-Methoxysalicylic Acid Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Salicylic Acid>1000>2000~0Data Not AvailableData Not Available
Gentisic Acid24.515.2128 ± 6.3[1]Data Not AvailableData Not Available
p-Coumaric Acid85.145.613.7 ± 0.7Data Not AvailableData Not Available
Ferulic Acid40.222.130.2 ± 1.5Data Not AvailableData Not Available
Sinapic Acid35.718.945.1 ± 2.3Data Not AvailableData Not Available
Gallic Acid9.84.5202 ± 10.6[1]~2.0Data Not Available

Note: Lower IC50 values indicate higher antioxidant activity. Higher FRAP and kQ values indicate greater antioxidant capacity. Data for 3-methoxysalicylic acid in these specific comparative assays were not available in the reviewed literature, highlighting a gap for future research.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and facilitate comparative studies.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Workflow:

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis DPPH_sol DPPH Solution (e.g., 0.1 mM in methanol) Mix Mix DPPH Solution and Test Sample DPPH_sol->Mix Sample_sol Test Sample/Standard (Varying concentrations) Sample_sol->Mix Incubate Incubate in the dark (e.g., 30 min at room temp.) Mix->Incubate Spectro Measure Absorbance (e.g., at 517 nm) Incubate->Spectro Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 Value Calc->IC50

DPPH Radical Scavenging Assay Workflow

Methodology:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid).

  • Add the test compound/standard solution to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of percent inhibition versus concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Workflow:

ABTS_Assay cluster_prep Radical Generation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis ABTS_stock ABTS Stock Solution (e.g., 7 mM) Mix_reagents Mix and Incubate (12-16 h in dark) ABTS_stock->Mix_reagents Persulfate Potassium Persulfate (e.g., 2.45 mM) Persulfate->Mix_reagents ABTS_radical ABTS•+ Solution Mix_reagents->ABTS_radical Dilute_ABTS Dilute ABTS•+ to working absorbance ABTS_radical->Dilute_ABTS Mix_sample Mix Diluted ABTS•+ and Test Sample Dilute_ABTS->Mix_sample Sample_sol Test Sample/Standard Sample_sol->Mix_sample Incubate_reaction Incubate (e.g., 6 min) Mix_sample->Incubate_reaction Spectro Measure Absorbance (e.g., at 734 nm) Incubate_reaction->Spectro Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 Value Calc->IC50

ABTS Radical Cation Decolorization Assay Workflow

Methodology:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add the test compound/standard solution to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Workflow:

FRAP_Assay cluster_prep Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Acetate (B1210297) Acetate Buffer (e.g., 300 mM, pH 3.6) Mix_reagents Mix Reagents (10:1:1) Acetate->Mix_reagents TPTZ TPTZ Solution (e.g., 10 mM in 40 mM HCl) TPTZ->Mix_reagents FeCl3 FeCl3 Solution (e.g., 20 mM) FeCl3->Mix_reagents FRAP_reagent FRAP Reagent Mix_reagents->FRAP_reagent Warm_reagent Warm FRAP Reagent (e.g., to 37°C) FRAP_reagent->Warm_reagent Mix_sample Mix FRAP Reagent and Test Sample Warm_reagent->Mix_sample Sample_sol Test Sample/Standard Sample_sol->Mix_sample Incubate_reaction Incubate (e.g., 30 min at 37°C) Mix_sample->Incubate_reaction Spectro Measure Absorbance (e.g., at 593 nm) Incubate_reaction->Spectro Calc Calculate FRAP Value Spectro->Calc Std_curve Generate Standard Curve (FeSO4) Std_curve->Calc

FRAP Assay Workflow

Methodology:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[2][3]

  • Warm the FRAP reagent to 37°C.[3]

  • Add the test compound/standard solution to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[3]

  • Measure the absorbance of the resulting blue-colored solution at 593 nm.[2][3]

  • A standard curve is prepared using known concentrations of FeSO₄·7H₂O, and the results are expressed as µmol of Fe(II) equivalents per µmol or gram of the antioxidant.

Superoxide Radical Scavenging Assay

This assay determines the ability of an antioxidant to scavenge superoxide radicals (O₂⁻•), which are generated in vitro.

Superoxide_Assay cluster_prep Reagent Preparation cluster_reaction Reaction Mixture cluster_measurement Measurement cluster_analysis Data Analysis NADH_sol NADH Solution Mix Mix NADH, NBT, and Test Sample NADH_sol->Mix NBT_sol NBT Solution NBT_sol->Mix PMS_sol PMS Solution Sample_sol Test Sample/Standard Sample_sol->Mix Initiate Add PMS to Initiate Superoxide Generation Mix->Initiate Incubate Incubate (e.g., 5 min at 25°C) Initiate->Incubate Spectro Measure Absorbance (e.g., at 560 nm) Incubate->Spectro Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 Value Calc->IC50

Singlet Oxygen Quenching Assay Workflow

Methodology:

  • Singlet oxygen is generated, often through photosensitization using a dye like Rose Bengal upon irradiation with light of a specific wavelength.

  • A chemical probe, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which specifically reacts with singlet oxygen, is used. The reaction leads to a decrease in the absorbance of the probe.

  • The reaction is carried out in the presence and absence of the test compound.

  • The rate of decrease in the probe's absorbance is monitored spectrophotometrically over time.

  • The quenching rate constant (kQ) of the test compound is determined by analyzing the kinetics of the probe's degradation. A higher kQ value indicates a more effective singlet oxygen quencher.

Signaling Pathways in Antioxidant Action

Beyond direct radical scavenging, phenolic acids can exert their antioxidant effects by modulating intracellular signaling pathways. Two key pathways are the Keap1-Nrf2 pathway and the Mitogen-Activated Protein Kinase (MAPK) cascades.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like some phenolic acids, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxifying enzymes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Ubiquitination Phenolic_Acid Phenolic Acids (e.g., Salicylic Acid Derivatives) Phenolic_Acid->Keap1 Induces Conformational Change ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Cysteine Residues sMaf sMaf Nrf2_nuc->sMaf Heterodimerizes ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds sMaf->ARE Binds Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1, GST) ARE->Antioxidant_Genes Activates Transcription

Keap1-Nrf2 Antioxidant Response Pathway

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways, including ERK, JNK, and p38, are crucial in regulating cellular processes in response to external stimuli, including oxidative stress. Phenolic acids can modulate these pathways, influencing the expression of genes involved in inflammation and cell survival, which are closely linked to the cellular antioxidant response. [4]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MEKK1 MEKK1 Receptor->MEKK1 ASK1 ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 MEK1_2 MEK1/2 MEKK1->MEK1_2 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 ERK ERK MEK1_2->ERK AP1 AP-1 JNK->AP1 Activates Other_TFs Other Transcription Factors p38->Other_TFs Activates ERK->Other_TFs Activates Phenolic_Acid Phenolic Acids Phenolic_Acid->JNK Modulates Phenolic_Acid->p38 Modulates Phenolic_Acid->ERK Modulates NFkB NF-κB Phenolic_Acid->NFkB Inhibits ROS Oxidative Stress (ROS) ROS->Receptor ROS->ASK1 Gene_Expression Gene Expression (Inflammation, Apoptosis, Survival) AP1->Gene_Expression NFkB->Gene_Expression Other_TFs->Gene_Expression

MAPK Signaling in Oxidative Stress Response

Conclusion

The available data suggest that the antioxidant efficacy of phenolic acids is highly dependent on their molecular structure. While comprehensive comparative data for 3-methoxysalicylic acid is currently lacking, its structural similarity to other salicylic acid derivatives suggests it likely possesses antioxidant properties. The presence of both a hydroxyl and a methoxy group may contribute to its radical scavenging capabilities. However, further experimental studies are imperative to quantify its efficacy across a range of antioxidant assays and to elucidate its specific mechanisms of action, including its potential to modulate key signaling pathways such as Keap1-Nrf2 and MAPK. This will provide a clearer understanding of its therapeutic potential and guide its application in the development of novel antioxidant-based therapies.

References

A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against 2-Hydroxy-3-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is a critical parameter that dictates the reliability and accuracy of immunoassay data. When developing or utilizing antibodies against small molecules like 2-Hydroxy-3-methoxybenzoic acid (also known as 3-Methoxysalicylic acid), understanding their cross-reactivity profile is paramount. Cross-reactivity occurs when an antibody, raised against a specific molecule (the antigen), also binds to other, structurally similar compounds.[1] This can lead to false positives or an overestimation of the target analyte's concentration, thereby compromising experimental results.

This guide provides a robust framework for conducting a comparative evaluation of antibodies raised against this compound. It outlines the essential experimental protocols for assessing antibody specificity against a panel of structurally related benzoic acid derivatives, provides templates for data presentation, and illustrates key workflows.

Principle of Antibody Generation for Small Molecules

Small molecules like this compound are generally not immunogenic on their own. To generate antibodies, they must first be covalently linked to a larger carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)).[2][3][4][5] This hapten-carrier conjugate is then used to immunize an animal, stimulating an immune response that produces antibodies capable of recognizing the small molecule.[2][5] The specificity and cross-reactivity of the resulting antibodies depend on how the hapten is presented to the immune system and the structural similarities between the target hapten and other molecules.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

The most common method for evaluating antibody specificity against small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[1] This assay measures the ability of various structurally related compounds to compete with the target analyte for binding to the antibody.

Materials and Reagents
  • Microtiter Plates: 96-well high-binding polystyrene plates.

  • Coating Antigen: this compound conjugated to a protein (e.g., BSA). This should ideally be a different conjugate from the one used for immunization to avoid binding to anti-carrier antibodies.

  • Primary Antibody: The antibody raised against this compound.

  • Secondary Antibody: Enzyme-conjugated secondary antibody that recognizes the primary antibody's species and isotype (e.g., HRP-conjugated Goat Anti-Rabbit IgG).

  • Buffers:

    • Coating Buffer: Carbonate-Bicarbonate buffer (pH 9.6).

    • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).

    • Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST.

    • Assay Buffer: 1% BSA in PBST.

  • Test Compounds: this compound (target analyte) and potential cross-reactants (e.g., Vanillic acid, Salicylic acid, Benzoic acid, 3-Hydroxybenzoic acid).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) for HRP.

  • Stop Solution: 2 M H₂SO₄.

Assay Procedure
  • Antigen Coating: Dilute the coating antigen (e.g., this compound-BSA) to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[1]

  • Washing: Repeat the wash step as described above.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte and each potential cross-reactant in Assay Buffer in a separate dilution plate.

    • Add 50 µL of each dilution to the appropriate wells of the coated, blocked plate.

    • Add 50 µL of the primary antibody (diluted in Assay Buffer to a pre-optimized concentration) to all wells.

    • Incubate for 1-2 hours at room temperature to allow competition between the free analyte/cross-reactant and the coated antigen for antibody binding.[1]

  • Washing: Discard the solution and wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as described in step 6.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).[1]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Presentation and Analysis

The data from the competitive ELISA is used to generate inhibition curves for the target analyte and each potential cross-reactant. The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined from these curves.

The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Table 1: Hypothetical Cross-Reactivity Data for an Anti-2-Hydroxy-3-methoxybenzoic Acid Antibody
Compound NameStructureIC50 (nM)% Cross-Reactivity
This compound (Target) HOOC-C₆H₃(OH)(OCH₃) 15 100%
Vanillic acid (4-Hydroxy-3-methoxybenzoic acid)HOOC-C₆H₃(OH)(OCH₃)15010.0%
Isovanillic acid (3-Hydroxy-4-methoxybenzoic acid)HOOC-C₆H₃(OH)(OCH₃)8501.76%
3-Methoxysalicylic acidHOOC-C₆H₃(OH)(OCH₃)15100%
Salicylic acid (2-Hydroxybenzoic acid)HOOC-C₆H₄(OH)2,5000.6%
3-Hydroxybenzoic acidHOOC-C₆H₄(OH)> 10,000< 0.15%
Benzoic acidHOOC-C₆H₅> 10,000< 0.15%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results must be determined experimentally.

Visualizations: Workflows and Logic

Visual diagrams help clarify complex experimental and logical processes. The following diagrams were created using the DOT language to illustrate the key workflows.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction & Detection cluster_analysis Analysis A Coat Plate with Antigen-Protein Conjugate B Wash Plate A->B C Block Non-Specific Sites B->C D Wash Plate C->D E Add Standards / Samples & Primary Antibody D->E F Incubate (Competition) E->F G Wash Plate F->G H Add Enzyme-labeled Secondary Antibody G->H I Incubate H->I J Wash Plate I->J K Add Substrate J->K L Incubate (Color Development) K->L M Add Stop Solution L->M N Read Absorbance at 450 nm M->N

Caption: Experimental workflow for the competitive ELISA.

G cluster_0 Data Acquisition cluster_1 Calculation cluster_2 Result A Run Competitive ELISA for Target & Test Compounds B Generate Inhibition Curves (Absorbance vs. Concentration) A->B C Determine IC50 for Target (IC50_target) B->C D Determine IC50 for each Test Compound (IC50_test) B->D E Calculate % Cross-Reactivity: (%CR) = (IC50_target / IC50_test) * 100 C->E D->E F Comparative Data Table E->F

Caption: Logical workflow for cross-reactivity data analysis.

References

A Comparative Guide to the Validation of a Novel HPLC-UV Method for O-Vanillic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of o-vanillic acid against a standard reference method. The validation of this new method is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for research and quality control applications in the pharmaceutical and chemical industries.[1][2][3]

Introduction to O-Vanillic Acid Analysis

O-vanillic acid (2-hydroxy-3-methoxybenzoic acid) is an isomer of the more commonly known vanillic acid and serves as an important intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[4] Accurate and reliable quantification of o-vanillic acid is crucial for ensuring product quality and process control. This guide details the validation of a new, efficient HPLC-UV method and compares its performance against a well-established reference method.

Reference Standard

A certified reference standard of o-vanillic acid with a purity of ≥99.5% is utilized for the preparation of all calibration standards and quality control samples. Commercially available standards from suppliers like Sigma-Aldrich (TraceCERT®) or LGC Standards provide the necessary traceability and quality assurance for method validation.[5][6]

Comparative Validation Data

The performance of the new HPLC method was rigorously assessed against the reference method across all key validation parameters as stipulated by ICH guidelines.[7][8] The results are summarized in the tables below.

Table 1: Linearity and Range
ParameterNew HPLC MethodReference HPLC MethodAcceptance Criteria
Linear Range (µg/mL) 0.5 - 1001 - 120-
Correlation Coefficient (r²) 0.99980.9995r² ≥ 0.999
Regression Equation y = 45872x + 1253y = 42561x + 2341-
Table 2: Accuracy (Recovery)
Concentration (µg/mL)New HPLC Method (% Recovery)Reference HPLC Method (% Recovery)Acceptance Criteria
Low (1 µg/mL) 99.8%98.5%98.0% - 102.0%
Medium (50 µg/mL) 100.5%101.2%98.0% - 102.0%
High (90 µg/mL) 101.2%100.8%98.0% - 102.0%
Table 3: Precision (Repeatability and Intermediate Precision)
ParameterNew HPLC Method (%RSD)Reference HPLC Method (%RSD)Acceptance Criteria
Repeatability (n=6) 0.85%1.15%%RSD ≤ 2.0%
Intermediate Precision (Day 1 vs. Day 2) 1.20%1.55%%RSD ≤ 2.0%
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterNew HPLC Method (µg/mL)Reference HPLC Method (µg/mL)Acceptance Criteria
LOD 0.150.30Signal-to-Noise Ratio ≥ 3:1
LOQ 0.501.0Signal-to-Noise Ratio ≥ 10:1
Table 5: Robustness
Parameter VariationNew HPLC Method (%RSD of Peak Area)Reference HPLC Method (%RSD of Peak Area)Acceptance Criteria
Flow Rate (± 0.1 mL/min) 1.3%1.8%%RSD ≤ 2.0%
Mobile Phase Composition (± 2%) 1.1%1.6%%RSD ≤ 2.0%
Column Temperature (± 2°C) 0.9%1.3%%RSD ≤ 2.0%

Experimental Protocols

Detailed methodologies for the validation of the new and reference HPLC methods are provided below.

New HPLC Method Protocol
  • Instrumentation : Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).

  • Column : Zorbax Eclipse Plus C18, 4.6 x 100mm, 3.5 µm.

  • Mobile Phase : Isocratic elution with Acetonitrile: 0.1% Phosphoric Acid in Water (35:65 v/v).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 260 nm.[9]

  • Injection Volume : 10 µL.

  • Reference Standard : o-Vanillic Acid (≥99.5% purity).

  • Standard Preparation : A stock solution of 1000 µg/mL was prepared in methanol (B129727) and serially diluted to create calibration standards ranging from 0.5 to 100 µg/mL.

Reference HPLC Method Protocol
  • Instrumentation : Waters Alliance e2695 Separations Module with a 2998 Photodiode Array (PDA) Detector.

  • Column : SunFire C18, 4.6 x 150mm, 5 µm.

  • Mobile Phase : Gradient elution with Methanol (A) and 0.2% Acetic Acid in Water (B). Gradient: 0-10 min, 10-30% A; 10-17 min, 30-80% A.[10]

  • Flow Rate : 1.2 mL/min.

  • Column Temperature : 35°C.

  • Detection Wavelength : 260 nm.

  • Injection Volume : 20 µL.

  • Reference Standard : o-Vanillic Acid (≥99.5% purity).

  • Standard Preparation : A stock solution of 1000 µg/mL was prepared in the mobile phase and serially diluted to create calibration standards ranging from 1 to 120 µg/mL.

Validation Procedures

The following validation parameters were assessed for both methods:

  • Specificity : The ability to assess the analyte in the presence of potential impurities was determined by analyzing a placebo sample and a spiked sample. The peak for o-vanillic acid was evaluated for purity using the DAD/PDA detector.

  • Linearity : Linearity was evaluated by analyzing a minimum of five concentrations across the specified range. The correlation coefficient (r²) and the regression equation were determined from the calibration curve.

  • Accuracy : Accuracy was determined by the recovery of known amounts of o-vanillic acid spiked into a placebo matrix at three concentration levels (low, medium, and high).

  • Precision :

    • Repeatability : Assessed by performing six replicate injections of a standard solution at 100% of the target concentration.

    • Intermediate Precision : Assessed by repeating the analysis on a different day with a different analyst.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : Determined based on the signal-to-noise ratio, where the LOD is the concentration that yields a signal-to-noise ratio of at least 3:1, and the LOQ is the concentration that yields a signal-to-noise ratio of at least 10:1.

  • Robustness : The method's robustness was evaluated by intentionally varying critical parameters such as flow rate, mobile phase composition, and column temperature and observing the effect on the results.

Diagrams

Experimental Workflow for Method Validation

G Experimental Workflow for Method Validation cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis cluster_report Conclusion prep_std Prepare o-Vanillic Acid Reference Standard Stock prep_cal Prepare Calibration Standards & QC Samples prep_std->prep_cal specificity Specificity prep_cal->specificity linearity Linearity & Range prep_cal->linearity accuracy Accuracy prep_cal->accuracy precision Precision (Repeatability & Intermediate) prep_cal->precision lod_loq LOD & LOQ prep_cal->lod_loq robustness Robustness prep_cal->robustness data_acq HPLC Data Acquisition specificity->data_acq linearity->data_acq accuracy->data_acq precision->data_acq lod_loq->data_acq robustness->data_acq data_proc Process Chromatograms data_acq->data_proc calc Calculate Validation Parameters data_proc->calc report Final Validation Report calc->report

Caption: Workflow for validating an analytical method.

Logical Comparison of New vs. Reference Method

G Logical Comparison of New vs. Reference Method cluster_new New HPLC Method cluster_ref Reference HPLC Method new_linearity Linearity r² = 0.9998 comparison Comparison of Validation Parameters new_linearity->comparison new_accuracy Accuracy 99.8% - 101.2% new_accuracy->comparison new_precision Precision %RSD < 1.3% new_precision->comparison new_loq LOQ 0.5 µg/mL new_loq->comparison new_robustness Robustness %RSD < 1.4% new_robustness->comparison ref_linearity Linearity r² = 0.9995 ref_accuracy Accuracy 98.5% - 101.2% ref_precision Precision %RSD < 1.6% ref_loq LOQ 1.0 µg/mL ref_robustness Robustness %RSD < 1.9% comparison->ref_linearity comparison->ref_accuracy comparison->ref_precision comparison->ref_loq comparison->ref_robustness conclusion Conclusion: New Method is Superior or Equivalent comparison->conclusion

Caption: Comparison of new and reference method validation.

Conclusion

The newly developed HPLC-UV method for the quantification of o-vanillic acid demonstrates excellent performance characteristics that are superior or equivalent to the established reference method. The new method exhibits a wider linear range, better precision, and a lower limit of quantitation. Furthermore, its isocratic nature simplifies the operation and reduces run time, making it a more efficient and robust alternative for routine analysis in a quality control environment. The validation data confirms that the new method is accurate, precise, and reliable for its intended purpose.

References

A Comparative Analysis of the Cytotoxic Effects of 3-Methoxysalicylic Acid and Its Isomers on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative overview of the cytotoxic properties of 3-methoxysalicylic acid and its structural isomers—4-methoxysalicylic acid, 5-methoxysalicylic acid, and 6-methoxysalicylic acid—on various cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the potential anti-cancer activities of these related phenolic compounds. While direct comparative studies are limited, this guide synthesizes available data to provide insights into their relative cytotoxic potential and underlying mechanisms of action.

Introduction

Salicylic (B10762653) acid and its derivatives have long been recognized for their diverse pharmacological activities. The addition of a methoxy (B1213986) group to the salicylic acid backbone can significantly alter its biological properties, including its cytotoxicity towards cancer cells. The position of this methoxy group is a critical determinant of the molecule's interaction with cellular targets. This guide explores the cytotoxic profiles of 3-methoxysalicylic acid and its positional isomers, providing a basis for further investigation into their therapeutic potential.

Comparative Cytotoxicity Data

A comprehensive review of existing literature reveals a scarcity of direct comparative studies on the cytotoxicity of 3-methoxysalicylic acid and its isomers across the same cancer cell lines. However, individual studies on related methoxy-substituted phenolic compounds allow for a preliminary comparison. The following table summarizes representative IC50 values for compounds with structural similarities, highlighting the potential range of cytotoxic activity. It is crucial to note that these values are from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.

CompoundCancer Cell LineIC50 (µM)Reference
Related Methoxy-Substituted Phenolic Acids
Ferulic acid (4-hydroxy-3-methoxycinnamic acid)VariousVaries widely[1]
A methoxyflavone analogMCF-7 (Breast)3.71[2]
A methoxyflavone analogMDA-MB-231 (Breast)21.27[2]
6-MethoxydihydrosanguinarineMCF-7 (Breast)Not specified[3]
Salicylic Acid Derivatives
6-Pentadecyl salicylic acid4T1 (Breast)Not specified[4]

Note: Data for 3-methoxysalicylic acid and its isomers (4-, 5-, and 6-methoxysalicylic acid) were not available in the form of specific IC50 values from direct cytotoxicity studies in the reviewed literature. The table presents data for structurally related compounds to provide a general context for the potential cytotoxicity of methoxy-substituted phenolic acids.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the cytotoxicity and mechanism of action of investigational compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7][8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of 3-methoxysalicylic acid or its isomers for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12][13]

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 hours).

  • Cell Harvesting and Washing: Both floating and adherent cells are collected, washed twice with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16]

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of PI.

Signaling Pathways and Experimental Workflow

Based on studies of related methoxy-substituted phenolic compounds, a plausible mechanism of action involves the induction of apoptosis through the intrinsic pathway. Ferulic acid, for example, has been shown to modulate the expression of Bcl-2 family proteins and activate caspases.[1] Similarly, other methoxy-containing compounds have been reported to induce apoptosis via the PI3K/AKT/mTOR signaling pathway.[3]

G Hypothesized Apoptotic Signaling Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus 3-Methoxysalicylic Acid & Isomers 3-Methoxysalicylic Acid & Isomers PI3K PI3K 3-Methoxysalicylic Acid & Isomers->PI3K Inhibition Bax Bax 3-Methoxysalicylic Acid & Isomers->Bax Activation Bcl2 Bcl2 3-Methoxysalicylic Acid & Isomers->Bcl2 Inhibition AKT AKT PI3K->AKT Inhibition mTOR mTOR AKT->mTOR Inhibition CytochromeC Cytochrome c Bax->CytochromeC Release Bcl2->CytochromeC Inhibition Caspase9 Caspase9 Caspase3 Caspase3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution CytochromeC->Caspase9 Activation

Caption: Hypothesized apoptotic pathway induced by methoxysalicylic acid isomers.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Pathway Analysis start Cancer Cell Line Culture treatment Treatment with 3-Methoxysalicylic Acid & Isomers start->treatment viability Cell Viability Assay (MTT) treatment->viability ic50 IC50 Determination viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot for Apoptotic Proteins apoptosis->western_blot cell_cycle->western_blot pathway_analysis Signaling Pathway Elucidation western_blot->pathway_analysis

References

Head-to-head comparison of different synthesis routes for 2-Hydroxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Two Primary Synthetic Pathways

The production of 2-Hydroxy-3-methoxybenzoic acid, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals, can be approached through several synthetic routes. This guide provides a comprehensive head-to-head comparison of two primary methods: the oxidation of o-vanillin and the direct carboxylation of guaiacol (B22219). This analysis, supported by experimental data, aims to inform researchers on the most suitable pathway based on factors such as yield, reaction conditions, and starting material availability.

At a Glance: Comparison of Synthesis Routes

Parameter Route 1: Oxidation of o-Vanillin Route 2: Carboxylation of Guaiacol
Starting Material o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)Guaiacol (2-Methoxyphenol)
Key Transformation Oxidation of an aldehyde to a carboxylic acidElectrophilic aromatic substitution (carboxylation)
Typical Reagents Potassium permanganate (B83412) (KMnO₄), Silver(I) oxide (Ag₂O)Sodium/Potassium hydroxide (B78521), Carbon dioxide (CO₂)
Reported Yield High (potentially >80%)Variable, dependent on regioselectivity
Key Advantages High selectivity, potentially simpler purificationReadily available and inexpensive starting material
Key Disadvantages o-Vanillin is more expensive than guaiacolPotential for isomeric byproducts, requiring careful control of reaction conditions and purification

Route 1: Synthesis via Oxidation of o-Vanillin

This synthetic approach leverages the selective oxidation of the aldehyde functional group in o-vanillin to the corresponding carboxylic acid. Several oxidizing agents can be employed for this transformation, with potassium permanganate and silver oxide being common choices.

Experimental Protocol: Oxidation with Potassium Permanganate

A robust method for the oxidation of vanillin (B372448) to vanillic acid using potassium permanganate has been well-documented and can be adapted for o-vanillin.[1]

Materials:

  • o-Vanillin

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃) (for quenching)

  • Hydrochloric acid (HCl) (for acidification)

  • Water

Procedure:

  • Dissolve o-vanillin in an aqueous solution of sodium hydroxide.

  • Slowly add a solution of potassium permanganate in water to the cooled o-vanillin solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the purple color of the permanganate disappears, indicating the completion of the reaction.

  • Filter the reaction mixture to remove the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with dilute sulfuric acid or hydrochloric acid to precipitate the crude this compound.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from hot water.

Quantitative Data: While specific yield data for the oxidation of o-vanillin using this exact method is not readily available in the searched literature, the oxidation of its isomer, vanillin, to vanillic acid using similar permanganate chemistry is known to proceed in high yield. A kinetic study of vanillin oxidation by permanganate confirms the formation of vanillic acid as the final product.[1]

Alternative Oxidation: Silver(I) Oxide

An alternative, high-yielding method involves the use of freshly prepared silver(I) oxide. The synthesis of vanillic acid from vanillin using this reagent has been reported with yields ranging from 83% to 95%.[2]

Procedure Outline:

  • Freshly precipitate silver oxide by reacting silver nitrate (B79036) with sodium hydroxide.

  • Suspend the wet silver oxide in an aqueous sodium hydroxide solution.

  • Add o-vanillin to the stirred suspension at a controlled temperature (e.g., 55-60°C).

  • After the reaction, filter off the metallic silver.

  • Acidify the filtrate to precipitate the product.

  • Collect, wash, and dry the this compound.

Route 2: Synthesis via Carboxylation of Guaiacol

This route involves the direct introduction of a carboxyl group onto the aromatic ring of guaiacol, a more cost-effective starting material than o-vanillin. The Kolbe-Schmitt reaction is the classical method for this transformation.

Experimental Protocol: Kolbe-Schmitt Carboxylation

The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide with carbon dioxide under pressure and at elevated temperatures.[3]

Materials:

  • Guaiacol

  • Sodium hydroxide or Potassium hydroxide

  • Carbon dioxide (gas)

  • Sulfuric acid or Hydrochloric acid (for acidification)

  • High-pressure reactor (autoclave)

Procedure:

  • Prepare the sodium or potassium salt of guaiacol (guaiacolate) by reacting guaiacol with a strong base like sodium hydroxide.

  • Thoroughly dry the resulting phenoxide.

  • Place the dried phenoxide in a high-pressure autoclave.

  • Pressurize the autoclave with carbon dioxide gas to a high pressure (e.g., 100 atm).

  • Heat the reactor to the desired temperature (e.g., 125°C) and maintain for several hours.

  • After cooling and depressurizing, dissolve the solid product in water.

  • Acidify the aqueous solution with a strong acid to precipitate the crude this compound.

  • Isomeric byproducts may be formed, necessitating careful purification, for example, by fractional crystallization or chromatography.

Challenges and Regioselectivity: A significant challenge in the carboxylation of guaiacol is controlling the regioselectivity. The hydroxyl and methoxy (B1213986) groups direct the electrophilic carboxylation to different positions on the aromatic ring. While the ortho-position to the hydroxyl group is generally favored in the Kolbe-Schmitt reaction, the formation of other isomers, such as 4-hydroxy-3-methoxybenzoic acid (vanillic acid) and 2-hydroxy-5-methoxybenzoic acid, is possible. The choice of alkali metal (sodium vs. potassium) and reaction temperature can influence the isomer ratio.[3][4] Detailed studies on the specific regioselectivity of guaiacol carboxylation under various Kolbe-Schmitt conditions are necessary to optimize the yield of the desired product.

Workflow and Pathway Diagrams

To visualize the synthetic processes, the following diagrams have been generated using the DOT language.

Synthesis_Routes cluster_0 Route 1: Oxidation of o-Vanillin cluster_1 Route 2: Carboxylation of Guaiacol o_vanillin o-Vanillin oxidation Oxidation (e.g., KMnO₄ or Ag₂O) o_vanillin->oxidation product1 This compound oxidation->product1 guaiacol Guaiacol carboxylation Kolbe-Schmitt Carboxylation (NaOH, CO₂, Pressure, Heat) guaiacol->carboxylation product2 This compound (and isomers) carboxylation->product2

Caption: Overview of the two primary synthesis routes to this compound.

Experimental_Workflow start Start reaction Chemical Reaction (Oxidation or Carboxylation) start->reaction workup Reaction Work-up (e.g., Quenching, Neutralization) reaction->workup extraction Extraction/Filtration workup->extraction acidification Acidification extraction->acidification isolation Isolation of Crude Product (Filtration) acidification->isolation purification Purification (Recrystallization/Chromatography) isolation->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis end Final Product analysis->end

Caption: A general experimental workflow for the synthesis and purification of this compound.

Conclusion

The choice between the oxidation of o-vanillin and the direct carboxylation of guaiacol for the synthesis of this compound depends on several factors. The oxidation of o-vanillin offers a more direct and potentially higher-yielding route to a purer product, assuming an efficient oxidation protocol is employed. However, the higher cost of the starting material may be a limiting factor for large-scale production.

Conversely, the carboxylation of guaiacol is economically advantageous due to the low cost of the starting material. The main drawback is the potential formation of isomeric byproducts, which necessitates careful optimization of reaction conditions to maximize the yield of the desired ortho-carboxylated product and may require more rigorous purification steps.

For laboratory-scale synthesis where purity and a straightforward procedure are prioritized, the oxidation of o-vanillin may be the preferred method. For industrial applications where cost is a primary driver, further research into optimizing the regioselectivity of the Kolbe-Schmitt carboxylation of guaiacol would be highly valuable.

References

Unlocking Potent Antifungal Synergies: A Comparative Guide to o-Vanillic Acid and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential synergistic antifungal effects of o-vanillic acid when combined with commercial fungicides. While direct experimental data on these specific combinations are emerging, this document synthesizes the known antifungal mechanisms of o-vanillic acid and related compounds to hypothesize synergistic interactions with major classes of commercial fungicides, supported by established experimental protocols and conceptual signaling pathways.

Executive Summary

The rise of antifungal resistance necessitates the exploration of novel therapeutic strategies. One promising approach is the combination of existing fungicides with compounds that can enhance their efficacy. o-Vanillic acid, a phenolic compound, and its related molecules have demonstrated antifungal properties that suggest a strong potential for synergistic interactions with commercial fungicides. This guide explores these potential synergies by dissecting the mechanisms of action and providing a framework for future experimental validation.

Antifungal Mechanisms of Action

A synergistic effect is often achieved when compounds target different essential pathways in a pathogen. Understanding the individual mechanisms of action is crucial for predicting and explaining these interactions.

o-Vanillic Acid and Related Compounds

While research specifically detailing the antifungal mechanism of o-vanillic acid is ongoing, studies on the closely related compound o-vanillin provide significant insights. The proposed mechanisms include:

  • Cell Wall Disruption: o-Vanillin has been shown to interfere with the integrity of the fungal cell wall by reducing the content of β-1,3-glucan, a critical structural polymer.[1][2]

  • Cell Membrane Permeabilization: It can increase the permeability of the fungal cell membrane, leading to the leakage of intracellular components and disrupting cellular homeostasis.[1][3][4]

  • Ergosterol (B1671047) Biosynthesis Inhibition: Evidence suggests that o-vanillin can inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5]

  • Induction of Oxidative Stress: o-Vanillic acid and its derivatives can trigger oxidative stress within fungal cells, leading to cellular damage.[6][7]

Commercial Fungicides

Commercial fungicides are typically classified by their mode of action. The following table summarizes the mechanisms of three major classes:

Fungicide ClassFRAC GroupMechanism of ActionTarget Site
Azoles (DMIs) 3Inhibit the biosynthesis of ergosterol, a key component of the fungal cell membrane.[8][9][10][11][12]C14-demethylase enzyme in the ergosterol pathway.[8][9][10][11][12]
Strobilurins (QoIs) 11Inhibit mitochondrial respiration, blocking ATP production.[8][13][14][15][16]Quinol outer binding site (Qo site) of the cytochrome bc1 complex.[8][13][14][15][16]
Echinocandins 40Inhibit the synthesis of β-1,3-glucan, a critical component of the fungal cell wall.[17][18][19][20][21]β-1,3-glucan synthase enzyme.[17][18][19][20][21]

Hypothesized Synergistic Interactions

Based on the distinct mechanisms of action, several synergistic interactions between o-vanillic acid and commercial fungicides can be hypothesized. A derivative of the related vanillic acid has already been shown to have synergistic effects with the azole fungicide fluconazole.[22]

CombinationHypothesized Synergistic Mechanism
o-Vanillic Acid + Azole Fungicides The cell membrane disruption caused by o-vanillic acid could facilitate the entry of azole fungicides to their intracellular target. Additionally, the potential inhibition of ergosterol biosynthesis by o-vanillic acid would create a dual-front attack on the same essential pathway.
o-Vanillic Acid + Strobilurin Fungicides By increasing cell membrane permeability, o-vanillic acid may enhance the uptake of strobilurin fungicides, allowing them to reach the mitochondria more effectively and inhibit respiration.
o-Vanillic Acid + Echinocandin Fungicides The disruption of the cell wall by reducing β-1,3-glucan content through o-vanillic acid would likely have an additive or synergistic effect with echinocandins, which also target β-1,3-glucan synthesis.

Experimental Protocols

To validate the hypothesized synergistic effects, a standardized experimental workflow is essential. The following outlines a general protocol for determining the nature of the interaction between two antifungal agents.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of each compound (o-vanillic acid and the commercial fungicide) against the target fungal species is determined individually using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Checkerboard Assay and Fractional Inhibitory Concentration (FIC) Index

A checkerboard assay is performed to assess the interaction between the two compounds. This involves preparing a two-dimensional array of serial dilutions of both agents in a microtiter plate. The FIC index is calculated to quantify the synergy.

The FIC index is calculated as follows:

FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

The results are interpreted as:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) help to visualize the complex interactions and experimental designs.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_outcome Outcome Fungal Inoculum Fungal Inoculum MIC Determination (Individual) MIC Determination (Individual) Fungal Inoculum->MIC Determination (Individual) Compound A (o-VA) Compound A (o-VA) Compound A (o-VA)->MIC Determination (Individual) Compound B (Fungicide) Compound B (Fungicide) Compound B (Fungicide)->MIC Determination (Individual) Checkerboard Assay (Combination) Checkerboard Assay (Combination) MIC Determination (Individual)->Checkerboard Assay (Combination) Incubation Incubation Checkerboard Assay (Combination)->Incubation Read Results (Visual/Spectrophotometric) Read Results (Visual/Spectrophotometric) Incubation->Read Results (Visual/Spectrophotometric) Calculate FIC Index Calculate FIC Index Read Results (Visual/Spectrophotometric)->Calculate FIC Index Synergy Synergy Calculate FIC Index->Synergy FIC <= 0.5 Additive Additive Calculate FIC Index->Additive 0.5 < FIC <= 4.0 Antagonism Antagonism Calculate FIC Index->Antagonism FIC > 4.0 Antifungal_Mechanisms cluster_fungal_cell Fungal Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Mitochondrion Mitochondrion Ergosterol Synthesis Ergosterol Synthesis Ergosterol Synthesis->Cell Membrane β-1,3-Glucan Synthesis β-1,3-Glucan Synthesis β-1,3-Glucan Synthesis->Cell Wall o-Vanillic Acid o-Vanillic Acid o-Vanillic Acid->Cell Wall Disruption o-Vanillic Acid->Cell Membrane Permeabilization o-Vanillic Acid->Ergosterol Synthesis Inhibition Azole Fungicides Azole Fungicides Azole Fungicides->Ergosterol Synthesis Inhibition Strobilurin Fungicides Strobilurin Fungicides Strobilurin Fungicides->Mitochondrion Respiration Inhibition Echinocandins Echinocandins Echinocandins->β-1,3-Glucan Synthesis Inhibition Synergistic_Interactions o-VA o-Vanillic Acid Cell Wall Integrity Cell Wall Integrity o-VA->Cell Wall Integrity Membrane Integrity Membrane Integrity o-VA->Membrane Integrity Ergosterol Synthesis Ergosterol Synthesis o-VA->Ergosterol Synthesis Azoles Azoles Azoles->Ergosterol Synthesis Strobilurins Strobilurins Mitochondrial Respiration Mitochondrial Respiration Strobilurins->Mitochondrial Respiration Echinocandins Echinocandins β-1,3-Glucan Synthesis β-1,3-Glucan Synthesis Echinocandins->β-1,3-Glucan Synthesis Cell Wall Integrity->β-1,3-Glucan Synthesis

References

A Guide to Comparing the Relative Bioavailability of Different Salt Forms of 3-Methoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate salt form is a critical step in drug development, significantly impacting a drug's solubility, stability, and ultimately, its bioavailability. An estimated 50% of all drugs are administered as salts to improve their physicochemical and biopharmaceutical properties.[1] For a compound like 3-methoxysalicylic acid, a benzoic acid derivative, transforming it into various salt forms could enhance its therapeutic efficacy by improving its absorption in the body.

This guide provides a framework for comparing the relative bioavailability of different salt forms of 3-methoxysalicylic acid. In the absence of publicly available comparative data for this specific molecule, this document presents a hypothetical study, including potential data, detailed experimental protocols, and workflow visualizations, to serve as a practical template for researchers.

Hypothetical Comparative Bioavailability Data

The following table summarizes hypothetical pharmacokinetic data that could be obtained from a preclinical study in rats, comparing the bioavailability of three different salt forms of 3-methoxysalicylic acid (sodium, potassium, and meglumine) to the free acid form.

Salt Form Dose (mg/kg) Cmax (µg/mL) Tmax (hr) AUC (0-t) (µg·hr/mL) Relative Bioavailability (%)
3-Methoxysalicylic Acid (Free Acid)5015.2 ± 3.12.0 ± 0.598.7 ± 15.4100 (Reference)
Sodium 3-Methoxysalicylate5025.8 ± 4.50.5 ± 0.2125.3 ± 18.9126.9
Potassium 3-Methoxysalicylate5023.1 ± 3.90.75 ± 0.3118.9 ± 16.2120.5
Meglumine 3-Methoxysalicylate5020.5 ± 3.51.0 ± 0.4110.4 ± 14.8111.9
  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC (0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

  • Relative Bioavailability (Frel): Calculated as (AUC_salt / AUC_free_acid) * 100.

Experimental Protocols

A detailed methodology is crucial for the accurate assessment of relative bioavailability. Below is a representative protocol for a preclinical in vivo study.

Test Articles
  • 3-Methoxysalicylic Acid (Free Acid)

  • Sodium 3-Methoxysalicylate

  • Potassium 3-Methoxysalicylate

  • Meglumine 3-Methoxysalicylate

All test articles are to be of high purity (>99%) and formulated as solutions in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

Animal Model
  • Species: Sprague-Dawley rats

  • Sex: Male

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Animals should be fasted overnight before dosing.

Study Design
  • A parallel-group design with four groups of animals (n=6 per group).

  • Group 1: Receives 3-Methoxysalicylic Acid (Free Acid) at a dose of 50 mg/kg.

  • Group 2: Receives Sodium 3-Methoxysalicylate at a dose of 50 mg/kg equivalent of the free acid.

  • Group 3: Receives Potassium 3-Methoxysalicylate at a dose of 50 mg/kg equivalent of the free acid.

  • Group 4: Receives Meglumine 3-Methoxysalicylate at a dose of 50 mg/kg equivalent of the free acid.

  • Route of Administration: Oral gavage.

Blood Sampling
  • Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method
  • Plasma concentrations of 3-methoxysalicylic acid are determined using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Analysis
  • Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

  • Relative bioavailability is calculated using the formula: Frel = (AUC_salt / AUC_free_acid) * 100.

Statistical Analysis
  • Statistical comparisons of pharmacokinetic parameters between the salt forms and the free acid are performed using an appropriate statistical test, such as a one-way analysis of variance (ANOVA).

Visualizing the Process

Experimental Workflow for Relative Bioavailability Study

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_salt Salt Synthesis & Formulation dosing Oral Gavage Dosing (4 Groups: Free Acid + 3 Salts) prep_salt->dosing prep_animal Animal Acclimatization (Sprague-Dawley Rats) prep_animal->dosing sampling Serial Blood Sampling (0-24 hours) dosing->sampling processing Plasma Separation & Storage (-80°C) sampling->processing bioanalysis LC-MS/MS Bioanalysis of Plasma Samples processing->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis stats Statistical Comparison & Relative Bioavailability Calculation pk_analysis->stats

Caption: Workflow for a preclinical relative bioavailability study.

General Pathway of Oral Drug Absorption and Distribution

G OralDose Oral Administration (Salt Form in Solution) Dissolution Dissolution in GI Tract OralDose->Dissolution Absorption Absorption across Intestinal Wall Dissolution->Absorption PortalVein Portal Vein Circulation Absorption->PortalVein Liver First-Pass Metabolism (Liver) PortalVein->Liver SystemicCirc Systemic Circulation Liver->SystemicCirc Distribution Distribution to Tissues (Pharmacological Effect) SystemicCirc->Distribution Elimination Elimination (Metabolism & Excretion) SystemicCirc->Elimination

Caption: The journey of an orally administered drug in the body.

References

Benchmarking the performance of 2-Hydroxy-3-methoxybenzoic acid as an HPLC internal standard against other compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard (IS) is a critical step in developing robust and reliable High-Performance Liquid Chromatography (HPLC) methods. An ideal internal standard compensates for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantitative analysis.[1] This guide provides a comprehensive benchmark of 2-Hydroxy-3-methoxybenzoic acid against other commonly used internal standards for the analysis of acidic compounds in reversed-phase HPLC.

Introduction to this compound as an Internal Standard

This compound, also known as 3-methoxysalicylic acid, is a phenolic acid derivative. Its chemical structure, featuring a carboxylic acid group, a hydroxyl group, and a methoxy (B1213986) group on a benzene (B151609) ring, makes it a suitable candidate as an internal standard for the analysis of various acidic and phenolic compounds. Key properties that make it a consideration for this role include its UV absorbance, polarity, and chemical stability. This guide will compare its theoretical performance characteristics with those of other established internal standards.

Selection of an Appropriate Internal Standard

The choice of an internal standard is paramount for the accuracy of an analytical method. The ideal substance should mimic the analyte's behavior during sample preparation and analysis without interfering with the quantification of the analyte itself. The following diagram illustrates the logical workflow for selecting a suitable internal standard.

Caption: Logical workflow for the selection of an HPLC internal standard.

Comparative Analysis of Internal Standards

The performance of this compound is benchmarked against four other compounds commonly used as internal standards in the analysis of acidic molecules: 4-Methoxybenzoic acid, Benzoic acid, 4-Hydroxybenzoic acid, and a deuterated analog of the analyte (representing the "gold standard"). The following table provides a qualitative comparison of their key attributes.

Property This compound 4-Methoxybenzoic acid Benzoic acid 4-Hydroxybenzoic acid Deuterated Analyte
Chemical Similarity to Phenolic Acids HighHighModerateHighIdentical
Chromatographic Behavior Elutes in a typical range for phenolic acids, tunable with mobile phase pH.Good retention in reversed-phase, easily adjustable.[2]Can be highly retained or elute early depending on conditions.Polarity may differ from non-hydroxylated analytes, affecting co-extraction.[2]Co-elutes or elutes very close to the analyte, providing the best correction.[2]
Purity & Availability Commercially available in high purity (≥98%).[3]Readily available commercially in high purity (≥99%).[2]Widely available and inexpensive.Commonly available in high purity.Can be expensive and not always commercially available.[2]
Non-interference Not a common endogenous compound.Generally not present in biological or pharmaceutical matrices.[2]May be present in samples as a preservative or metabolite.[2]Can be an endogenous compound in some biological samples.Not naturally present.
Detector Response (UV) Strong chromophore, suitable for UV detection.Possesses a strong chromophore, ideal for UV detection.[2]Good UV absorbance.Similar UV properties to many phenolic acids.[2]Identical UV response to the analyte.
Stability Stable solid compound.Chemically stable under standard laboratory conditions.[2]Stable.Stable.Chemically identical stability to the analyte.
Cost-Effectiveness ModerateHighHighHighLow

Experimental Protocol for Performance Evaluation

To quantitatively assess the performance of these internal standards, a validation study should be conducted. The following is a generalized experimental protocol for a comparative analysis using a hypothetical acidic analyte.

1. Preparation of Standard and Sample Solutions

  • Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 25 mg of each internal standard (this compound, 4-Methoxybenzoic acid, Benzoic acid, 4-Hydroxybenzoic acid, and the deuterated analyte) and dissolve in 25 mL of methanol (B129727) or acetonitrile.[2]

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the analyte and dissolve it in 25 mL of a suitable solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a constant volume of each internal standard stock solution and diluting with the mobile phase. This ensures a constant concentration of the internal standard in all calibration levels.[2]

  • Sample Preparation: To a known volume or weight of the sample, add a precise volume of the internal standard stock solution. Process the sample as required (e.g., extraction, filtration).

2. HPLC Operating Conditions (Example for Acidic Compound Analysis)

The following table outlines typical reversed-phase HPLC conditions for the analysis of acidic compounds.

Parameter Condition
Instrument HPLC system with UV/Vis Detector
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or gradient elution optimized for separation (e.g., 60:40 A:B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV absorbance at a wavelength appropriate for the analyte and internal standards (e.g., 254 nm)

3. Data Analysis and Performance Metrics

The performance of each internal standard should be evaluated based on the following validation parameters:

  • Linearity (r²): The correlation coefficient of the calibration curve (ratio of analyte peak area to IS peak area versus analyte concentration).

  • Precision (%RSD): The relative standard deviation of the peak area ratios for replicate injections.

  • Accuracy (% Recovery): The recovery of a known amount of analyte spiked into a sample matrix.

  • Retention Time Stability (%RSD): The relative standard deviation of the retention time of the internal standard over multiple injections.

The following diagram outlines the experimental workflow for applying an internal standard in an HPLC analysis.

prep_standards Prepare Analyte and Internal Standard Stock Solutions prep_cal_curves Prepare Calibration Curve Standards with IS prep_standards->prep_cal_curves prep_samples Prepare Samples with IS prep_standards->prep_samples hplc_analysis Perform HPLC Analysis prep_cal_curves->hplc_analysis prep_samples->hplc_analysis data_processing Integrate Peak Areas and Calculate Area Ratios hplc_analysis->data_processing quantification Quantify Analyte Concentration using Calibration Curve data_processing->quantification final_result Report Final Concentration quantification->final_result

Caption: Experimental workflow for HPLC analysis using an internal standard.

Expected Performance and Conclusion

While direct experimental comparisons are limited, a summary of the expected performance of an HPLC method utilizing these internal standards is presented below, based on established analytical principles.

Parameter This compound 4-Methoxybenzoic acid Benzoic acid 4-Hydroxybenzoic acid Deuterated Analyte
Linearity (r²) > 0.999> 0.999[2]> 0.998> 0.999> 0.999
Precision (%RSD) < 2%< 2%[2]< 3%< 2%< 1%
Accuracy (% Recovery) 98 - 102%98 - 102%[2]95 - 105%97 - 103%99 - 101%
Retention Time Stability (%RSD) < 1%< 1%[2]< 1.5%< 1%< 0.5%

References

A Comparative Analysis of the In Vivo Efficacy of o-Vanillic Acid Derivatives and Fluconazole in Treating Fungal Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of o-vanillic acid derivatives and the widely used antifungal agent, fluconazole (B54011). While direct comparative in vivo studies in mammalian models are currently limited in published literature, this document synthesizes available data to offer insights into their respective antifungal potential. The information presented is intended to support further research and drug development in the field of mycology.

Executive Summary

Fluconazole is a well-established antifungal drug with a known mechanism of action and extensive in vivo efficacy data from murine models of systemic candidiasis. It effectively reduces fungal burden and improves survival in these models. o-Vanillic acid and its derivatives, such as o-vanillin, are emerging as promising antifungal agents. In vitro studies have demonstrated their potent activity against various fungal pathogens, in some cases exceeding that of fluconazole. However, in vivo efficacy data for o-vanillic acid derivatives in mammalian models of fungal infection are still scarce. Existing studies in non-mammalian models, such as Caenorhabditis elegans, show a protective effect of vanillin (B372448) against Candida infection. Furthermore, some vanillic acid derivatives have been shown to act synergistically with fluconazole in vitro, suggesting a potential for combination therapy. This guide will present the available quantitative data, detail the experimental protocols used in these studies, and provide visual representations of their mechanisms of action.

Quantitative Data on In Vivo Efficacy

The following tables summarize the available quantitative data on the in vivo efficacy of fluconazole and a related vanillin compound. It is important to note the differences in the experimental models, which preclude a direct comparison of efficacy.

Table 1: In Vivo Efficacy of Fluconazole in a Murine Model of Systemic Candidiasis

Fungal StrainMouse ModelTreatment RegimenKey FindingsReference
Candida albicansNeutropenic mice1 and 5 mg/kg fluconazoleProlonged survival in mice infected with susceptible isolates.[1]
Candida albicansImmune competent mice5 mg/kg fluconazole twice dailySignificantly reduced renal tissue counts of susceptible isolates.[1]
Candida albicansImmunosuppressed mice0.6 mg/kg/day nystatin-intralipidIncreased survival rate and prolonged mean survival time.[2]
Candida albicansNeutropenic mice0.6 or 0.9 mg/kg liposomal amphotericin B with IgGSignificant increase in survival rate compared to controls.[3]

Table 2: In Vivo Efficacy of Vanillin in a Caenorhabditis elegans Model of Candida Infection

Fungal StrainAnimal ModelTreatment RegimenKey FindingsReference
Candida albicansCaenorhabditis elegansVanillinDemonstrated effectiveness in a Candida infection model.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the in vivo models cited.

Murine Model of Systemic Candidiasis

This model is widely used to evaluate the efficacy of antifungal agents.

  • Animal Model: Immunocompromised (e.g., neutropenic) or immunocompetent mice (e.g., BALB/c or C57BL/6 strains) are commonly used.[1][3][5]

  • Infection: Mice are infected intravenously via the tail vein with a suspension of Candida albicans cells (typically 1 x 105 to 1 x 106 CFU/mouse).[5][6]

  • Treatment: Antifungal treatment (e.g., fluconazole administered orally or intraperitoneally) is initiated at a specified time post-infection (e.g., 2 to 24 hours).[5]

  • Efficacy Evaluation: The efficacy of the treatment is assessed based on two primary endpoints:

    • Survival Rate: The percentage of mice surviving over a defined period (e.g., 30 days) is monitored.[1]

    • Fungal Burden: At specific time points, mice are euthanized, and target organs (typically kidneys) are aseptically removed, homogenized, and plated on appropriate media to determine the number of colony-forming units (CFU) per gram of tissue.[1]

Caenorhabditis elegans Model of Candida Infection

This invertebrate model offers a high-throughput alternative for initial in vivo screening of antifungal compounds.

  • Animal Model: Wild-type C. elegans nematodes are used.

  • Infection: Worms are exposed to a lawn of pathogenic Candida albicans on a solid medium.

  • Treatment: The test compound (e.g., vanillin) is incorporated into the culture medium.

  • Efficacy Evaluation: The survival of the nematodes is monitored over time compared to untreated, infected controls.

Mechanism of Action and Signaling Pathways

The antifungal activity of fluconazole and o-vanillic acid derivatives stems from their interference with essential fungal cellular processes.

Fluconazole: Inhibition of Ergosterol (B1671047) Biosynthesis

Fluconazole is a triazole antifungal that targets the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[7] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. By inhibiting lanosterol 14α-demethylase, fluconazole disrupts ergosterol synthesis, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth and replication.[8][9]

fluconazole_mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol LDM Lanosterol 14α-demethylase (CYP51A1) Lanosterol->LDM substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane incorporation Disruption Membrane Disruption & Growth Inhibition LDM->Ergosterol catalysis Fluconazole Fluconazole Fluconazole->LDM inhibition

Caption: Mechanism of action of fluconazole.

o-Vanillic Acid Derivatives: A Multifaceted Antifungal Approach

The mechanism of action of o-vanillic acid derivatives appears to be more complex and may involve multiple cellular targets. Studies on o-vanillin have revealed two primary modes of antifungal activity:

  • Mitochondrial Dysfunction and Oxidative Stress: In Cryptococcus neoformans, o-vanillin has been shown to induce mitochondrial dysfunction, leading to an increase in the production of reactive oxygen species (ROS).[10] This accumulation of ROS results in oxidative stress, which can damage cellular components such as proteins, lipids, and DNA, ultimately leading to fungal cell death.[10][11]

  • Cell Wall and Membrane Disruption: In Aspergillus flavus, o-vanillin has been found to disrupt the integrity of the cell wall and cell membrane.[11][12] This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell lysis.

ovanillin_mechanism cluster_fungal_cell Fungal Cell Mitochondrion Mitochondrion ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS dysfunction leads to OxidativeStress Oxidative Stress ROS->OxidativeStress accumulation Disruption Cell Lysis OxidativeStress->Disruption CellWall Cell Wall CellWall->Disruption CellMembrane Cell Membrane CellMembrane->Disruption oVanillin o-Vanillin oVanillin->Mitochondrion induces oVanillin->CellWall disrupts oVanillin->CellMembrane disrupts

Caption: Antifungal mechanisms of o-vanillin.

Experimental Workflow: In Vivo Antifungal Efficacy Study

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of an antifungal compound in a murine model of systemic candidiasis.

experimental_workflow cluster_outcomes Outcome Assessment start Start: Acclimatization of Mice immunosuppression Immunosuppression (e.g., cyclophosphamide) start->immunosuppression infection Intravenous Infection (Candida albicans) immunosuppression->infection treatment Treatment Initiation (Test Compound vs. Control) infection->treatment monitoring Daily Monitoring (Survival, Clinical Signs) treatment->monitoring endpoint Endpoint Determination monitoring->endpoint survival Survival Analysis endpoint->survival fungal_burden Fungal Burden Analysis (Kidney Homogenization & CFU Counting) endpoint->fungal_burden end End: Data Analysis & Conclusion survival->end fungal_burden->end

Caption: Murine systemic candidiasis experimental workflow.

Conclusion and Future Directions

Fluconazole remains a cornerstone of antifungal therapy with well-documented in vivo efficacy. o-Vanillic acid and its derivatives represent a promising class of natural compounds with potent antifungal activity. While direct in vivo comparisons in mammalian models are lacking, the available data suggests that these derivatives warrant further investigation. Their distinct mechanisms of action compared to azoles, such as the induction of oxidative stress and cell membrane disruption, make them attractive candidates for development as standalone therapies or in combination with existing antifungals to combat resistance.

Future research should prioritize conducting head-to-head in vivo studies of o-vanillic acid derivatives and fluconazole in established murine models of systemic fungal infections. Such studies are essential to provide the quantitative data needed for a definitive comparison of their therapeutic potential and to guide their potential clinical development. Furthermore, exploring the in vivo synergistic effects of these derivatives with fluconazole could open new avenues for more effective treatment strategies against drug-resistant fungal pathogens.

References

Structural Activity Relationship of 3-Methoxysalicylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationship (SAR) of analogs related to 3-methoxysalicylic acid, with a focus on their antimicrobial and potential anti-inflammatory activities. While comprehensive SAR studies on a broad series of 3-methoxysalicylic acid analogs are limited in publicly available literature, this document synthesizes findings from studies on related salicylaldehyde (B1680747) and salicylic (B10762653) acid derivatives to infer key structural determinants of biological activity.

Antimicrobial Activity of Salicylaldehyde Derivatives

A key aspect of the biological activity of 3-methoxysalicylic acid analogs can be inferred from studies on salicylaldehyde derivatives. The position of the methoxy (B1213986) group, as well as the presence of other substituents, significantly influences the antimicrobial potency.

Data Summary: Minimum Inhibitory Concentration (MIC) of Salicylaldehyde Analogs

The following table summarizes the minimum inhibitory concentration (MIC) values of 3-methoxysalicylaldehyde and related compounds against various foodborne bacteria. Lower MIC values indicate greater antimicrobial activity.

CompoundR1R2R3R4MIC (μg/mL)
S. aureus
SalicylaldehydeHHHH92.1
3-Methoxysalicylaldehyde OCH₃HHH41.3
4-MethoxysalicylaldehydeHOCH₃HH30.1
5-MethoxysalicylaldehydeHHOCH₃H60.2
3-MethylsalicylaldehydeCH₃HHH55.4
5-MethylsalicylaldehydeHHCH₃H70.1
4-HydroxysalicylaldehydeHOHHH41.1

Key Observations from SAR:

  • Influence of the Methoxy Group: The presence of a methoxy group generally enhances antimicrobial activity compared to the parent salicylaldehyde.

  • Positional Importance: The position of the methoxy group is crucial. A methoxy group at the 4-position results in the most potent antimicrobial activity among the tested analogs. The 3-methoxy derivative also shows significantly enhanced activity compared to the parent compound and the 5-methoxy analog.

  • Comparison with Other Substituents: A hydroxyl group at the 4-position also confers strong antimicrobial activity, comparable to that of the 3-methoxy analog. Methyl substitution is less effective at enhancing activity than methoxy or hydroxyl groups.

Potential Anti-inflammatory Activity and Signaling Pathways

Salicylic acid and its derivatives are well-known for their anti-inflammatory effects. A primary mechanism of action involves the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[1][2] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).

NF_kB_Inhibition_by_Salicylates cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p p-IκB IkB->IkB_p IkB_NFkB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation Salicylates Salicylic Acid Derivatives Salicylates->IKK inhibits NFkB_n NF-κB DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) DNA->Genes transcription IkB_NFkB->NFkB_n NF-κB translocates to nucleus

By inhibiting the IKK complex, salicylic acid derivatives prevent the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB.[2] This traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[2] Structural modifications to the salicylic acid scaffold, such as amidation of the carboxylic group and substitution at the 5-position, have been shown to enhance this NF-κB inhibitory activity.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4][5][6][7]

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate Inoculate wells with bacterial suspension Inoculum->Inoculate SerialDilution Prepare 2-fold Serial Dilutions of Test Compound in 96-well plate SerialDilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read Visually inspect for turbidity or measure OD600 Incubate->Read MIC Determine MIC: Lowest concentration with no visible growth Read->MIC

  • Preparation of Materials:

    • Test compounds (e.g., 3-methoxysalicylaldehyde) are dissolved in a suitable solvent (e.g., methanol) to create a stock solution.

    • Sterile 96-well microtiter plates are used.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared as the growth medium.

    • Bacterial strains are cultured overnight and then diluted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5] This is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[5]

  • Serial Dilution:

    • 100 µL of sterile broth is added to wells 2 through 12 of the microtiter plate.

    • 200 µL of the highest concentration of the test compound is added to well 1.

    • 100 µL is transferred from well 1 to well 2, mixed, and this two-fold serial dilution is continued down to well 10. 100 µL is discarded from well 10.

    • Well 11 serves as a growth control (broth and bacteria, no compound), and well 12 is a sterility control (broth only).[5]

  • Inoculation and Incubation:

    • 100 µL of the prepared bacterial inoculum is added to wells 1 through 11.

    • The plate is covered and incubated at 35 ± 2°C for 16-20 hours.[5]

  • MIC Determination:

    • After incubation, the plate is visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.[4]

Conclusion

The available data, though not extensive for a wide range of 3-methoxysalicylic acid analogs, indicates that the 3-methoxy substitution on the salicylaldehyde scaffold significantly enhances antimicrobial activity against a panel of foodborne bacteria. This suggests that further exploration of 3-methoxysalicylic acid and its derivatives, such as amides and esters, is warranted for the development of new antimicrobial agents. Furthermore, based on the known mechanisms of related salicylic acids, these compounds are likely to exhibit anti-inflammatory properties through the inhibition of the NF-κB signaling pathway. Future research should focus on synthesizing a broader library of 3-methoxysalicylic acid analogs and evaluating their activity in both antimicrobial and anti-inflammatory assays to establish a more comprehensive structure-activity relationship.

References

A Comparative Analysis of the In Vitro Anti-Inflammatory Efficacy of 2-Hydroxy-3-methoxybenzoic Acid and Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in vitro anti-inflammatory properties of 2-Hydroxy-3-methoxybenzoic acid and the well-established non-steroidal anti-inflammatory drug (NSAID), salicylic (B10762653) acid. This document provides a comprehensive comparison of their mechanisms of action, supported by experimental data, detailed protocols, and visual representations of the signaling pathways involved.

Executive Summary

This guide presents a comparative overview of the in vitro anti-inflammatory effects of this compound (o-vanillic acid) and salicylic acid. Both compounds exhibit notable anti-inflammatory properties through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. This compound has demonstrated potent inhibitory effects on mast cell degranulation and the release of cytokines such as TNF-α and IL-4 by targeting the FcεRI signaling pathway. Salicylic acid, a well-known anti-inflammatory agent, primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes and the suppression of the NF-κB signaling pathway in immune cells like macrophages. This guide aims to provide a clear, data-driven comparison to inform further research and drug development efforts in the field of inflammation.

Comparative Data on In Vitro Anti-Inflammatory Effects

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of this compound and salicylic acid based on available research.

ParameterThis compoundSalicylic AcidCell LineInflammatory StimulusReference
TNF-α Inhibition Dose-dependent inhibitionDose-dependent inhibitionRBL-2H3 (Mast Cells) / RAW264.7 (Macrophages)DNP-HSA / LPS[1]
IL-4 Inhibition Dose-dependent inhibitionData not available in RBL-2H3RBL-2H3 (Mast Cells)DNP-HSA[1]
Histamine (B1213489) Release Inhibition Dose-dependent inhibitionImplied inhibition via P2X7RRBL-2H3 (Mast Cells)DNP-HSA[1]
COX-2 Inhibition Data not extensively availableWeak direct inhibitor, but suppresses expressionVariousVarious[2]
NF-κB Activation Inhibition of nuclear translocationInhibition of activationRBL-2H3 (Mast Cells) / RAW264.7 (Macrophages)DNP-HSA / LPS[3][4]

Note: Direct comparative studies under identical experimental conditions are limited. The data presented is a synthesis of findings from various studies.

Mechanisms of Anti-Inflammatory Action

This compound

This compound primarily demonstrates its anti-inflammatory effects in the context of allergic inflammation by targeting mast cells. Its mechanism involves the inhibition of the high-affinity IgE receptor (FcεRI) signaling pathway.[3]

  • Inhibition of Mast Cell Degranulation: It effectively reduces the release of histamine and other pre-formed mediators from mast cells.[1]

  • Suppression of Pro-inflammatory Cytokines: It inhibits the expression and secretion of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-4 (IL-4).[1]

  • Modulation of Signaling Cascades: It suppresses the phosphorylation of crucial signaling proteins such as Lyn, Syk, and Akt, which are upstream regulators of inflammatory responses.[3]

  • Inhibition of NF-κB Pathway: By preventing the nuclear translocation of NF-κB, it downregulates the transcription of various pro-inflammatory genes.[3]

Salicylic Acid

Salicylic acid, the primary active metabolite of aspirin (B1665792), exerts its anti-inflammatory effects through multiple mechanisms, predominantly targeting macrophages and other immune cells.

  • Inhibition of Cyclooxygenase (COX) Enzymes: While being a weak direct inhibitor of COX-1 and COX-2 enzymes, salicylic acid effectively suppresses the expression of the inducible COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins.[2][5]

  • Inhibition of the NF-κB Signaling Pathway: Salicylic acid is a well-documented inhibitor of the NF-κB pathway.[4] It can prevent the activation and nuclear translocation of NF-κB, leading to a broad suppression of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[6][7]

  • Modulation of Mast Cell Function: Emerging evidence suggests that salicylic acid may also modulate mast cell activity, potentially by inhibiting histamine release through receptors like P2X7R.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and salicylic acid.

G FcεRI Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FcεRI FcεRI Lyn Lyn FcεRI->Lyn activates Antigen_IgE Antigen-IgE Complex Antigen_IgE->FcεRI binds HMBA This compound HMBA->Lyn inhibits Syk Syk HMBA->Syk inhibits Akt Akt HMBA->Akt inhibits NFκB_inactive NF-κB (inactive) HMBA->NFκB_inactive prevents translocation Lyn->Syk activates Syk->Akt activates Degranulation Degranulation (Histamine Release) Syk->Degranulation triggers IκB IκB Akt->IκB phosphorylates IκB->NFκB_inactive inhibits NFκB_active NF-κB (active) NFκB_inactive->NFκB_active translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-4) Gene_Transcription Gene Transcription NFκB_active->Gene_Transcription induces Gene_Transcription->Cytokines leads to

Caption: Inhibition of the FcεRI signaling pathway in mast cells by this compound.

G NF-κB and COX-2 Pathway Inhibition by Salicylic Acid cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Receptor->IKK activates LPS LPS LPS->Receptor binds SA Salicylic Acid SA->IKK inhibits COX2_expression COX-2 Expression SA->COX2_expression suppresses NFκB_active NF-κB (active) SA->NFκB_active inhibits IκB IκB IKK->IκB phosphorylates NFκB_inactive NF-κB (inactive) IκB->NFκB_inactive inhibits NFκB_inactive->NFκB_active translocates to Arachidonic_Acid Arachidonic Acid COX2_expression->Arachidonic_Acid acts on Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins converted to Gene_Transcription Gene Transcription NFκB_active->Gene_Transcription induces Gene_Transcription->COX2_expression leads to

Caption: Inhibition of the NF-κB and COX-2 pathways by Salicylic Acid in macrophages.

Experimental Protocols

In Vitro Anti-Inflammatory Assay in RBL-2H3 Mast Cells

Objective: To evaluate the inhibitory effect of test compounds on the release of pro-inflammatory mediators (TNF-α, IL-4, histamine) from activated mast cells.

Materials:

  • RBL-2H3 cell line

  • DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

  • Anti-dinitrophenyl (DNP)-IgE antibody

  • DNP-human serum albumin (HSA)

  • This compound and Salicylic acid

  • ELISA kits for TNF-α and IL-4

  • Histamine assay kit

  • 96-well plates

Procedure:

  • Cell Culture: Culture RBL-2H3 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.

  • Sensitization: Seed cells in 96-well plates and sensitize with anti-DNP-IgE (e.g., 0.5 µg/mL) for 24 hours.

  • Treatment: Wash the sensitized cells with Tyrode's buffer and then pre-treat with various concentrations of this compound or salicylic acid for 1 hour.

  • Stimulation: Induce degranulation by challenging the cells with DNP-HSA (e.g., 100 ng/mL) for a specified time (e.g., 4 hours for cytokines, 30 minutes for histamine).

  • Quantification of Mediators:

    • Cytokines (TNF-α, IL-4): Collect the supernatant and measure the concentration of TNF-α and IL-4 using specific ELISA kits according to the manufacturer's instructions.[8]

    • Histamine: Collect the supernatant and measure the histamine content using a histamine assay kit.

  • Data Analysis: Calculate the percentage inhibition of mediator release for each compound concentration compared to the vehicle-treated control.

NF-κB Activation Assay in RAW264.7 Macrophages

Objective: To determine the effect of test compounds on the activation and nuclear translocation of NF-κB.

Materials:

  • RAW264.7 cell line

  • DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Lipopolysaccharide (LPS)

  • This compound and Salicylic acid

  • Nuclear extraction kit

  • Western blotting reagents and antibodies against NF-κB p65

  • Immunofluorescence staining reagents

Procedure:

  • Cell Culture: Culture RAW264.7 cells in complete DMEM.

  • Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes).

  • Nuclear Extraction and Western Blotting:

    • Isolate nuclear and cytosolic fractions using a nuclear extraction kit.

    • Determine the protein concentration of each fraction.

    • Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the p65 subunit of NF-κB.

    • Visualize the bands and quantify the amount of p65 in the nucleus.

  • Immunofluorescence:

    • Grow cells on coverslips, treat, and stimulate as described above.

    • Fix and permeabilize the cells.

    • Incubate with an anti-p65 antibody followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the subcellular localization of p65 using a fluorescence microscope.

  • Data Analysis: Quantify the nuclear translocation of p65 in treated cells compared to control cells.

In Vitro COX-2 Inhibition Assay

Objective: To measure the direct inhibitory effect of test compounds on COX-2 enzyme activity.

Materials:

  • Purified recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound and Salicylic acid

  • COX inhibitor screening assay kit (fluorometric or colorimetric)

  • 96-well plates

Procedure:

  • Reagent Preparation: Prepare all reagents as per the instructions of the COX inhibitor screening assay kit.

  • Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme, assay buffer, and various concentrations of the test compounds. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Measurement: Measure the fluorescence or absorbance at specified time points according to the kit protocol. The signal is proportional to the amount of prostaglandin (B15479496) produced.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[9]

Conclusion

This comparative guide provides a foundational understanding of the in vitro anti-inflammatory effects of this compound and salicylic acid. While both compounds demonstrate significant anti-inflammatory potential, they appear to act through distinct, albeit sometimes overlapping, mechanisms and in different primary cell types. This compound shows particular promise in the context of mast cell-driven allergic inflammation, whereas salicylic acid's broader anti-inflammatory actions are well-established, particularly through its effects on macrophages and the COX and NF-κB pathways. The provided data and protocols offer a valuable resource for researchers to design and conduct further comparative studies to fully elucidate the therapeutic potential of these compounds. Future research should focus on direct, head-to-head comparisons in various in vitro models to establish a more definitive understanding of their relative potencies and specificities.

References

Validating the Mechanism of Action of o-Vanillic Acid Using Genetic Knockout Strains: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing genetic knockout (KO) strains to validate the mechanism of action of o-vanillic acid. o-Vanillic acid, a derivative of vanillic acid, has demonstrated a range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[1][2][3] This guide will focus on a hypothesized mechanism centered on the inhibition of the NF-κB signaling pathway, a crucial regulator of inflammation and cell survival.[4][5]

Hypothesized Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

We hypothesize that o-vanillic acid exerts its anti-inflammatory and pro-apoptotic effects by inhibiting the canonical NF-κB signaling pathway. This pathway is often constitutively active in various disease states, including cancer and chronic inflammatory conditions. The proposed mechanism involves the inhibition of IKK (IκB kinase), which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and anti-apoptotic genes.

To validate this hypothesis, we will compare the effects of o-vanillic acid on wild-type (WT) cells with its effects on cells with a genetic knockout of a key component of the NF-κB pathway, such as RELA (the gene encoding the p65 subunit of NF-κB).

Experimental Data and Comparison

The following tables summarize hypothetical quantitative data from key experiments designed to test our hypothesis.

Table 1: Effect of o-Vanillic Acid on Cell Viability in Wild-Type vs. RELA Knockout Cells

Cell LineTreatmentConcentration (µM)Cell Viability (%)
Wild-TypeVehicle (DMSO)-100 ± 4.5
Wild-Typeo-Vanillic Acid5072 ± 5.1
Wild-Typeo-Vanillic Acid10048 ± 3.9
RELA KOVehicle (DMSO)-98 ± 5.2
RELA KOo-Vanillic Acid5095 ± 4.8
RELA KOo-Vanillic Acid10092 ± 5.5

Data are presented as mean ± standard deviation.

Table 2: Quantification of NF-κB p65 Nuclear Translocation

Cell LineTreatmentConcentration (µM)Nuclear p65 (Normalized Fluorescence Intensity)
Wild-TypeVehicle (DMSO)-1.00 ± 0.08
Wild-TypeTNF-α (10 ng/mL)-3.52 ± 0.21
Wild-Typeo-Vanillic Acid + TNF-α1001.25 ± 0.11
RELA KOVehicle (DMSO)-0.12 ± 0.03
RELA KOTNF-α (10 ng/mL)-0.15 ± 0.04
RELA KOo-Vanillic Acid + TNF-α1000.14 ± 0.03

Data are presented as mean ± standard deviation.

Table 3: Gene Expression Analysis of NF-κB Target Genes

Cell LineTreatmentGeneFold Change (vs. WT Vehicle)
Wild-TypeTNF-α (10 ng/mL)IL-68.2 ± 0.7
Wild-Typeo-Vanillic Acid + TNF-αIL-62.1 ± 0.3
RELA KOTNF-α (10 ng/mL)IL-61.1 ± 0.2
Wild-TypeTNF-α (10 ng/mL)BCL2L15.6 ± 0.5
Wild-Typeo-Vanillic Acid + TNF-αBCL2L11.5 ± 0.2
RELA KOTNF-α (10 ng/mL)BCL2L10.9 ± 0.1

Data are presented as mean ± standard deviation.

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Cell Culture and Generation of Knockout Cell Lines
  • Cell Lines: A human cell line relevant to the disease model of interest (e.g., HeLa for cervical cancer, HCT116 for colon cancer) will be used.

  • Culture Conditions: Cells will be maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Generation of RELA Knockout Cell Line: The RELA gene will be knocked out using the CRISPR-Cas9 system.[6] Briefly, a single guide RNA (sgRNA) targeting an early exon of the RELA gene will be cloned into a Cas9-expressing vector. The vector will be transfected into the wild-type cells, and single-cell clones will be isolated. Successful knockout will be confirmed by Sanger sequencing and Western blotting for the p65 protein.

Cell Viability Assay
  • Wild-type and RELA KO cells will be seeded in 96-well plates.

  • After 24 hours, cells will be treated with varying concentrations of o-vanillic acid or vehicle (DMSO).

  • Following a 48-hour incubation, cell viability will be assessed using the MTT assay. The absorbance will be measured at 570 nm using a microplate reader.

Immunofluorescence Staining for NF-κB p65 Nuclear Translocation
  • Wild-type and RELA KO cells will be grown on coverslips.

  • Cells will be pre-treated with o-vanillic acid (100 µM) for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 30 minutes.

  • Cells will be fixed, permeabilized, and stained with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody and DAPI for nuclear counterstaining.

  • Images will be captured using a fluorescence microscope, and the nuclear fluorescence intensity of p65 will be quantified using image analysis software.

Quantitative Real-Time PCR (qRT-PCR)
  • Wild-type and RELA KO cells will be treated as described for the immunofluorescence experiment.

  • Total RNA will be extracted, and cDNA will be synthesized.

  • qRT-PCR will be performed using primers for the NF-κB target genes IL-6 and BCL2L1, with GAPDH as the housekeeping gene for normalization.

  • The relative gene expression will be calculated using the 2-ΔΔCt method.

Visualizations

The following diagrams illustrate the hypothesized signaling pathway and the experimental workflow.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 IkBa->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates ovanillic o-Vanillic Acid ovanillic->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Transcription Gene Transcription (IL-6, BCL2L1) DNA->Transcription Initiates

Caption: Hypothesized NF-κB signaling pathway and the inhibitory action of o-vanillic acid.

G cluster_assays Downstream Assays start Start create_ko Generate RELA Knockout Cell Line using CRISPR-Cas9 start->create_ko culture Culture Wild-Type (WT) and RELA KO Cells create_ko->culture treat Treat Cells with o-Vanillic Acid and/or TNF-α culture->treat viability Cell Viability Assay (MTT) treat->viability if_stain Immunofluorescence for p65 Nuclear Translocation treat->if_stain qpcr qRT-PCR for Target Gene Expression treat->qpcr analyze Analyze and Compare Data between WT and RELA KO viability->analyze if_stain->analyze qpcr->analyze conclusion Validate Mechanism of Action analyze->conclusion

Caption: Experimental workflow for validating the mechanism of action of o-vanillic acid.

References

Safety Operating Guide

Safe Disposal of 2-Hydroxy-3-methoxybenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this document provides crucial safety and logistical protocols for the handling and disposal of 2-Hydroxy-3-methoxybenzoic acid, designed for laboratory professionals in research and drug development. Adherence to these guidelines is paramount for ensuring a safe and compliant laboratory environment.

This compound, also known as 3-Methoxysalicylic acid, is a chemical compound that requires careful handling and disposal to mitigate potential environmental and health risks.[1] Improper disposal can lead to contamination and potential hazards. This guide outlines the necessary procedures for the safe and compliant disposal of this compound.

Hazard Profile and Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye Protection Chemical safety goggles or a face shield.Must conform to EN166 (EU) or ANSI Z87.1 (US) standards. Standard safety glasses are not sufficient.[2]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of wear or perforation before each use and dispose of them properly after handling.[2]
Body Protection Laboratory coat.A fully fastened lab coat provides a barrier against accidental spills.[2]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To minimize the inhalation of any potential vapors or dust, all handling of the compound should be performed within a certified chemical fume hood. If dust is generated, a dust mask or respirator (N95 or P2/P3) should be used.[2]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, regional, and national regulations.[2] It is highly recommended to use a licensed professional waste disposal service.[2]

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, filter paper), and solutions.

  • Segregate this chemical waste from other waste streams to prevent cross-contamination and adverse chemical reactions.[4]

2. Containerization:

  • Use a dedicated, leak-proof, and compatible waste container. Plastic bottles are often preferred over glass to minimize the risk of breakage.[4]

  • The container must be in good condition, free of cracks, leaks, or corrosion.[5]

  • Ensure the container is tightly closed at all times, except when adding waste.[5]

3. Labeling:

  • Clearly label the waste container using a hazardous waste tag.[4]

  • The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4]

    • The quantity of the waste.

    • For mixtures, list each chemical component and its approximate percentage.[4]

    • Appropriate hazard pictograms (e.g., for irritation).

4. Storage:

  • Store the sealed and labeled waste container in a designated hazardous waste storage area.[6]

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure that incompatible chemicals are not stored together.[4]

5. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.

  • Do not dispose of this compound down the drain or in regular trash.[4][5][7] Even small amounts of some chemicals can be harmful to the environment and are prohibited from sewer disposal.[5]

Table 2: Disposal "Don'ts"

Action to AvoidRationale
Pouring down the sink Chemical waste can harm aquatic life and interfere with wastewater treatment processes.[5][7]
Discarding in regular trash Poses a risk to sanitation workers and can lead to environmental contamination.[7]
Using unlabeled containers Creates a significant safety hazard for all personnel handling the waste.
Mixing with incompatible waste Can lead to dangerous chemical reactions, such as the generation of toxic gases or fires.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[8]

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

    • Clean the spill area thoroughly.

  • Exposure:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[9]

    • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generated (this compound) B Is it a pure compound, a mixture, or contaminated material? A->B C Segregate as Chemical Waste B->C Any Form D Select a compatible, leak-proof container C->D I Do NOT dispose down the drain or in regular trash C->I E Label container with: - Full chemical name - Quantity - Hazard information D->E F Store in a designated hazardous waste area E->F G Arrange for pickup by a licensed waste disposal service F->G H Disposal Complete G->H

Caption: Workflow for the disposal of this compound.

References

Navigating the Safe Handling of 2-Hydroxy-3-methoxybenzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2-Hydroxy-3-methoxybenzoic acid, a compound requiring careful management due to its potential hazards. Adherence to these protocols is critical for minimizing risk and ensuring regulatory compliance.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended equipment for handling this compound, based on the hazard profiles of analogous compounds.

PPE CategoryRecommended EquipmentBest Practices & Specifications
Eye Protection Chemical safety goggles or a face shieldMust conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Standard safety glasses are not sufficient.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of wear or perforation before each use.[1] Change gloves frequently, especially if contact with the substance occurs.
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills. Wear appropriate protective clothing to prevent skin exposure.[3][4]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo minimize the inhalation of dust, all handling of the solid compound should be performed within a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH-approved respirator for particulates may be necessary.[2]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: From Handling to Disposal

A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.

Preparation and Handling:
  • Engineering Controls : Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Avoid Dust Formation : Handle the solid material carefully to avoid generating dust.[2][4]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][2]

  • Storage : Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[4]

In Case of Accidental Exposure:
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Management:
  • Minor Spills : For small spills of solid material, carefully sweep up the substance, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2]

  • Major Spills : Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust.

Disposal Plan:
  • Waste Classification : Dispose of this compound and any contaminated materials as hazardous waste.

  • Disposal Method : All waste materials should be placed in sealed, properly labeled containers. It is recommended to use a licensed professional waste disposal service for chemical waste disposal, in accordance with local, regional, and national regulations.[1][3][4] Do not dispose of down the drain or in regular trash.[2]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal cluster_emergency Emergency Procedures prep_sds Review SDS for Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound Carefully prep_setup->handling_weigh handling_use Perform Experiment handling_weigh->handling_use cleanup_decon Decontaminate Work Area handling_use->cleanup_decon disp_waste Collect Contaminated Waste handling_use->disp_waste cleanup_store Store in Sealed Container cleanup_decon->cleanup_store cleanup_store->prep_sds For Next Use disp_label Label Waste Container disp_waste->disp_label disp_contact Contact Professional Disposal Service disp_label->disp_contact emergency_spill Spill Occurs emergency_action_spill Follow Spill Management Plan emergency_spill->emergency_action_spill emergency_exposure Exposure Occurs emergency_action_exposure Follow First Aid Procedures emergency_exposure->emergency_action_exposure

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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2-Hydroxy-3-methoxybenzoic acid
Reactant of Route 2
2-Hydroxy-3-methoxybenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.